Lyso-Monosialoganglioside GM3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C41H74N2O20 |
|---|---|
Poids moléculaire |
915.0 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C41H74N2O20/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(48)23(42)21-58-38-33(54)32(53)35(28(20-46)60-38)61-39-34(55)37(31(52)27(19-45)59-39)63-41(40(56)57)17-25(49)29(43-22(2)47)36(62-41)30(51)26(50)18-44/h15-16,23-39,44-46,48-55H,3-14,17-21,42H2,1-2H3,(H,43,47)(H,56,57)/b16-15+/t23-,24+,25-,26+,27+,28+,29+,30+,31-,32+,33+,34+,35+,36+,37-,38+,39-,41-/m0/s1 |
Clé InChI |
QLMGGRZACLACKO-PJSUIWAYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of Lyso-Monosialoganglioside GM3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of Lyso-Monosialoganglioside GM3 (Lyso-GM3), a glycosphingolipid of significant interest in cell signaling and cancer research. This document details its physicochemical characteristics, biological functions, and relevant experimental methodologies.
Core Properties of this compound
This compound is a derivative of the ganglioside GM3, from which the fatty acyl group has been removed.[1] This structural modification significantly alters its biophysical properties and biological activity.
Lyso-GM3 is an amphipathic molecule comprising a hydrophilic oligosaccharide head group and a hydrophobic sphingoid base. These properties dictate its behavior in aqueous and lipid environments.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₁H₇₄N₂O₂₀ | [2] |
| Molecular Weight | 915.04 g/mol | [2] |
| Exact Mass | 914.4835 u | [2] |
| CAS Number | 94458-63-6 | [2] |
| Solubility | Methanol (B129727): Slightly soluble (0.1-1 mg/mL) | [3] |
| Water, Ethanol, DMSO: Data not available | ||
| Critical Micelle Concentration (CMC) | Approx. 10⁻⁸ M (for mixed gangliosides) | [1][4] |
Biological Function and Signaling Pathways
Lyso-GM3 is primarily recognized for its role as a modulator of transmembrane signaling, most notably its inhibitory effect on the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Lyso-GM3 has been shown to inhibit the epidermal growth factor (EGF)-induced autophosphorylation of the EGFR, a key step in the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[5][6] This inhibitory effect is more potent than that of its acylated precursor, GM3.[7] The proposed mechanism involves the direct interaction of Lyso-GM3 with the EGFR, potentially within lipid rafts, thereby altering the receptor's conformation and kinase activity.
The inhibition of EGFR by Lyso-GM3 leads to the downstream suppression of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7] Akt, a serine/threonine kinase, is a central node in this pathway, and its phosphorylation is a critical event for its activation. By inhibiting EGFR, Lyso-GM3 indirectly prevents the activation of Akt. The PI3K/Akt pathway is crucial for cell survival and proliferation, and its inhibition by Lyso-GM3 contributes to the molecule's anti-proliferative effects.[7]
Caption: EGFR signaling pathway and its inhibition by Lyso-GM3.
Caption: Overview of the PI3K/Akt signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Lyso-GM3. These protocols are based on established methods for ganglioside and glycosphingolipid analysis and may require optimization for specific experimental conditions.
This protocol is adapted from general methods for ganglioside extraction from cultured cells.
Materials:
-
A431 cell pellets
-
Methanol (MeOH), Chloroform (CHCl₃), Water (HPLC grade)
-
Phosphate-buffered saline (PBS)
-
DEAE-Sepharose or similar anion-exchange resin
-
C18 solid-phase extraction (SPE) cartridges
-
High-Performance Liquid Chromatography (HPLC) system with a silica-based column
Procedure:
-
Cell Harvesting: Harvest A431 cells by scraping and wash three times with ice-cold PBS.
-
Lipid Extraction: a. Homogenize the cell pellet in CHCl₃:MeOH (1:2, v/v). b. Add CHCl₃ and water to achieve a final solvent ratio of CHCl₃:MeOH:H₂O (8:4:3, v/v/v). c. Centrifuge to separate the phases. The upper aqueous phase contains the gangliosides.
-
Anion-Exchange Chromatography: a. Apply the upper aqueous phase to a DEAE-Sepharose column equilibrated in the same solvent system. b. Wash the column extensively to remove neutral lipids and other contaminants. c. Elute the ganglioside fraction with a salt gradient (e.g., ammonium (B1175870) acetate (B1210297) in methanol).
-
Solid-Phase Extraction (SPE) for Desalting: a. Condition a C18 SPE cartridge with methanol and then water. b. Load the ganglioside fraction and wash with water to remove salts. c. Elute the desalted gangliosides with methanol.
-
HPLC Purification: a. Dissolve the desalted ganglioside fraction in the HPLC mobile phase. b. Inject the sample onto a silica-based HPLC column. c. Elute with a gradient of isopropanol-hexane-water or a similar solvent system.[2] d. Monitor the elution profile by UV absorbance at 215 nm and collect fractions corresponding to the Lyso-GM3 peak.
-
Verification: Confirm the identity and purity of the isolated Lyso-GM3 by mass spectrometry.
Workflow Diagram:
Caption: Workflow for Lyso-GM3 extraction and purification.
This protocol provides a general framework for the sensitive detection and quantification of Lyso-GM3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified Lyso-GM3 sample
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 or HILIC analytical column
-
Acetonitrile (B52724), Methanol, Water (LC-MS grade)
-
Formic acid or Ammonium acetate
Procedure:
-
Sample Preparation: Dissolve the purified Lyso-GM3 sample in an appropriate solvent (e.g., methanol/water).
-
LC Separation: a. Inject the sample onto a C18 or HILIC column. b. Use a binary solvent system (e.g., Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile with 0.1% formic acid). c. Apply a gradient elution to separate Lyso-GM3 from other components.
-
MS/MS Detection: a. Operate the mass spectrometer in positive or negative ion mode. b. Use a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for targeted quantification. c. Precursor Ion: Select the [M+H]⁺ or [M-H]⁻ ion of Lyso-GM3 (m/z ~915.5 or ~913.5, respectively). d. Product Ions: Monitor for characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion.
-
Data Analysis: Quantify the amount of Lyso-GM3 by integrating the peak area of the selected transitions and comparing it to a standard curve.
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of Lyso-GM3.
This protocol describes a method to assess the inhibitory effect of Lyso-GM3 on EGFR kinase activity.
Materials:
-
Recombinant human EGFR
-
Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Lyso-GM3
-
ATP (with [γ-³²P]ATP for radioactive detection or unlabeled for non-radioactive methods)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT)
-
Phosphocellulose paper or ELISA plate coated with substrate
-
Scintillation counter or plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the kinase assay buffer, recombinant EGFR, and varying concentrations of Lyso-GM3.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow for the interaction between Lyso-GM3 and EGFR.
-
Initiation of Kinase Reaction: Add the tyrosine kinase substrate and ATP (spiked with [γ-³²P]ATP if using radioactive detection) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Detection:
-
Radioactive Method: Spot an aliquot of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method (ELISA-based): If using an ELISA format, stop the reaction and detect the phosphorylated substrate using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) followed by the addition of a chromogenic or chemiluminescent substrate.
-
-
Data Analysis: Calculate the percentage of EGFR kinase inhibition at each concentration of Lyso-GM3 compared to a control without the inhibitor.
Workflow Diagram:
Caption: Workflow for in vitro EGFR kinase activity assay.
This protocol details the steps to investigate the effect of Lyso-GM3 on Akt phosphorylation in cultured cells.
Materials:
-
A431 cells or other relevant cell line
-
Lyso-GM3
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: a. Seed A431 cells and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with varying concentrations of Lyso-GM3 for a specified time (e.g., 1-2 hours). d. Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells on ice with lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the chemiluminescent signal.
-
Stripping and Re-probing: a. Strip the membrane of the phospho-Akt antibodies. b. Re-probe the membrane with an antibody against total Akt to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phospho-Akt relative to total Akt.
Workflow Diagram:
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Conclusion
This compound is a biologically active glycosphingolipid with significant potential as a modulator of cellular signaling pathways, particularly the EGFR and PI3K/Akt cascades. Its ability to inhibit these pathways underscores its potential as a lead compound in the development of novel anti-cancer therapeutics. Further research is warranted to fully elucidate its physicochemical properties, such as its precise CMC and solubility, and to quantify its binding affinity to key signaling proteins. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted roles of Lyso-GM3 in cellular biology and disease.
References
- 1. Critical micelle concentrations of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines [mdpi.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Ganglioside-mediated modulation of cell growth. Specific effects of GM3 and lyso-GM3 in tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Profiling of Surface Gangliosides Extracted from Various Cell Lines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Lyso-GM3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyso-ganglioside GM3 (Lyso-GM3), the deacylated form of ganglioside GM3, is an endogenous sphingolipid that has emerged as a critical modulator of various cellular processes. While present in minute quantities under physiological conditions, its levels can be altered in pathological states, significantly impacting cell signaling, proliferation, and adhesion. This technical guide provides an in-depth exploration of the biological functions of Lyso-GM3, with a focus on its role in signal transduction, particularly the inhibition of the Epidermal Growth Factor Receptor (EGFR), its involvement in lysosomal storage disorders, and its potential as a therapeutic target. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
Glycosphingolipids (GSLs) are integral components of the outer leaflet of the plasma membrane, where they participate in the formation of membrane microdomains and modulate a variety of cellular events, including cell-cell recognition, adhesion, and signal transduction. Gangliosides, a subclass of GSLs containing one or more sialic acid residues, are particularly abundant in the nervous system but are present in all vertebrate cells. GM3 is the simplest and most common ganglioside, serving as a precursor for the synthesis of more complex gangliosides.
Lyso-GM3 is formed by the deacylation of GM3, a reaction catalyzed by acid ceramidase in the lysosome. While initially considered merely a catabolic intermediate, recent evidence has highlighted its own distinct biological activities. Of particular interest is its potent inhibitory effect on receptor tyrosine kinases, such as the EGFR, suggesting a role in cancer biology. Furthermore, alterations in ganglioside metabolism, including the accumulation of lyso-gangliosides, are implicated in the pathophysiology of several lysosomal storage disorders.
This guide will systematically review the current understanding of Lyso-GM3's biological functions, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Biosynthesis and Metabolism of Lyso-GM3
The metabolic pathway leading to the formation and degradation of Lyso-GM3 is intrinsically linked to the overall metabolism of gangliosides.
Anabolic Pathway:
-
Lactosylceramide (B164483) Synthesis: The pathway begins with the synthesis of lactosylceramide (LacCer) from glucosylceramide (GlcCer).
-
GM3 Synthesis: GM3 is synthesized by the addition of a sialic acid residue to LacCer, a reaction catalyzed by GM3 synthase (ST3GAL5).
-
Formation of Complex Gangliosides: GM3 serves as a precursor for the synthesis of a-series and b-series gangliosides through the sequential addition of other sugar moieties.
Catabolic Pathway:
-
Lysosomal Degradation: The degradation of gangliosides occurs in a stepwise manner within the lysosomes.
-
Formation of Lyso-GM3: GM3 is deacylated by acid ceramidase to yield Lyso-GM3 and a fatty acid.
-
Further Degradation: Lyso-GM3 is further broken down by the sequential removal of its sugar residues by specific lysosomal hydrolases. A deficiency in any of these enzymes can lead to the accumulation of their respective substrates, resulting in a lysosomal storage disorder.
Biological Functions of Lyso-GM3
Modulation of EGFR Signaling
A significant body of evidence points to the role of Lyso-GM3 as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.
Mechanism of Inhibition:
Lyso-GM3 is thought to exert its inhibitory effect on EGFR through its interaction with the receptor within membrane microdomains, also known as lipid rafts. This interaction is believed to interfere with the EGF-induced dimerization and subsequent autophosphorylation of the receptor, which are critical steps for the activation of downstream signaling pathways. While GM3 also inhibits EGFR kinase activity, Lyso-GM3 and its dimeric form have been shown to be more potent inhibitors.
Lyso-GM3 structure and composition
An In-depth Technical Guide to the Structure and Composition of Lyso-GM3
Introduction
Lyso-ganglioside GM3 (Lyso-GM3), also known as sialyllactosylsphingosine, is a glycosphingolipid that plays a significant role in cellular signaling and is implicated in various pathological conditions. It is the deacylated derivative of the ganglioside GM3, one of the simplest and most common gangliosides found in vertebrate cell membranes.[1][2][3] Understanding the precise structure and composition of Lyso-GM3 is critical for research into its biological functions, its role in disease, and its potential as a therapeutic target or biomarker. This guide provides a detailed overview of the core structure, chemical properties, and analytical methodologies related to Lyso-GM3.
Core Structure and Composition
To comprehend the structure of Lyso-GM3, it is essential first to understand its precursor, GM3.
2.1 Ganglioside GM3 Structure Ganglioside GM3 is an amphipathic molecule consisting of two main parts: a hydrophobic ceramide anchor and a hydrophilic oligosaccharide chain.[4]
-
Ceramide Backbone : This portion is embedded in the lipid bilayer of the cell membrane and is composed of a sphingoid base (most commonly sphingosine) linked to a fatty acid via an amide bond.[1] The length and saturation of the fatty acid chain can vary, leading to different GM3 species.[1][5]
-
Oligosaccharide Chain : This hydrophilic head group is exposed to the extracellular environment. In GM3, it consists of three sugar molecules: a sialic acid (specifically N-acetylneuraminic acid, Neu5Ac) linked to a lactose (B1674315) unit (galactose-glucose).[2][4] The condensed structure can be represented as Neu5Ac-Gal-Glc-Ceramide.[2]
2.2 Lyso-GM3 Structure Lyso-GM3 is formed from GM3 through the removal of the fatty acid chain from the ceramide backbone.[3] This deacylation process is catalyzed by the lysosomal enzyme acid ceramidase.[6][7] The resulting structure lacks the acyl group, fundamentally altering its physicochemical properties and biological activity.
The core components of Lyso-GM3 are:
-
Sphingoid Base : A long-chain amino alcohol, typically (2S,3R,E)-2-amino-3-hydroxyoctadec-4-en-1-yl (sphingosine).[8]
-
Oligosaccharide Chain : The same trisaccharide chain as in GM3: O-(N-acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside.[3]
The absence of the fatty acid makes Lyso-GM3 more hydrophilic than GM3.
Data Presentation: Chemical and Physical Properties
The quantitative properties of Lyso-GM3 are summarized in the tables below for clear reference.
Table 1: Core Chemical Properties of Lyso-GM3
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C41H74N2O20 | [3][8] |
| Molecular Weight | 915.04 g/mol | [8][9] |
| Exact Mass | 914.4835 u | [8] |
| CAS Number | 94458-63-6 | [3][8] |
| Synonyms | Lyso-Monosialoganglioside GM3, Lysoganglioside GM3 |[3][8] |
Table 2: Structural Comparison of GM3 and Lyso-GM3
| Component | Ganglioside GM3 | Lyso-GM3 |
|---|---|---|
| Sphingoid Base | Present (e.g., Sphingosine) | Present (e.g., Sphingosine) |
| Fatty Acid Chain | Present (variable length) | Absent |
| Oligosaccharide Chain | Present (Neu5Ac-Gal-Glc) | Present (Neu5Ac-Gal-Glc) |
Biological Significance and Signaling Pathways
GM3 is a known modulator of cell signaling, often acting as an inhibitor of cell growth and the function of growth factor receptors.[2][6] Lyso-GM3 retains some of this inhibitory activity. Notably, Lyso-GM3 has been shown to inhibit the epidermal growth factor (EGF)-induced kinase activity of the EGF receptor (EGFR) in A431 epithelial cancer cells.[3][8][9] This suggests a role in regulating cell proliferation and survival pathways.
Experimental Protocols
The analysis and quantification of Lyso-GM3, particularly in biological matrices, are predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
5.1 General Methodology: Quantification of Lyso-sphingolipids by LC-MS/MS
This protocol is a generalized workflow based on methods developed for the analysis of lyso-glycosphingolipids like Lyso-Gb3, which are structurally related to Lyso-GM3.[10][11][12][13]
5.1.1 Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective : To extract and concentrate Lyso-GM3 from a complex biological matrix (e.g., plasma, dried blood spots) and remove interfering substances.
-
Materials : Mixed-mode strong cation exchange (MCX) SPE cartridges, internal standard (e.g., a stable isotope-labeled version of the analyte), methanol (B129727), chloroform, formic acid, ammonium (B1175870) formate (B1220265).
-
Procedure :
-
Spike the biological sample (e.g., 100 µL of plasma) with an appropriate internal standard.
-
Condition the MCX SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with an acidic aqueous solution (e.g., 2% formic acid in water) to remove neutral and acidic compounds.
-
Wash the cartridge with a non-polar solvent like methanol to remove lipids.
-
Elute the target analyte (Lyso-GM3) using a basic methanolic solution (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[10][11]
-
5.1.2 Liquid Chromatography (LC) Separation
-
Objective : To chromatographically separate Lyso-GM3 from other components in the extract before detection.
-
Typical Column : A C4 or C8 reversed-phase column is often suitable for separating sphingolipids.
-
Mobile Phases :
-
Gradient : A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analytes based on their hydrophobicity.
5.1.3 Tandem Mass Spectrometry (MS/MS) Detection
-
Objective : To specifically detect and quantify Lyso-GM3 with high sensitivity and selectivity.
-
Ionization : Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion (the molecular ion of Lyso-GM3) is selected and fragmented, and a specific product ion is monitored.[11]
-
Precursor Ion (Q1) : For Lyso-GM3 (C41H74N2O20), the protonated molecule [M+H]+ at m/z 915.5 would be selected.
-
Product Ion (Q3) : Characteristic fragment ions resulting from the cleavage of glycosidic bonds or the sphingosine (B13886) backbone would be monitored for quantification and confirmation. While specific transitions for Lyso-GM3 are not detailed in the provided results, analogous lyso-sphingolipids like Lyso-Gb3 (m/z 786.8) show characteristic fragments (e.g., m/z 268.3) corresponding to parts of the structure.[11][14]
-
Conclusion
Lyso-GM3 is a structurally distinct derivative of ganglioside GM3, characterized by the absence of the N-acyl chain. This deacylated form possesses unique chemical properties and biological activities, including the modulation of critical cell signaling pathways like the EGFR cascade. Its analysis requires sensitive and specific techniques, with LC-MS/MS being the gold standard. A thorough understanding of Lyso-GM3's structure, composition, and function is vital for researchers in glycobiology, oncology, and the development of novel diagnostics and therapeutics for associated diseases.
References
- 1. lipotype.com [lipotype.com]
- 2. GM3 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. What is GM3 Ganglioside? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tandem Mass Spectrometry Quantitation of Lyso-Gb3 and Six Related Analogs in Plasma for Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Endogenous Presence of Lyso-GM3 in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-GM3, the deacylated form of the ganglioside GM3, is an endogenous lysosphingolipid that has garnered increasing interest for its role in cellular signaling and its potential as a biomarker. While its parent compound, GM3, is a well-recognized component of the plasma membrane involved in modulating cell growth, adhesion, and motility, the specific functions and endogenous presence of Lyso-GM3 are less characterized. This technical guide provides a comprehensive overview of the current understanding of endogenous Lyso-GM3, including its metabolism, known cellular functions, and detailed methodologies for its detection and analysis.
I. Metabolism of Lyso-GM3
The metabolism of Lyso-GM3 is intrinsically linked to the catabolism of its parent ganglioside, GM3. Under normal physiological conditions, the levels of Lyso-GM3 are thought to be very low. However, in the context of certain pathological states, particularly lysosomal storage disorders, its formation can be significantly increased.
A. Synthesis of Lyso-GM3
The primary route for the formation of Lyso-GM3 is the deacylation of GM3. This reaction is catalyzed by the lysosomal enzyme acid ceramidase.[1][2] In conditions where there is an accumulation of GM3 within the lysosomes, such as in GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases) or as a secondary effect in other lysosomal storage disorders, the substrate availability for acid ceramidase increases, leading to elevated production of Lyso-GM3.[3][4]
Figure 1. Synthesis of Lyso-GM3 from GM3.
B. Degradation of Lyso-GM3
The precise enzymatic pathway for the degradation of Lyso-GM3 under normal physiological conditions is not well-elucidated. However, the general catabolic pathway for gangliosides involves a stepwise cleavage of the sugar moieties by specific lysosomal hydrolases.[4][5] It is hypothesized that Lyso-GM3 is further broken down into lactosylsphingosine, which is then cleaved into galactose and glucosylsphingosine. Glucosylsphingosine is subsequently hydrolyzed to glucose and sphingosine. The enzymes involved are likely lysosomal β-galactosidase and β-glucosidase, respectively.
Figure 2. Proposed degradation pathway of Lyso-GM3.
II. Endogenous Presence and Quantitative Data
Direct quantitative data on the endogenous levels of Lyso-GM3 in various cell lines and tissues under normal physiological conditions are scarce in the published literature. A small quantity of Lyso-GM3 has been detected in A431 human epidermoid carcinoma cells.[6] Much of the available quantitative data for lysogangliosides comes from studies of lysosomal storage disorders, where their levels are pathologically elevated.
For comparative purposes, the table below includes quantitative data for the related lysosphingolipid, lyso-globotriaosylceramide (lyso-Gb3), which has been extensively studied as a biomarker for Fabry disease. While not directly measuring Lyso-GM3, these values provide an order-of-magnitude estimation for the expected concentrations of a lysoganglioside in biological samples.
| Analyte | Cell Line/Tissue | Condition | Concentration | Reference |
| Lyso-Gb3 | HeLa Cells | Non-edited | 0.30 pmol/10⁶ cells | [7] |
| Lyso-Gb3 | HeLa Cells | GNPTAB KO | 0.70 pmol/10⁶ cells | [7] |
| Lyso-Gb3 | Human Plasma | Healthy Controls | < 0.6 ng/mL | [8] |
| Lyso-Gb3 | Human Plasma | Fabry Disease Patients | 0.50 - 73.13 ng/mL | [8] |
III. Cellular Function and Signaling Pathways
Lyso-GM3 has been identified as a potent modulator of cellular signaling, particularly in the context of growth factor receptor activity.
A. Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
Lyso-GM3 is a more potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity than its parent compound, GM3.[9] Upon binding of EGF, the EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. Lyso-GM3 has been shown to inhibit this EGF-dependent tyrosine phosphorylation of the receptor.[9] This inhibitory effect suggests a role for Lyso-GM3 in modulating cellular responses to growth factors.
Figure 3. Lyso-GM3 inhibition of EGFR signaling.
B. Role in Cancer
The inhibitory effect of Lyso-GM3 on EGFR signaling has implications for cancer biology, as EGFR is often overexpressed or hyperactivated in various cancers. Studies have shown that both GM3 and Lyso-GM3 can inhibit the migration of melanoma B16-F10 cells.[10] This suggests that manipulating the levels or activity of Lyso-GM3 could be a potential therapeutic strategy for certain cancers.
IV. Experimental Protocols
The following section provides detailed methodologies for the extraction and quantification of Lyso-GM3 from biological samples. These protocols are adapted from established methods for the analysis of similar lysosphingolipids, such as lyso-Gb3, and can be optimized for Lyso-GM3.
A. Lipid Extraction from Cells
This protocol describes a modified Bligh-Dyer method for the extraction of total lipids, including gangliosides and their lyso-forms, from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Pellet the cells by centrifugation and aspirate the supernatant.
-
Resuspend the cell pellet in a known volume of deionized water.
-
Add chloroform and methanol to the cell suspension in a ratio of 1:2:0.8 (chloroform:methanol:aqueous cell suspension, v/v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add an additional 1 volume of chloroform and 1 volume of deionized water to induce phase separation.
-
Vortex the mixture again for 2 minutes.
-
Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.
B. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of Lyso-GM3 using LC-MS/MS. Specific parameters will need to be optimized based on the instrument used.
Materials:
-
Lyso-GM3 standard
-
Internal standard (e.g., a stable isotope-labeled Lyso-GM3 or a structurally similar lysosphingolipid)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
C18 reversed-phase LC column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To the extracted lipid sample (from Protocol A), add a known amount of the internal standard.
-
Perform a protein precipitation step by adding a 3-fold excess of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Establish a gradient from a low to high percentage of Mobile Phase B to elute Lyso-GM3.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for Lyso-GM3 and the internal standard will need to be determined by direct infusion of the standards.
-
Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the Lyso-GM3 standard.
-
Calculate the concentration of Lyso-GM3 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Figure 4. Workflow for Lyso-GM3 quantification.
V. Conclusion
Lyso-GM3 is an endogenously produced lysosphingolipid with significant biological activity, particularly as an inhibitor of EGFR signaling. While its presence in cells has been confirmed, a comprehensive understanding of its endogenous concentrations under normal physiological conditions is still lacking and represents an important area for future research. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of Lyso-GM3, which will be crucial for elucidating its precise roles in health and disease and for evaluating its potential as a therapeutic target and biomarker. Further investigation into the specific enzymes involved in its degradation and the full spectrum of its signaling activities will undoubtedly provide valuable insights for researchers, scientists, and drug development professionals.
References
- 1. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal Ceramide Metabolism Disorders: Implications in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Secondary Ganglioside and Lipid Accumulation in Lysosomal Disease [mdpi.com]
- 4. Gangliosides and Gangliosidoses: Principles of Molecular and Metabolic Pathogenesis | Journal of Neuroscience [jneurosci.org]
- 5. The metabolism of Tay-Sachs ganglioside: catabolic studies with lysosomal enzymes from normal and Tay-Sachs brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganglioside-mediated modulation of cell growth. Specific effects of GM3 and lyso-GM3 in tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Discovery and History of Lyso-Monosialoganglioside GM3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyso-monosialoganglioside GM3 (Lyso-GM3) has emerged from relative obscurity to become a molecule of significant interest in the fields of cell signaling, cancer biology, and lysosomal storage diseases. As the deacylated form of the ubiquitous ganglioside GM3, Lyso-GM3 exhibits unique biological activities, distinct from its acylated counterpart. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones in Lyso-GM3 research. It details the experimental protocols for its analysis, presents quantitative data on its occurrence, and illustrates its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and explore the therapeutic potential of this intriguing glycosphingolipid.
Introduction: The Emergence of a Bioactive Lyso-Glycosphingolipid
Glycosphingolipids (GSLs) are integral components of the outer leaflet of plasma membranes, where they play crucial roles in cell recognition, adhesion, and signal transduction.[1] Gangliosides, a subclass of GSLs containing one or more sialic acid residues, are particularly abundant in the nervous system but are present in all mammalian cells.[1] For decades, research primarily focused on the intact, acylated forms of these molecules. However, the discovery of their deacylated counterparts, the lyso-glycosphingolipids, has unveiled a new layer of biological regulation.
This compound (Lyso-GM3) is the N-deacylated derivative of GM3 ganglioside. Its discovery and subsequent characterization have been significantly influenced by the pioneering work of Professor Sen-itiroh Hakomori, a leading figure in glycosphingolipid research.[2][3] Early studies in his laboratory and others laid the groundwork for understanding that lyso-gangliosides are not merely metabolic intermediates but possess distinct and potent biological activities.
A Historical Timeline of Key Discoveries
The journey to understanding Lyso-GM3 has been a gradual process, built upon foundational discoveries in ganglioside chemistry and biology.
-
1985: The First Synthesis of Lyso-Gangliosides: The concept and the first successful chemical synthesis of lyso-gangliosides, including Lyso-GM3, were reported. This seminal work provided the essential tools for researchers to begin investigating the biological functions of these deacylated forms.
-
1988: First Identification of Endogenous Lyso-GM3: In a landmark paper, the research group of Sen-itiroh Hakomori reported the detection of a "small quantity of lyso-GM3" in the human epidermoid carcinoma cell line A431.[4] This was a pivotal moment, suggesting that Lyso-GM3 was not just a synthetic curiosity but an endogenous molecule with potential physiological relevance. The same study demonstrated that externally added Lyso-GM3 had a potent inhibitory effect on the tyrosine phosphorylation of the epidermal growth factor receptor (EGFR).[4]
-
Early 2000s: Elucidation of the Role in EGFR Signaling: Subsequent research further solidified the role of Lyso-GM3 as a modulator of EGFR signaling. Studies demonstrated that Lyso-GM3 and its derivatives could strongly inhibit EGFR kinase activity, suggesting a potential therapeutic application in cancers where EGFR is overactive.[5][6][7]
-
2000s-Present: Connection to Lysosomal Storage Diseases and Cancer: The importance of lyso-glycosphingolipids, in general, became increasingly apparent with their linkage to lysosomal storage diseases (LSDs). In several of these disorders, the accumulation of glycosphingolipids leads to the subsequent formation and accumulation of their lyso-derivatives, which are often cytotoxic and contribute to the pathology of the disease. While much of the focus in LSDs has been on other lyso-glycosphingolipids like lyso-Gb3 in Fabry disease, the general principle has broadened the interest in Lyso-GM3's potential roles in other diseases.[8][9][10][11][12][13] In parallel, the connection between altered ganglioside expression, including GM3, and cancer progression continued to be an active area of research, with Lyso-GM3 being investigated for its anti-proliferative and anti-migratory effects in cancer cell lines.
Quantitative Data on Lyso-GM3 and Related Glycosphingolipids
The quantification of Lyso-GM3 in biological samples is challenging due to its low abundance compared to its acylated precursor, GM3. However, with the advancement of sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is becoming increasingly feasible to measure its levels in various biological matrices.
Table 1: Representative Quantitative Data of Lyso-Glycosphingolipids in Biological Samples
| Analyte | Sample Type | Condition | Concentration Range | Reference |
| Lyso-Gb3 | Plasma | Fabry Disease (untreated males) | ~170 nmol/L | [12] |
| Lyso-Gb3 | Plasma | Fabry Disease (untreated females) | ~9.7 nmol/L | [12] |
| Lyso-Gb3 | Plasma | Healthy Controls | < 2.5 nmol/L (LOQ) | [12] |
| GM3 (d18:1/24:1) | Plasma | Parkinson's Disease | 0.125±0.005 pmol/μl | |
| GM3 (d18:1/24:1) | Plasma | Healthy Controls | 0.103±0.004 pmol/μl | |
| GM3 (d34:1) | Pancreatic Cancer Cells (CFPAC1) | - | ~33% of total gangliosides | [14] |
| GM3 (d34:1) | Non-cancerous Pancreatic Cells (hTERT/HPNE) | - | ~6% of total gangliosides | [14] |
Note: Specific quantitative data for Lyso-GM3 across a wide range of tissues and diseases is still an active area of research. The data for Lyso-Gb3 is provided as a well-characterized example of a lyso-glycosphingolipid biomarker. The GM3 data illustrates the relative abundance of the precursor molecule.
Experimental Protocols
The analysis of Lyso-GM3 requires sensitive and specific methodologies due to its low endogenous concentrations and the presence of structurally similar lipids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Lyso-GM3.
Extraction of Lyso-GM3 from Biological Samples (Cells or Tissues)
This protocol is a generalized procedure based on common methods for glycosphingolipid extraction.
-
Homogenization: Homogenize cell pellets or minced tissue in a solvent mixture of chloroform:methanol (B129727) (2:1, v/v). For every 100 mg of tissue or 1x10^7 cells, use 2 mL of the solvent mixture.
-
Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled Lyso-GM3, to the homogenate to correct for extraction efficiency and matrix effects.
-
Extraction: Agitate the mixture vigorously for 30 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection of the Upper Phase: Carefully collect the upper aqueous phase, which contains the gangliosides, including Lyso-GM3.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic contaminants.
-
Elute the gangliosides with methanol.
-
-
Drying and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as methanol:water (1:1, v/v).
Quantification of Lyso-GM3 by LC-MS/MS
This is a representative protocol and may require optimization for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate the lipids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lyso-GM3 (d18:1): The precursor ion ([M+H]+) is m/z 915.5. A characteristic product ion resulting from the loss of the sialic acid and hexose (B10828440) moieties is monitored.
-
Internal Standard: The corresponding transition for the stable isotope-labeled internal standard is monitored.
-
-
Quantification: The concentration of Lyso-GM3 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of Lyso-GM3.
-
Signaling Pathways and Biological Functions
The most well-characterized biological function of Lyso-GM3 is its role as a modulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Inhibition of EGFR Phosphorylation
Lyso-GM3 has been shown to be a more potent inhibitor of EGF-induced EGFR tyrosine kinase activity than its acylated counterpart, GM3.[4] It is thought to exert this effect by directly interacting with the EGFR in the plasma membrane, potentially altering the receptor's conformation or its ability to dimerize and autophosphorylate upon ligand binding.
References
- 1. nasonline.org [nasonline.org]
- 2. Sen-itiroh Hakomori - Wikipedia [en.wikipedia.org]
- 3. OBITUARY Sen-itiroh Hakomori, 1929 – 2020, World Leader in Glycosphingolipid Research and Nobel Prize Nominee [napost.com]
- 4. Ganglioside-mediated modulation of cell growth. Specific effects of GM3 and lyso-GM3 in tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. core.ac.uk [core.ac.uk]
- 12. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Profiling of Surface Gangliosides Extracted from Various Cell Lines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Lyso-GM3 Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-GM3, or monosialodihexosylsphingosine, is the deacylated form of the ganglioside GM3. Gangliosides are sialic acid-containing glycosphingolipids that are integral components of the outer leaflet of the plasma membrane, particularly abundant in the central nervous system.[1] They play crucial roles in cell-cell recognition, adhesion, and signal transduction.[2] While GM3 is a precursor for the synthesis of more complex gangliosides, its lyso-form, Lyso-GM3, has emerged as a molecule of interest, particularly in the context of lysosomal storage disorders and cancer biology due to its potential role in modulating signaling pathways.[2][3] This technical guide provides a comprehensive overview of the Lyso-GM3 metabolic pathway, including its synthesis and degradation, methods for its quantification, and its role in cellular signaling.
The Lyso-GM3 Metabolic Pathway
The metabolism of Lyso-GM3 is intrinsically linked to the broader pathway of ganglioside biosynthesis and catabolism.
Biosynthesis of GM3
The synthesis of GM3 is the initial step for the formation of most of the more complex gangliosides. The pathway begins with the synthesis of ceramide in the endoplasmic reticulum. The subsequent steps occur in the Golgi apparatus:[4]
-
Glucosylceramide (GlcCer) formation: Ceramide is glycosylated by UDP-glucose:ceramide glucosyltransferase to form glucosylceramide.
-
Lactosylceramide (B164483) (LacCer) formation: A galactose residue is added to GlcCer by lactosylceramide synthase, forming lactosylceramide.
-
GM3 formation: Finally, GM3 synthase (sialyltransferase-I) transfers a sialic acid residue from CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to the galactose of LacCer, forming GM3.[4]
Formation of Lyso-GM3
Lyso-GM3 is primarily formed through the deacylation of GM3. This reaction is catalyzed by the lysosomal enzyme acid ceramidase (ASAH1).[2] This process is particularly relevant in the context of lysosomal storage disorders where the accumulation of GM3 can lead to an increased formation of Lyso-GM3.[2]
Catabolism of Lyso-GM3
The precise enzymatic pathway for the degradation of Lyso-GM3 is not as extensively characterized as that of its acylated counterpart, GM3. However, based on the general principles of lysosomal glycosphingolipid degradation, the catabolism of Lyso-GM3 is expected to proceed through the sequential removal of its sugar and sialic acid residues by specific lysosomal hydrolases.[5][6]
The proposed degradation pathway is as follows:
-
Desialylation: A neuraminidase would first cleave the sialic acid residue from Lyso-GM3 to produce lactosylsphingosine (B51368) (Lyso-LacCer).
-
Galactose removal: Subsequently, a β-galactosidase would remove the terminal galactose residue, yielding glucosylsphingosine (B128621) (Lyso-GlcCer).
-
Glucose removal: Finally, a β-glucosidase would cleave the glucose residue, leaving sphingosine.
Sphingosine can then be either re-acylated to form ceramide in the salvage pathway or phosphorylated to sphingosine-1-phosphate, a potent signaling molecule, before being irreversibly degraded.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemoenzymatic synthesis and biological evaluation of ganglioside GM3 and lyso-GM3 as potential agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perilous path: the inborn errors of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to the Interaction of Lyso-GM3 with Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interactions between the lysosphingolipid Lyso-GM3 and various membrane proteins. As a bioactive lipid, Lyso-GM3 plays a crucial role in modulating cellular signaling pathways, with significant implications for cancer therapy and other pathological conditions. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to Lyso-GM3 and its Biological Significance
Lyso-ganglioside GM3 (Lyso-GM3) is the deacylated form of the ganglioside GM3. Gangliosides, sialic acid-containing glycosphingolipids, are integral components of the outer leaflet of the plasma membrane and are known to modulate various cellular processes by interacting with membrane proteins.[1] Lyso-GM3, although a minor component in cells like the human epidermoid carcinoma A431 cells, exhibits potent biological activities, often more pronounced than its acylated counterpart, GM3.[2] Its role in inhibiting the growth of cancer cells by modulating growth factor receptor signaling has garnered significant scientific interest.[3][4][5]
Quantitative Analysis of Lyso-GM3 Interactions
The following tables summarize the quantitative data available on the inhibitory effects of Lyso-GM3 and its derivatives on membrane protein function, particularly the Epidermal Growth Factor Receptor (EGFR).
| Compound | Target | Cell Line | Assay | IC50 / Concentration | Cytotoxicity | Reference |
| Lyso-GM3 | EGFR Kinase | A431 cells | Tyrosine Kinase Inhibition | >50 µM (strong inhibition) | Cytolytic at >50 µM | [2] |
| Lyso-GM3 dimer | EGFR Kinase | A431 cells | Tyrosine Kinase Inhibition | Not specified, but stronger than GM3 | Minimal cytotoxicity | [2][3][4] |
| Lipid mimetic of Lyso-GM3 dimer | EGFR Kinase | A431 cells | Tyrosine Kinase Inhibition | Similar to authentic Lyso-GM3 dimer | Low cytotoxicity | [3][4] |
| GM3 | EGFR Kinase | A431 cells | Tyrosine Kinase Inhibition | Weaker than Lyso-GM3 and its dimer | Not specified | [2][3] |
Table 1: Inhibitory Effects of Lyso-GM3 and Derivatives on EGFR Kinase Activity. This table highlights the potent inhibitory capacity of Lyso-GM3 and its dimer on EGFR kinase, with the dimer showing a favorable cytotoxicity profile.
Key Membrane Protein Interactions and Signaling Pathways
The primary and most studied interaction of Lyso-GM3 is with the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase crucial for cell proliferation and survival.
Inhibition of EGFR Signaling
Lyso-GM3 and its derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase activity.[2][3] This inhibition prevents the autophosphorylation of the receptor upon EGF binding, thereby blocking downstream signaling cascades.[6] Specifically, the activation of the Akt kinase pathway is significantly inhibited, which is a key pathway in promoting cell survival and proliferation.[3][4] The inhibitory effect of Lyso-GM3 is more potent than that of GM3.[2] Interestingly, a dimeric form of Lyso-GM3 demonstrates strong inhibitory effects with reduced cytotoxicity, making it a promising candidate for pharmacological development.[2]
Glycosignaling Domains (GSDs)
Research suggests that GM3, the precursor of Lyso-GM3, is organized in specific membrane microdomains termed "glycosignaling domains" (GSDs), which are distinct from caveolae.[7] These domains are enriched in signaling molecules like c-Src and Rho A.[7] The function of these GSDs, including GM3-dependent cell adhesion and signaling, can be blocked by Lyso-GM3, indicating that Lyso-GM3 can disrupt the molecular organization and function of these specialized membrane domains.[7]
References
- 1. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis and biological evaluation of ganglioside GM3 and lyso-GM3 as potential agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganglioside-mediated modulation of cell growth. Specific effects of GM3 and lyso-GM3 in tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reconstitution of membranes simulating "glycosignaling domain" and their susceptibility to lyso-GM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lyso-GM3 in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lyso-ganglioside M3 (Lyso-GM3) is a bioactive lipid that emerges from the deacylation of the ganglioside GM3. While the immunomodulatory properties of GM3 are increasingly recognized, particularly in the context of cancer and autoimmune diseases, the specific role of its lyso-form, Lyso-GM3, is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of Lyso-GM3's influence on immune responses, drawing upon existing literature for GM3 and other lyso-glycosphingolipids to extrapolate potential mechanisms of action. This document details putative signaling pathways, summarizes key quantitative data from related studies, and provides hypothetical experimental protocols to guide future research in this burgeoning field.
Introduction to Lyso-GM3
Glycosphingolipids (GSLs) are integral components of the outer leaflet of the plasma membrane, where they participate in cell-cell recognition, signaling, and modulation of membrane protein function. Gangliosides, a subclass of GSLs containing one or more sialic acid residues, are particularly abundant in the nervous system but are also found in the membranes of most vertebrate cells, including immune cells.
GM3 is the simplest and most common ganglioside, serving as a precursor for the synthesis of more complex gangliosides. The deacylation of GM3 by the enzyme acid ceramidase results in the formation of Lyso-GM3 (II³Neu5Ac-lactosylsphingosine). While often present at low physiological concentrations, levels of lyso-GSLs can be elevated in certain pathological conditions, such as lysosomal storage diseases, suggesting they may have distinct biological functions.
Modulation of Immune Cells by GM3 and the Putative Role of Lyso-GM3
The immunomodulatory functions of GM3 are well-documented and provide a foundation for understanding the potential roles of Lyso-GM3.
T Lymphocytes
GM3 is known to be a key component of T lymphocyte plasma membranes, where it is concentrated in glycosphingolipid-enriched microdomains (GEMs). Within these domains, GM3 interacts with and modulates the function of critical signaling molecules involved in T cell activation. Mice lacking GM3 synthase exhibit impaired CD4+ T-cell activation. While direct evidence for Lyso-GM3's role is limited, it is plausible that as a bioactive lipid, it could similarly influence the membrane dynamics and signaling cascades within T cells.
Dendritic Cells (DCs)
Dendritic cells are potent antigen-presenting cells (APCs) that are crucial for initiating adaptive immune responses. The ganglioside composition of DCs can influence their maturation and function. For instance, some gangliosides have been shown to inhibit DC maturation, thereby suppressing T cell activation. Given that Lyso-GM3 can be released into the extracellular environment, it may act as a signaling molecule that influences DC phenotype and function.
Macrophages
Macrophages are versatile innate immune cells that play a central role in inflammation and tissue homeostasis. The lipid composition of macrophage membranes is critical for their function, including their phagocytic capacity and response to inflammatory stimuli. While direct studies on Lyso-GM3 are scarce, other lyso-glycosphingolipids have been shown to modulate macrophage activity.
Natural Killer (NK) Cells
NK cells are cytotoxic lymphocytes that play a critical role in the innate immune response against tumors and virally infected cells. The activity of NK cells can be modulated by gangliosides. Notably, GM3 has been shown to inhibit the cytotoxic activity of NK cells[1]. It is conceivable that Lyso-GM3 could also influence NK cell function, either directly by interacting with cell surface receptors or indirectly by altering the membrane environment.
Signaling Pathways Potentially Modulated by Lyso-GM3
Based on the known signaling roles of GM3 and other lysolipids, several pathways are likely to be influenced by Lyso-GM3 in immune cells.
G-Protein Coupled Receptor 55 (GPR55)
GPR55 is a G-protein coupled receptor that has been implicated in a variety of physiological processes, including immune regulation.[2][3] It is expressed on a range of immune cells, including monocytes, NK cells, B cells, and T cells.[4] While lysophosphatidylinositol (LPI) is a well-characterized ligand for GPR55, other lysolipids may also interact with this receptor. Activation of GPR55 can lead to downstream signaling through Gα13 and Rho, or Gq/11, influencing cell migration and other cellular functions.[5] The potential interaction of Lyso-GM3 with GPR55 on immune cells represents a key area for future investigation.
c-Jun N-terminal Kinase (JNK) Pathway
The JNK pathway is a critical signaling cascade involved in T cell activation and differentiation.[6][7] While JNK is not required for initial T-cell activation, it is essential for the function of effector T-cells.[6] Given the role of other lipids in modulating MAPK pathways, it is plausible that Lyso-GM3 could influence JNK signaling, thereby affecting effector T cell function.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation, particularly in macrophages.[8][9][10] Ligands for PPARγ include various fatty acids and their derivatives. Upon activation, PPARγ can translocate to the nucleus and regulate the expression of genes involved in both metabolic and inflammatory pathways. Given its lipid nature, Lyso-GM3 could potentially act as a ligand or modulator of PPARγ activity in macrophages.
Quantitative Data Summary
Table 1: Effects of GM3 on Immune Cell Function
| Immune Cell Type | Effect of GM3 | Concentration/Condition | Outcome | Reference |
| Natural Killer (NK) Cells | Inhibition of cytotoxicity | Not specified | Decreased cytotoxic activity | [1] |
| CD4+ T Cells | Required for activation | GM3 synthase knockout mice | Severely diminished activation | [11] |
| Dendritic Cells | Inhibition of maturation | Not specified | Potential to blunt DC maturation | [12] |
Table 2: GPR55 mRNA Expression in Human Immune Cells
| Immune Cell Subtype | Relative GPR55 Expression (Mean Fluorescence Intensity ± SD) |
| Monocytes | High |
| Natural Killer (NK) Cells | High |
| Myeloid Dendritic Cells | Moderate |
| B Cells | Moderate |
| Regulatory T Cells (Tregs) | Low |
| CD4+ T Cells | Low |
| CD8+ T Cells | Low |
| Data synthesized from qualitative descriptions and relative expression patterns.[4] |
Experimental Protocols
The following are proposed, detailed methodologies for investigating the effects of Lyso-GM3 on key immune cell functions.
Preparation and Cell Treatment with Lyso-GM3
Objective: To prepare Lyso-GM3 for cell culture experiments and to treat immune cells.
Materials:
-
Lyso-GM3 (synthetic or purified)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Immune cells of interest (e.g., primary human monocytes, T cells, or cell lines)
Protocol:
-
Reconstitution of Lyso-GM3:
-
Dissolve Lyso-GM3 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the Lyso-GM3 stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). A vehicle control (DMSO in medium at the same final concentration as the highest Lyso-GM3 dose) must be included.
-
-
Cell Treatment:
-
Plate the immune cells at the desired density in a multi-well plate.
-
Remove the existing medium and add the medium containing the different concentrations of Lyso-GM3 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
References
- 1. [Effect of glycosphingolipids on the activity of natural killer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Expression Data Mining Reveals the Involvement of GPR55 and Its Endogenous Ligands in Immune Response, Cancer, and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylglucoside/GPR55 signaling promotes foam cell formation in human M2c macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR55 regulates intraepithelial lymphocyte migration dynamics and susceptibility to intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK is required for effector T-cell function but not for T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNK is involved in signal integration during costimulation of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoregulatory mechanisms of macrophage PPAR γ in mice with experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lysosome-Dependent LXR and PPARδ Activation Upon Efferocytosis in Human Macrophages [frontiersin.org]
- 10. Lysosome-Dependent LXR and PPARδ Activation Upon Efferocytosis in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Glycosphingolipids in Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Lyso-Monosialoganglioside GM3: A Deep Dive into its Emerging Role in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-monosialoganglioside GM3 (Lyso-GM3) is the deacylated form of ganglioside GM3, a fundamental member of the ganglioside family of glycosphingolipids. Gangliosides are integral components of the outer leaflet of the plasma membrane, particularly abundant in the central nervous system, where they play crucial roles in cell signaling, recognition, and adhesion.[1] While the functions of GM3 are increasingly being elucidated in the context of neurodevelopment and neurodegenerative diseases, the specific roles of its lyso-derivative, Lyso-GM3, are only beginning to be explored. This technical guide provides a comprehensive overview of the current understanding of Lyso-GM3 in neurobiology, focusing on its potential signaling pathways, involvement in disease, and the experimental methodologies used for its study.
Biosynthesis and Metabolism of Lyso-GM3
Ganglioside biosynthesis begins with the formation of glucosylceramide, which is then converted to lactosylceramide (B164483) (LacCer). The enzyme GM3 synthase (ST3GAL5) catalyzes the addition of a sialic acid residue to LacCer, forming GM3.[2] GM3 serves as a precursor for the synthesis of more complex gangliosides of the a-, b-, and c-series.[2] Lyso-GM3 is formed through the deacylation of GM3, a process that can occur during ganglioside catabolism. While the precise enzymatic pathways leading to the formation of Lyso-GM3 in the brain are not fully characterized, it is understood that lysosomal enzymes are involved in the degradation of gangliosides.
Potential Signaling Pathways of Lyso-GM3 in Neurobiology
Direct research on Lyso-GM3 signaling in neurons is still in its nascent stages. However, studies on its parent molecule, GM3, and in non-neuronal cell types provide valuable insights into its potential mechanisms of action in the nervous system.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor crucial for neuronal development, differentiation, survival, and glial proliferation.[3] Aberrant EGFR signaling has been implicated in several neurodegenerative disorders.[3] Studies in human epidermoid carcinoma A431 cells have demonstrated that while GM3 has a biphasic effect on EGFR kinase activity, Lyso-GM3 exhibits a strong, monophasic inhibitory effect.[4][5] Lyso-GM3 and its dimer have been shown to strongly inhibit EGFR kinase activity in a dose-dependent manner.[4] This suggests that Lyso-GM3 could act as a modulator of EGFR signaling in the nervous system, a pathway vital for neuronal health.
Modulation of c-Src Kinase Activity
The proto-oncogene tyrosine-protein kinase c-Src is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[6] In the context of the nervous system, c-Src has been implicated in the regulation of N-methyl-D-aspartate (NMDA) receptors and neuronal apoptosis.[7][8] Research on reconstituted membranes from melanoma cells has shown that Lyso-GM3 can block GM3-dependent adhesion and signaling, which includes the phosphorylation of c-Src.[9] This finding suggests a potential role for Lyso-GM3 in modulating c-Src-mediated signaling cascades in neurons.
Lyso-GM3 in Neurodegenerative Diseases and Neuronal Cell Death
While direct evidence linking Lyso-GM3 to neurodegenerative diseases is scarce, the accumulation of its precursor, GM3, has been observed in several neurological conditions, suggesting a potential role for Lyso-GM3.
Parkinson's Disease
Studies have reported significantly higher plasma concentrations of GM3 in patients with idiopathic Parkinson's disease compared to controls.[10] These findings are consistent with neuropathological studies showing a trend of higher GM3 in the basal ganglia of Parkinson's disease brains.[10]
Alzheimer's Disease
Elevated levels of GM3 have also been noted in the brains of Alzheimer's disease patients and in mouse models of the disease.[11]
Neuronal Cell Death
Research on the mouse hippocampal cell line HT22 has implicated GM3 in glutamate-induced neuronal cell death, a process involving the accumulation of reactive oxygen species (ROS) and an influx of intracellular calcium ions.[12] Exogenous addition of GM3 or overexpression of GM3 synthase was found to induce neuronal cell death.[12] Conversely, silencing GM3 synthase rescued neurons from glutamate-induced death.[12] While these studies focus on GM3, the potential for Lyso-GM3 to also modulate these pathways warrants further investigation, especially given that other lyso-glycosphingolipids have been shown to induce apoptosis.
Quantitative Data
Currently, there is a lack of specific quantitative data for Lyso-GM3 concentrations in neuronal tissues. However, data on its precursor, GM3, in the context of neurodegenerative diseases can provide a foundation for future comparative studies.
| Disease | Tissue/Fluid | Change in GM3 Concentration | Reference |
| Parkinson's Disease | Plasma | Increased | [10] |
| Basal Ganglia | Trend towards increase | [10] | |
| Alzheimer's Disease | Brain | Increased | [11] |
Experimental Protocols
Ganglioside Extraction from Brain Tissue
This protocol is a general method for the extraction of gangliosides from brain tissue and can be adapted for the analysis of Lyso-GM3.[12][13][14][15][16]
Materials:
-
Brain tissue
-
Potter-Elvehjem homogenizer
-
Chloroform
-
Deionized water
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Rotary evaporator or nitrogen stream
Procedure:
-
Weigh the brain tissue and place it in a pre-chilled Potter-Elvehjem homogenizer.
-
Add 20 volumes of chloroform:methanol (2:1, v/v) to the tissue.
-
Homogenize the tissue thoroughly until a single-phase solution is formed.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to pellet the precipitated protein and other macromolecules.
-
Carefully collect the supernatant containing the total lipid extract.
-
To partition the gangliosides, add 0.2 volumes of 0.9% NaCl solution to the lipid extract.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
The upper aqueous phase contains the gangliosides, including GM3 and potentially Lyso-GM3.
-
Carefully collect the upper phase for further purification and analysis.
Quantification of Lyso-GM3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific method for the quantification of Lyso-GM3 in biological matrices like cerebrospinal fluid (CSF) or brain tissue extracts can be developed based on established protocols for other lysophospholipids.[17][18][19][20][21]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
General Procedure:
-
Sample Preparation: The ganglioside extract (from the protocol above) is further purified, often using solid-phase extraction (SPE), to remove interfering substances. The sample is then dried and reconstituted in a suitable solvent for LC-MS/MS analysis. An internal standard (e.g., a stable isotope-labeled Lyso-GM3) should be added at the beginning of the sample preparation to account for extraction losses and matrix effects.
-
Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) formate) and an organic component (e.g., methanol or acetonitrile (B52724) with formic acid and ammonium formate) is used to separate Lyso-GM3 from other lipids.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Lyso-GM3 is typically ionized using electrospray ionization (ESI) in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for Lyso-GM3 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor to the product ion provides high specificity for quantification.
-
Quantification: A calibration curve is generated using known concentrations of a Lyso-GM3 standard. The concentration of Lyso-GM3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
This compound is an emerging player in the complex field of neurobiology. While direct evidence for its specific roles in neuronal function and disease is still limited, the established involvement of its parent molecule, GM3, in neurodegenerative processes and neuronal cell death, coupled with the known inhibitory effects of Lyso-GM3 on key signaling molecules like EGFR and c-Src, strongly suggests its potential significance.
Future research should focus on:
-
Elucidating the specific signaling pathways modulated by Lyso-GM3 in different neuronal cell types.
-
Developing and validating robust analytical methods for the accurate quantification of Lyso-GM3 in cerebrospinal fluid and brain tissue.
-
Investigating the levels of Lyso-GM3 in patients with neurodegenerative diseases to determine its potential as a biomarker.
-
Exploring the therapeutic potential of targeting Lyso-GM3 synthesis or its downstream signaling pathways for the treatment of neurological disorders.
A deeper understanding of the neurobiology of Lyso-GM3 will undoubtedly open new avenues for the diagnosis and treatment of a range of debilitating neurological conditions.
References
- 1. Functional Roles of Gangliosides in Neurodevelopment: An Overview of Recent Advances [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganglioside-mediated modulation of cell growth. Specific effects of GM3 and lyso-GM3 in tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Apoptosis regulation by the tyrosine-protein kinase CSK [frontiersin.org]
- 7. Involvement of c-Src kinase in the regulation of TGF-beta1-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress: Apoptosis in Neuronal Injury: Ingenta Connect [ingentaconnect.com]
- 10. Elevated GM3 plasma concentration in idiopathic Parkinson’s disease: A lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucosylceramide synthase inhibition reduces ganglioside GM3 accumulation, alleviates amyloid neuropathology, and stabilizes remote contextual memory in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A procedure for the quantitative isolation of brain gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Ganglioside Extraction, Purification and Profiling [jove.com]
- 15. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 16. microbenotes.com [microbenotes.com]
- 17. LC-MS/MS assays to quantify sulfatides and lysosulfatide in cerebrospinal fluid of metachromatic leukodystrophy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Lysophospholipid Measurement in Cerebrospinal Fluid Samples using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of an LC-MS/MS Method to Measure Sphingolipids in CSF from Patients with Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Function of Lyso-GM3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-GM3, a derivative of the ganglioside GM3 lacking the N-acyl chain, has emerged as a molecule of significant interest in cellular signaling and disease pathology. Preliminary research has illuminated its role in modulating critical cellular processes, including cell growth, apoptosis, and migration, primarily through its interaction with key signaling molecules. This technical guide provides an in-depth overview of the current understanding of Lyso-GM3 function, with a focus on its impact on cancer biology and potential implications in neurodegenerative diseases. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts in this promising area.
Data Presentation: Quantitative Effects of Lyso-GM3
The following tables summarize the quantitative data from various studies on the effects of Lyso-GM3 and its derivatives on cancer cell lines and key signaling proteins.
| Cell Line | Assay Type | Compound | IC50 (µM) | Notes |
| Human Colon Cancer (HCT-116) | MTT Assay | Lyso-GM3 (with sphingosine) | 0.05 ± 0.01 | Demonstrated significantly better inhibitory effect than GM3 with ceramide moieties.[1] |
| Murine Melanoma (B16-F10) | MTT Assay | Lyso-GM3 (with sphingosine) | Not specified | All tested ganglioside GM3 and Lyso-GM3 derivatives effectively inhibited cell migration.[2][3] |
| Human Epidermoid Carcinoma (A431) | EGFR Kinase Activity | Lyso-GM3 | >50 µM (cytolytic) | Strongly inhibited EGFR kinase activity in a dose-dependent manner.[4] |
| Human Epidermoid Carcinoma (A431) | EGFR Kinase Activity | Lyso-GM3 dimer | Not specified | Strongly inhibited EGFR kinase activity with minimal cytotoxicity compared to Lyso-GM3.[4][5][6][7] |
Table 1: Anti-proliferative and Kinase Inhibitory Activity of Lyso-GM3 and its Derivatives. This table highlights the potent anti-proliferative effects of Lyso-GM3, particularly in colon cancer cells, and its strong inhibitory action on EGFR kinase.
Core Functional Insights
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
A significant body of evidence points to Lyso-GM3 as a potent inhibitor of EGFR tyrosine kinase activity.[4] In human epidermoid carcinoma A431 cells, Lyso-GM3 and its dimer have been shown to strongly inhibit EGFR kinase in a dose-dependent manner.[4] This inhibitory effect is believed to be an auxiliary factor in the well-documented GM3-dependent inhibition of EGFR.[4] While Lyso-GM3 itself can be cytolytic at concentrations above 50 µM, its dimerized form retains strong EGFR kinase inhibitory activity with reduced cytotoxicity, making it a more attractive candidate for therapeutic development.[4]
The proposed mechanism involves the interaction of Lyso-GM3 within membrane microdomains where EGFR is located, alongside GM3 and caveolin.[4] This interaction is thought to modulate the receptor's conformation and phosphorylation status, thereby attenuating downstream signaling.
Regulation of Downstream Signaling Pathways: The PI3K/Akt/mTOR Axis
The inhibitory effect of Lyso-GM3 on EGFR activation has direct consequences on downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. Studies have shown that a lipid mimetic of the Lyso-GM3 dimer significantly inhibits Akt kinase activity following EGF stimulation, while other signaling transducers like MAPK are not affected.[5][6] This suggests a degree of specificity in the signaling pathways modulated by Lyso-GM3. By downregulating the PI3K/Akt pathway, Lyso-GM3 can induce cell cycle arrest and apoptosis.
Induction of Apoptosis in Cancer Cells
Lyso-GM3 has been demonstrated to induce apoptosis in various cancer cell lines. The precise mechanisms are still under investigation, but it is likely linked to the inhibition of pro-survival signaling pathways like the PI3K/Akt cascade. The induction of apoptosis is a key mechanism behind the anti-proliferative effects observed in cancer cells treated with Lyso-GM3 and its derivatives.
Inhibition of Cancer Cell Migration
Beyond its effects on cell proliferation and survival, Lyso-GM3 has also been shown to inhibit the migration of cancer cells. Specifically, both GM3 and Lyso-GM3 can effectively inhibit the migration of melanoma B16-F10 cells.[2][3] This suggests a role for Lyso-GM3 in modulating the cellular machinery involved in cell motility, a critical aspect of cancer metastasis.
Potential Role in Neurodegenerative Diseases
While research on Lyso-GM3 has predominantly focused on cancer, emerging evidence suggests a potential role for this molecule in neurodegenerative diseases. The parent ganglioside, GM3, has been found at elevated levels in the brains of Alzheimer's disease patients and its plasma levels positively correlate with disease severity.[1] Furthermore, GM3 has been shown to co-localize with amyloid-beta plaques in a mouse model of Alzheimer's disease.[7] Studies have also indicated that GM3 can stimulate the co-assembly of α-synuclein with lipids into amyloid aggregates, a hallmark of Parkinson's disease.[8] Given that Lyso-GM3 is a metabolic derivative of GM3, it is plausible that it also plays a role in the pathophysiology of these diseases, potentially through modulating neuroinflammation or directly interacting with amyloidogenic proteins. However, direct evidence for the role of Lyso-GM3 in these processes is still needed.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of Lyso-GM3.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of Lyso-GM3 on the viability and proliferation of cancer cells.
Materials:
-
Cells of interest (e.g., HCT-116, B16-F10)
-
Complete culture medium
-
Lyso-GM3 stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Lyso-GM3 in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of Lyso-GM3. Include a vehicle control (medium with the same concentration of solvent used for the Lyso-GM3 stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.
EGFR Kinase Activity Assay
This assay measures the inhibitory effect of Lyso-GM3 on the kinase activity of the Epidermal Growth Factor Receptor.
Materials:
-
A431 cells (or other cells overexpressing EGFR)
-
Serum-free culture medium
-
Lyso-GM3
-
Human Epidermal Growth Factor (hEGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-phospho-EGFR (Tyr1173), anti-total EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A431 cells in 24-well plates and grow to near confluency.
-
Starve the cells in serum-free medium for 16-18 hours.
-
Treat the cells with various concentrations of Lyso-GM3 in serum-free medium for a specified time (e.g., 1-24 hours).
-
Stimulate the cells with hEGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes at 4°C or 37°C).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total EGFR as a loading control.
-
Quantify the band intensities to determine the relative phosphorylation of EGFR.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is used to assess the effect of Lyso-GM3 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cell lysates from Lyso-GM3 treated and control cells (prepared as in the EGFR kinase assay protocol)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR, anti-phospho-p70S6K (Thr389), anti-total p70S6K
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Follow steps 6-13 from the EGFR Kinase Activity Assay protocol.
-
Use primary antibodies specific for the phosphorylated and total forms of Akt, mTOR, and p70S6K.
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band for each sample.
-
Express the results as a fold change relative to the control group to determine the effect of Lyso-GM3 on the activation of the PI3K/Akt/mTOR pathway.
Cell Migration (Wound Healing Assay)
This assay is used to evaluate the effect of Lyso-GM3 on the directional migration of cells in vitro.
Materials:
-
Cells of interest (e.g., B16-F10)
-
6-well plates
-
Sterile 200 µL pipette tips or a wound-healing insert
-
Complete culture medium
-
Lyso-GM3
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip or a specialized insert.
-
Gently wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with fresh medium containing different concentrations of Lyso-GM3 or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plates at 37°C and capture images of the same wound area at regular intervals (e.g., every 6, 12, or 24 hours).
-
Measure the width or area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure to determine the effect of Lyso-GM3 on cell migration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Lyso-GM3.
Materials:
-
Cells of interest
-
Lyso-GM3
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat them with various concentrations of Lyso-GM3 for a specified time to induce apoptosis. Include untreated and positive controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The preliminary studies on Lyso-GM3 have established its significant role as a modulator of key cellular signaling pathways, particularly the EGFR and PI3K/Akt/mTOR axes. Its ability to inhibit cancer cell proliferation and migration, coupled with its capacity to induce apoptosis, positions Lyso-GM3 and its derivatives as promising candidates for anti-cancer drug development.
Furthermore, the emerging links between ganglioside metabolism and neurodegenerative diseases open up new avenues for research into the potential role of Lyso-GM3 in conditions such as Alzheimer's and Parkinson's diseases. Future research should focus on:
-
Elucidating the precise molecular mechanisms by which Lyso-GM3 interacts with EGFR and other membrane receptors.
-
Conducting comprehensive in vivo studies to validate the anti-cancer efficacy and safety of Lyso-GM3 and its analogs.
-
Investigating the direct effects of Lyso-GM3 on neuroinflammation , including its impact on microglial and astrocyte activation and cytokine release.
-
Exploring the interaction of Lyso-GM3 with amyloid-beta and alpha-synuclein to understand its potential contribution to the pathogenesis of neurodegenerative diseases.
-
Developing Lyso-GM3 as a potential biomarker for the diagnosis and prognosis of cancer and neurodegenerative disorders.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon, fostering further exploration into the multifaceted functions of Lyso-GM3 and its therapeutic potential.
References
- 1. Glucosylceramide synthase inhibition reduces ganglioside GM3 accumulation, alleviates amyloid neuropathology, and stabilizes remote contextual memory in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Amyloid β-Protein Aggregation Produces Highly Reproducible Kinetic Data and Occurs by a Two-Phase Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthase inhibition reduces ganglioside GM3 accumulation, alleviates amyloid neuropathology, and stabilizes remote contextual memory in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain gangliosides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol accelerates the binding of Alzheimer's β-amyloid peptide to ganglioside GM1 through a universal hydrogen-bond-dependent sterol tuning of glycolipid conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Reservoirs of Lyso-Monosialoganglioside GM3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of Lyso-Monosialoganglioside GM3 (Lyso-GM3). While direct quantitative data for Lyso-GM3 in natural matrices is limited in current scientific literature, this document focuses on its immediate precursor, GM3, as its primary natural origin. Lyso-glycosphingolipids, such as Lyso-GM3, are typically formed through the deacylation of their parent glycosphingolipids. In healthy organisms, this conversion is tightly regulated, and the abundance of lyso-species is generally low. However, their presence is often elevated in certain pathological conditions, such as lysosomal storage diseases, where the accumulation of the parent lipid provides more substrate for deacylating enzymes like acid ceramidase.
This guide summarizes the quantitative data available for GM3 in various natural sources, details the experimental protocols for its extraction and analysis, and illustrates the key signaling pathways in which both GM3 and Lyso-GM3 are implicated. Understanding the distribution and quantification of GM3 is the first critical step for researchers aiming to investigate the natural occurrence and biological significance of Lyso-GM3.
Quantitative Data on GM3 in Natural Sources
The primary natural sources rich in GM3 are dairy products, particularly milk and colostrum. The concentration of GM3 can vary depending on the species, lactation stage, and processing of the dairy product. Below is a summary of reported GM3 concentrations in bovine and human milk products.
| Natural Source | Product | GM3 Concentration | Reference |
| Bovine Milk | Day 2 Milk | 0.98 mg/L | [1] |
| Day 15 Milk | 0.15 mg/L | [2] | |
| Day 90 Milk | 0.15 mg/L | [2] | |
| Mature Milk | 1.4 mg of lipid-bound NeuAc/kg | [3] | |
| Bovine Colostrum | - | Higher than mature milk (Total Gangliosides: 7.5 mg of lipid-bound NeuAc/kg) | [3] |
| Human Milk | Colostrum | GD3 is the major ganglioside | [4][5] |
| Mature Milk | Total Gangliosides: 8.1 - 10.7 µg/mL | [4][6] | |
| Later Stage Milk | GM3 is the major ganglioside (27.7% of total lipid-bound sialic acid) | [5] |
Experimental Protocols
The following sections detail the common methodologies for the extraction and quantification of gangliosides like GM3 from natural sources, which are applicable for the study of Lyso-GM3.
Ganglioside Extraction from Milk
This protocol is adapted from methodologies used for extracting gangliosides from human and bovine milk.[2][7][8][9]
Materials:
-
Milk sample (e.g., bovine milk, human milk)
-
Deionized water
-
Borosilicate glass tubes with PTFE caps
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8 or C18)
Procedure:
-
Sample Preparation: To a 1 mL milk sample in a borosilicate glass tube, add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio).
-
Solvent Extraction: Add additional chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water that facilitates phase separation (e.g., 2:2:1.8 v/v/v).
-
Mixing and Centrifugation: Vigorously mix the sample, followed by shaking and centrifugation to separate the mixture into two phases.
-
Collection of Upper Phase: The upper aqueous phase, which contains the gangliosides, is carefully collected.
-
Re-extraction (Optional): The lower organic phase can be re-extracted with a fresh mixture of chloroform:methanol:water to maximize the recovery of gangliosides.
-
Drying and Reconstitution: The collected aqueous phases are combined, dried under a stream of nitrogen or by lyophilization, and then reconstituted in a suitable solvent for purification.
Solid-Phase Extraction (SPE) for Ganglioside Purification
This step is crucial for removing interfering substances like salts and other lipids.[2][10]
Procedure:
-
Cartridge Conditioning: Condition a C8 or C18 SPE cartridge by washing with methanol followed by deionized water.
-
Sample Loading: Load the reconstituted ganglioside extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove salts and other highly polar impurities.
-
Elution: Elute the gangliosides from the cartridge using methanol or a mixture of methanol and water.
-
Drying: The eluted fraction is dried under a stream of nitrogen.
-
Reconstitution: The purified ganglioside fraction is reconstituted in a solvent compatible with the subsequent analytical method (e.g., methanol:water).
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is the method of choice for the sensitive and specific quantification of gangliosides.[1][7][8][11]
Chromatographic Conditions (Example):
-
Column: Reversed-phase column (e.g., C8 or C18)
-
Mobile Phase A: Acetonitrile/water with an ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer
-
Mobile Phase B: Acetonitrile or methanol with the same buffer
-
Gradient: A gradient from a higher aqueous content to a higher organic content is typically used to separate the different ganglioside species.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 50 °C) can improve peak shape.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is commonly used due to the acidic nature of the sialic acid residue.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each ganglioside are monitored. For GM3, a common transition involves the fragmentation of the precursor ion to a sialic acid fragment (m/z 290.1).[1][11]
-
Quantification: Quantification is typically performed using an external calibration curve with certified standards. The use of a suitable internal standard is recommended to correct for matrix effects and variations in instrument response.
Visualizations: Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of GM3
The biosynthesis of GM3 is a multi-step enzymatic process that occurs in the Golgi apparatus. It begins with the synthesis of ceramide, followed by the sequential addition of glucose, galactose, and finally sialic acid.
Caption: Biosynthetic pathway of GM3 ganglioside.[12]
Experimental Workflow for Ganglioside Analysis
The following diagram outlines the key steps involved in the extraction, purification, and analysis of gangliosides from a biological sample.
Caption: Experimental workflow for ganglioside analysis.[13]
Signaling Pathway Involving GM3 and Lyso-GM3
GM3 and its lyso-form are known to modulate the activity of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). They are often found in specialized membrane microdomains, sometimes referred to as "glycosignaling domains."
Caption: Modulation of EGFR signaling by GM3 and Lyso-GM3.[14][15][16]
References
- 1. Quantitative analysis of gangliosides in bovine milk and colostrum-based dairy products by ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 3. Gangliosides in bovine milk. Changes in content and distribution of individual ganglioside levels during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Longitudinal Evolution of the Concentration of Gangliosides GM3 and GD3 in Human Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stork: Variation of the ganglioside compositions of human milk, cow's milk and infant formulas [storkapp.me]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of GM3 Gangliosides in Human Milk throughout Lactation: Insights from the Analysis with the Use of Reversed-Phase Liquid Chromatography Coupled to Quadrupole Time-Of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Profiling of Bovine and Human Milk Gangliosides by Matrix-Assisted Laser Desorption/Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Figure 1: [Biosynthetic pathway of GM3 ganglioside...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reconstitution of membranes simulating "glycosignaling domain" and their susceptibility to lyso-GM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Lyso-GM3: A Pivotal Player in the Pathogenesis of Lysosomal Storage Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage diseases (LSDs) are a group of over 70 inherited metabolic disorders characterized by the accumulation of undegraded or partially degraded macromolecules within the lysosomes. This accumulation is due to deficiencies in specific lysosomal enzymes, activator proteins, or transport proteins. While the primary storage material defines each LSD, the downstream pathobiological consequences are often complex and multifactorial. In recent years, a class of deacylated glycosphingolipids, known as lysosphingolipids, has emerged as a key player in the pathophysiology of several LSDs. Among these, Lyso-GM3 (monosialodihexosylsphingosine) is gaining increasing attention for its role as a potential biomarker and a bioactive molecule that can modulate critical cellular signaling pathways. This technical guide provides a comprehensive overview of Lyso-GM3, its metabolism, its association with various LSDs, and its impact on cellular function, with a focus on providing actionable data and methodologies for the research and drug development community.
Lyso-GM3 Metabolism: Biosynthesis and Degradation
Lyso-GM3 is the deacylated form of the ganglioside GM3. Gangliosides are sialic acid-containing glycosphingolipids primarily found in the outer leaflet of the plasma membrane, where they play crucial roles in cell-cell recognition, adhesion, and signal transduction[1].
The biosynthesis of GM3 begins with the formation of lactosylceramide (B164483) from glucosylceramide. GM3 synthase (ST3GAL5) then catalyzes the addition of a sialic acid residue to lactosylceramide, forming GM3[2].
The degradation of gangliosides occurs in a stepwise manner within the lysosomes. In the context of certain LSDs where GM3 or its precursors accumulate, an alternative metabolic pathway becomes significant. The enzyme acid ceramidase can deacylate GM3, removing the fatty acid chain to produce Lyso-GM3[1]. This deacylation reaction is a critical step in the generation of this bioactive lipid.
Lyso-GM3 as a Biomarker in Lysosomal Storage Diseases
The accumulation of lysosphingolipids has been identified as a hallmark of several LSDs. While Lyso-GM3 is not the primary storage material in most of these diseases, its levels can be secondarily elevated, making it a potential biomarker for disease diagnosis, progression, and response to therapy. The most relevant data available focuses on the related compound Lyso-GM2 in GM2 gangliosidoses.
| Disease | Analyte | Matrix | Patient Concentration (nmol/L) | Control Concentration (nmol/L) | Reference |
| Sandhoff Disease (Infantile) | Lyso-GM2 | Plasma | 12.7 | < 2.0 | [3] |
| Sandhoff Disease (Adult) | Lyso-GM2 | Plasma | 2.9 | < 2.0 | [3] |
| Tay-Sachs Disease (Infantile) | Lyso-GM2 | Plasma | 32.7 ± 5.1 | < 2.0 | [3] |
| GM2 Activator Deficiency | Lyso-GM2 | Plasma | < 2.0 | < 2.0 | [3] |
Note: Data for Lyso-GM3 across a range of LSDs is currently limited in the scientific literature. The table above presents data for the structurally similar Lyso-GM2 as an illustrative example of lysoganglioside elevation in relevant LSDs.
Pathophysiological Role of Lyso-GM3: Modulation of Cellular Signaling
Lyso-GM3 is not merely an inert storage product; it is a bioactive lipid that can interfere with critical cellular signaling pathways, contributing to the cellular pathology observed in LSDs. Two of the most well-documented targets of Lyso-GM3 are the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt signaling pathways.
Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. GM3 ganglioside is a known modulator of EGFR activity. Lyso-GM3 has been shown to be a more potent inhibitor of EGF-dependent EGFR tyrosine phosphorylation than GM3 itself[4]. This inhibition can disrupt normal cellular processes and contribute to the pathophysiology of diseases where Lyso-GM3 accumulates.
Disruption of PI3K/Akt Signaling
The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, growth, and metabolism. Dysregulation of this pathway is implicated in a wide range of diseases. Studies have indicated that Lyso-GM3 and its derivatives can inhibit Akt kinase activity, which is a key component of this pathway[5]. By inhibiting Akt phosphorylation, Lyso-GM3 can disrupt the pro-survival signals and potentially promote apoptosis, contributing to the cellular dysfunction seen in LSDs.
Experimental Protocols: Quantification of Lyso-GM3
Accurate and sensitive quantification of Lyso-GM3 in biological matrices is essential for its validation as a biomarker. The gold-standard methodology is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect plasma or cerebrospinal fluid (CSF) and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. To 100 µL of sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C-Lyso-GM3).
-
Protein Precipitation: Add 400 µL of methanol (B129727) to the sample, vortex vigorously for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the lysosphingolipids with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 50% to 95% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Lyso-GM3 and its internal standard. The exact m/z values will depend on the specific adducts and fragmentation patterns.
Conclusion and Future Directions
Lyso-GM3 is emerging as a significant molecule in the complex pathophysiology of lysosomal storage diseases. Its role as a potential biomarker and a modulator of key cellular signaling pathways highlights its importance as a target for further research and therapeutic development. The methodologies outlined in this guide provide a framework for the accurate quantification of Lyso-GM3 and for investigating its biological effects.
Future research should focus on:
-
Comprehensive Biomarker Studies: Conducting large-scale, multi-center studies to establish the clinical utility of Lyso-GM3 as a diagnostic and prognostic biomarker across a wider range of LSDs.
-
Elucidation of Pathogenic Mechanisms: Further dissecting the molecular mechanisms by which Lyso-GM3 disrupts cellular signaling and contributes to disease pathology.
-
Therapeutic Targeting: Exploring strategies to modulate Lyso-GM3 levels or to counteract its downstream effects as a novel therapeutic approach for LSDs.
By advancing our understanding of Lyso-GM3, the scientific community can pave the way for the development of improved diagnostics and innovative therapies for patients suffering from these devastating disorders.
References
- 1. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Lyso-GM2 ganglioside: a possible biomarker of Tay-Sachs disease and Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric quantification of plasma glycosphingolipids in human GM3 ganglioside deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyso-glycosphingolipid abnormalities in different murine models of lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chemoenzymatic Synthesis of Lyso-GM3: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemoenzymatic synthesis of Lyso-GM3 (sialyllactosyl sphingosine), a crucial glycosphingolipid involved in various cellular processes and a potential target for therapeutic development. The presented protocol leverages a highly efficient one-pot multienzyme (OPME) system, which combines the precision of enzymatic catalysis with the practicality of chemical synthesis, offering a streamlined and effective route to obtaining high-purity Lyso-GM3. This application note includes detailed experimental procedures, quantitative data summaries, and visual representations of the synthesis workflow and the relevant signaling pathway to facilitate understanding and implementation in a research setting.
Introduction
Gangliosides are sialic acid-containing glycosphingolipids that play pivotal roles in cell recognition, adhesion, and signal transduction.[1] Lyso-GM3, the de-N-acylated form of the ganglioside GM3, has garnered significant interest due to its enhanced biological activities, including a more potent inhibitory effect on the epidermal growth factor receptor (EGFR) tyrosine kinase compared to GM3.[2][3] This makes Lyso-GM3 and its derivatives promising candidates for the development of novel anticancer agents.[4]
Traditional chemical synthesis of gangliosides is often complex, involving numerous protection and deprotection steps, leading to low overall yields. Chemoenzymatic approaches, however, offer a more efficient and stereoselective alternative.[1] The protocol detailed herein utilizes a one-pot multienzyme (OPME) strategy for the sialylation of chemically synthesized lactosyl sphingosine (B13886) (LacβSph), providing a direct and scalable method for the production of Lyso-GM3.[1][5]
Data Presentation
Table 1: Summary of Quantitative Data for Chemoenzymatic Lyso-GM3 Synthesis
| Parameter | Value | Reference |
| Starting Material | Lactosyl Sphingosine (LacβSph) | [1][5] |
| Key Enzymes | Pasteurella multocida α2–3-sialyltransferase 3 (PmST3), Neisseria meningitidis CMP-sialic acid synthetase (NmCSS), Pasteurella multocida Aldolase (PmAldolase) | [5] |
| Sialic Acid Precursor | N-acetylmannosamine (ManNAc) | [1] |
| Overall Yield of GM3 (for context) | 22% (over 10 steps) | [1] |
| Yield of Enzymatic Sialylation | High (often near-quantitative) | [5] |
| Purification Method | C18 Reverse-Phase Cartridge Chromatography | [6] |
| Purity | High (suitable for biological assays) | [1][6] |
Experimental Protocols
Materials
-
Lactosyl sphingosine (LacβSph)
-
N-acetylmannosamine (ManNAc)
-
Cytidine 5'-triphosphate (CTP)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
MgCl₂
-
Recombinant Enzymes:
-
Pasteurella multocida α2–3-sialyltransferase 3 (PmST3)
-
Neisseria meningitidis CMP-sialic acid synthetase (NmCSS)
-
Pasteurella multocida Aldolase (PmAldolase)
-
-
Discovery® C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (B52724) (ACN)
-
Deionized water (dH₂O)
-
Thin-layer chromatography (TLC) supplies
-
Standard laboratory equipment (incubator shaker, centrifuge, etc.)
One-Pot Multienzyme (OPME) Synthesis of Lyso-GM3
This protocol is adapted from established chemoenzymatic methods for ganglioside synthesis.[5][7][8]
-
Reaction Setup:
-
In a sterile microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Lactosyl sphingosine (LacβSph) to a final concentration of 10 mM.
-
N-acetylmannosamine (ManNAc) to a final concentration of 15 mM.
-
Cytidine 5'-triphosphate (CTP) to a final concentration of 20 mM.
-
MgCl₂ to a final concentration of 20 mM.
-
-
Gently mix the components by vortexing.
-
-
Enzyme Addition:
-
Add the recombinant enzymes to the following final concentrations:
-
PmAldolase: 0.2 mg/mL
-
NmCSS: 0.1 mg/mL
-
PmST3: 0.3 mg/mL
-
-
Ensure enzyme solutions are kept on ice prior to addition.
-
-
Incubation:
-
Incubate the reaction mixture in an incubator shaker at 30°C for 24 hours with gentle agitation (100 rpm).[5]
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or mass spectrometry to confirm the formation of the Lyso-GM3 product.[5]
-
Purification of Lyso-GM3
This purification protocol is based on the use of C18 reverse-phase cartridges, which is effective for separating the hydrophobic Lyso-GM3 from the reaction mixture.[6]
-
Cartridge Preparation:
-
Precondition a C18 SPE cartridge by washing with the following solvents in order:
-
10 mL of acetonitrile (ACN)
-
10 mL of 80% ACN in dH₂O
-
10 mL of 50% ACN in dH₂O
-
10 mL of dH₂O
-
-
-
Sample Loading:
-
At the completion of the enzymatic reaction, centrifuge the mixture to pellet any precipitated proteins.
-
Carefully load the supernatant onto the preconditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of dH₂O to remove salts, unreacted CTP, and other hydrophilic components.
-
-
Elution:
-
Elute the Lyso-GM3 product from the cartridge using a stepwise gradient of acetonitrile in water. The exact percentages may need to be optimized, but a common starting point is elution with 50-80% acetonitrile in water.[6] Collect the fractions.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC or mass spectrometry to identify those containing pure Lyso-GM3.
-
Pool the pure fractions and lyophilize or evaporate the solvent to obtain the purified Lyso-GM3 product.
-
Mandatory Visualizations
Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of Lyso-GM3.
Lyso-GM3 Signaling Pathway: Inhibition of EGFR
Caption: Inhibition of EGFR signaling by Lyso-GM3.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis and biological evaluation of ganglioside GM3 and lyso-GM3 as potential agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Total Synthesis of GM3 Gangliosides Containing Different Sialic Acid Forms and Various Fatty Acyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic Lyso-Monosialoganglioside GM3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-Monosialoganglioside GM3 (Lyso-GM3) is the de-N-acylated form of the ganglioside GM3, a sialic acid-containing glycosphingolipid. Found as a minor component in cell membranes, Lyso-GM3 has garnered significant interest in biomedical research due to its potent biological activities. Notably, it exhibits a stronger inhibitory effect on the epidermal growth factor receptor (EGFR) tyrosine kinase activity compared to its acylated counterpart, GM3.[1][2] This inhibitory action on a key signaling pathway implicated in cancer cell growth and proliferation underscores the therapeutic potential of Lyso-GM3 and its analogues.[1][3]
The synthesis of Lyso-GM3 can be achieved through chemical or chemoenzymatic methods.[3] Following synthesis, a robust purification strategy is paramount to obtaining a highly pure product, free from starting materials and reaction byproducts, which is essential for accurate biological and pharmacological studies. These application notes provide detailed protocols for the purification of synthetic Lyso-GM3 using reversed-phase solid-phase extraction (SPE) and silica (B1680970) gel column chromatography, along with methods for purity assessment.
Data Presentation
Table 1: Summary of Purification Yields for Lyso-GM3 and Related Derivatives
| Preparation Method | Starting Material | Purification Method | Product | Yield (%) | Reference |
| Selective Alkaline Hydrolysis | GM3 Ganglioside | Silica Gel Column Chromatography | Lyso-GM3 | 36-40% | --INVALID-LINK-- |
| Selective Alkaline Hydrolysis | GM3 Ganglioside | Silica Gel Column Chromatography | Deacetyl-lyso-GM3 | 100% | --INVALID-LINK-- |
| Chemoenzymatic Synthesis | Lactosyl Sphingosine | Not specified in detail | GM3 | 22% (overall) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Purification of Lyso-GM3 using Reversed-Phase Solid-Phase Extraction (SPE)
This protocol is a general procedure for the initial purification and desalting of synthetic Lyso-GM3 from aqueous reaction mixtures using a C18 reversed-phase cartridge.
Materials:
-
C18 SPE Cartridge
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Crude synthetic Lyso-GM3 solution
-
Vacuum manifold (optional)
-
Collection tubes
Methodology:
-
Cartridge Conditioning:
-
Pass 5-10 column volumes of methanol through the C18 cartridge to activate the stationary phase.
-
Equilibrate the cartridge by passing 5-10 column volumes of HPLC-grade water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dissolve the crude synthetic Lyso-GM3 in a minimal amount of the aqueous phase of the reaction mixture or a water/methanol mixture.
-
Load the sample solution onto the conditioned C18 cartridge. The loading volume will depend on the cartridge size and binding capacity.
-
-
Washing (Desalting):
-
Wash the cartridge with 5-10 column volumes of HPLC-grade water to remove salts and other highly polar impurities.
-
-
Elution:
-
Elute the purified Lyso-GM3 from the cartridge using 3-5 column volumes of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Solvent Evaporation:
-
Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified Lyso-GM3.
-
Protocol 2: Purification of Lyso-GM3 by Silica Gel Column Chromatography
This protocol describes the purification of Lyso-GM3 prepared by alkaline hydrolysis of GM3, as adapted from Sonnino et al.[4]
Materials:
-
Silica gel for column chromatography
-
Glass chromatography column
-
Solvent system: Chloroform:Methanol:0.2% aqueous CaCl2 (30:50:9, v/v/v)
-
Crude Lyso-GM3 reaction mixture
-
Fraction collection tubes
-
Thin-Layer Chromatography (TLC) apparatus for fraction analysis
Methodology:
-
Reaction Quenching and Neutralization:
-
Following the alkaline hydrolysis of GM3 to produce Lyso-GM3, cool the reaction mixture and neutralize it with an appropriate acid (e.g., HCl).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase (Chloroform:Methanol:0.2% aqueous CaCl2, 30:50:9).
-
Pack the chromatography column with the silica gel slurry, ensuring a uniform and bubble-free bed.
-
-
Sample Preparation and Loading:
-
Dissolve the neutralized and dried crude Lyso-GM3 reaction mixture in a minimal volume of the mobile phase.
-
Carefully load the sample onto the top of the packed silica gel column.
-
-
Chromatographic Separation:
-
Begin the elution with the mobile phase, maintaining a constant flow rate.
-
Collect fractions of a defined volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the purified Lyso-GM3.
-
A suitable TLC staining reagent, such as p-dimethylaminobenzaldehyde, can be used for visualization.
-
-
Pooling and Solvent Removal:
-
Pool the fractions containing pure Lyso-GM3.
-
Remove the solvent from the pooled fractions by rotary evaporation to yield the purified product.
-
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method for assessing the purity of the final Lyso-GM3 product.
Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (analytical scale)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Purified Lyso-GM3 sample
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the purified Lyso-GM3 in the initial mobile phase composition (e.g., 95% A, 5% B).
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a linear gradient from low to high organic phase (Mobile Phase B) to elute the compound. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Monitor the elution profile using the UV or MS detector.
-
-
Purity Determination:
-
The purity of the Lyso-GM3 is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram.
-
Visualizations
Signaling Pathway
Caption: Inhibitory effect of Lyso-GM3 on the EGFR signaling pathway.
Experimental Workflow
Caption: General workflow for the purification of synthetic Lyso-GM3.
References
- 1. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis and biological evaluation of ganglioside GM3 and lyso-GM3 as potential agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Mass Spectrometry Analysis of Lyso-GM3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-GM3 (monosialodihexosylsphingosine) is the deacylated form of the ganglioside GM3. Gangliosides are integral components of the cell membrane and are involved in various cellular processes, including signal transduction, cell adhesion, and differentiation. Lyso-GM3 has garnered significant interest in cancer research due to its role as a modulator of key signaling pathways, particularly its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR). This document provides detailed protocols for the analysis of Lyso-GM3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
While specific quantitative data for Lyso-GM3 in biological matrices is not extensively available in public literature, this document outlines a comprehensive methodology for its quantification, drawing upon established principles for the analysis of related glycosphingolipids.
Quantitative Data Summary
As of the latest literature review, specific quantitative concentrations of endogenous Lyso-GM3 in various biological samples (e.g., plasma, cell lines) are not widely published. However, research has indicated its presence as a minor component in specific cell lines, such as the human epidermoid carcinoma cell line A431. The following tables are provided as templates for researchers to populate with their own experimental data, based on the protocols outlined below.
Table 1: Quantitative Analysis of Lyso-GM3 in Cultured Cells
| Cell Line | Treatment | Lyso-GM3 Concentration (ng/mg protein) | Standard Deviation |
| e.g., A431 | Untreated | User Data | User Data |
| e.g., A431 | EGF (100 ng/mL) | User Data | User Data |
| e.g., Drug X (1 µM) | User Data | User Data |
Table 2: LC-MS/MS Method Validation Parameters for Lyso-GM3 Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | User Data | > 0.99 |
| LLOQ (ng/mL) | User Data | S/N > 10 |
| Accuracy (%) | User Data | 85-115% |
| Precision (%CV) | User Data | < 15% |
| Recovery (%) | User Data | Consistent and reproducible |
| Matrix Effect (%) | User Data | Within acceptable limits |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of similar lysosphingolipids, such as Lyso-Gb3, and are tailored for the specific analysis of Lyso-GM3.
Protocol 1: Extraction of Lyso-GM3 from Cultured Cells
This protocol describes the extraction of Lyso-GM3 from cultured cells for subsequent LC-MS/MS analysis.
Materials:
-
Cultured cells (e.g., A431)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Water (LC-MS grade)
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 14,000 x g at 4°C
-
Internal Standard (IS): A suitable stable isotope-labeled Lyso-GM3 or a structurally similar lysosphingolipid (e.g., C17-Lyso-GM3).
Procedure:
-
Aspirate the cell culture medium from the culture dish.
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the dish and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution to the cell suspension at a known concentration.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the extracted lipids including Lyso-GM3, to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantitative Analysis of Lyso-GM3 by LC-MS/MS
This protocol outlines the parameters for the separation and detection of Lyso-GM3 using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Parameters (Example for positive ion mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for Lyso-GM3 (d18:1) is expected at m/z 874.5 [M+H]⁺.
-
Product ions would need to be determined by infusing a Lyso-GM3 standard and performing product ion scans. Likely fragments would result from the loss of the sialic acid and sugar moieties. A potential fragment could be the sphingosine (B13886) backbone at m/z 264.3.
-
Lyso-GM3 (d18:1): Precursor > Product (e.g., 874.5 > 264.3)
-
Internal Standard: Precursor > Product (determined based on the chosen IS)
-
Data Analysis:
-
Quantification is performed by integrating the peak areas of the MRM transitions for Lyso-GM3 and the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
The concentration of Lyso-GM3 in the samples is then determined from the calibration curve.
Signaling Pathway and Experimental Workflow
Lyso-GM3 in EGFR Signaling
Lyso-GM3 has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. Lyso-GM3 is thought to interfere with this process, potentially by altering the membrane microenvironment or directly interacting with the receptor, leading to a reduction in EGFR kinase activity. This inhibitory action makes Lyso-GM3 a molecule of interest in the context of cancer therapeutics.
Caption: Lyso-GM3 inhibits EGFR signaling.
Experimental Workflow for Lyso-GM3 Analysis
The following diagram illustrates the general workflow for the quantitative analysis of Lyso-GM3 from biological samples.
Caption: Workflow for Lyso-GM3 quantification.
Application Notes and Protocols for the Structural Elucidation of Lyso-GM3 via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-GM3 (monosialodihexosylsphingosine) is a glycosphingolipid that plays a significant role in various biological processes, including the modulation of signal transduction pathways.[1][2] Unlike its acylated counterpart, GM3, Lyso-GM3 lacks the fatty acid chain attached to the sphingosine (B13886) base. This structural difference can lead to distinct biological activities, making its accurate structural characterization crucial for understanding its function and for the development of potential therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information essential for the complete structural elucidation of complex biomolecules like Lyso-GM3.[3] This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural analysis of Lyso-GM3.
Structural Elucidation of Lyso-GM3 using NMR Spectroscopy
The structural determination of Lyso-GM3 by NMR involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. These experiments help to identify the individual monosaccharide units, their anomeric configurations, the glycosidic linkages between them, and the structure of the sphingosine backbone.
Key NMR experiments for the structural elucidation of Lyso-GM3 include:
-
1D ¹H NMR: Provides initial information on the number and type of protons present, including characteristic signals for anomeric protons, N-acetyl groups, and the sphingosine chain.
-
1D ¹³C NMR: Reveals the number of unique carbon atoms in the molecule, offering insights into the overall complexity and the presence of key functional groups.
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within each monosaccharide residue, allowing for the assignment of protons within a spin system.
-
2D TOCSY (Total Correlation Spectroscopy): Extends the correlation from a starting proton to all other coupled protons within the same spin system, facilitating the complete assignment of all protons in a sugar ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon resonances based on their attached proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the glycosidic linkages between sugar residues and the connection of the oligosaccharide to the sphingosine base.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which helps to confirm glycosidic linkages and determine the three-dimensional conformation of the molecule.
Quantitative NMR Data
Below is a table of ¹H NMR chemical shifts for Lyso-GM1, which can serve as a guide for the assignment of Lyso-GM3 spectra. It is important to note that minor differences in chemical shifts are expected due to the absence of the terminal galactose residue in Lyso-GM3.
| Proton | Chemical Shift (ppm) of Lyso-GM1 * | Expected Region for Lyso-GM3 |
| Sphingosine | ||
| H-1a | 4.15 | ~4.1-4.2 |
| H-1b | 3.85 | ~3.8-3.9 |
| H-2 | 3.95 | ~3.9-4.0 |
| H-3 | 4.25 | ~4.2-4.3 |
| H-4, H-5 | 5.40-5.60 | ~5.4-5.6 |
| -(CH₂)n- | 1.2-1.4 | ~1.2-1.4 |
| -CH₃ | 0.85 | ~0.8-0.9 |
| Glucose | ||
| H-1 | 4.30 | ~4.3-4.4 |
| H-2 - H-6 | 3.20-3.80 | ~3.2-3.8 |
| Galactose | ||
| H-1 | 4.45 | ~4.4-4.5 |
| H-2 - H-6 | 3.40-3.90 | ~3.4-3.9 |
| Neu5Ac | ||
| H-3ax | 1.70 | ~1.7-1.8 |
| H-3eq | 2.75 | ~2.7-2.8 |
| N-Acetyl CH₃ | 1.90 | ~1.9-2.0 |
*Data adapted from published ¹H NMR chemical shifts for Lyso-GM1.[4] Assignments for Lyso-GM3 should be confirmed with a full suite of 2D NMR experiments.
Note: A complete set of assigned ¹³C NMR data for Lyso-GM3 is not currently available in the public domain. Researchers are encouraged to perform ¹³C NMR and HSQC/HMBC experiments for complete structural assignment.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Sample Purity: Ensure the Lyso-GM3 sample is of high purity. Impurities can complicate spectral analysis. Purification can be achieved by methods such as high-performance liquid chromatography (HPLC).
-
Sample Quantity: Weigh approximately 1-5 mg of Lyso-GM3 for ¹H and 2D NMR experiments. For ¹³C NMR, a higher concentration (10-20 mg) may be required depending on the spectrometer's sensitivity.
-
Solvent Selection: Choose a deuterated solvent in which Lyso-GM3 is soluble. A common choice for glycosphingolipids is deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or a mixture of deuterated chloroform (B151607) and methanol (B129727) (CDCl₃:CD₃OD, e.g., 2:1 v/v). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the Lyso-GM3 sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.
-
Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, although referencing to the residual solvent peak is also common.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 500 MHz or higher spectrometer. These parameters should be optimized for the specific instrument and sample.
1D ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 10-12 ppm, centered around 4.7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
1D ¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, as ¹³C is much less sensitive than ¹H.
2D Experiments (COSY, TOCSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software should be used.
-
Spectral widths in both dimensions should be set to encompass all relevant signals.
-
The number of increments in the indirect dimension will determine the resolution of the 2D spectrum (typically 256-512 for routine analysis).
-
The number of scans per increment will depend on the sample concentration and the specific experiment's sensitivity.
-
For HMBC , the long-range coupling delay should be optimized (typically around 60-100 ms).
Signaling Pathway and Experimental Workflow
Lyso-GM3 Signaling Pathway
Lyso-GM3 has been shown to modulate the activity of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, differentiation, and survival.[1][2] Specifically, Lyso-GM3 acts as an inhibitor of EGFR tyrosine kinase activity.[1] The diagram below illustrates this inhibitory role within the EGFR signaling cascade.
Caption: Lyso-GM3 inhibits EGFR signaling.
Experimental Workflow for Lyso-GM3 Structural Elucidation
The logical flow of experiments for determining the structure of Lyso-GM3 is outlined below.
Caption: NMR workflow for Lyso-GM3 structure.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Lyso-GM3. By employing a combination of 1D and 2D NMR experiments, researchers can obtain detailed information about the connectivity and spatial arrangement of atoms within the molecule. The protocols and information provided in this document serve as a comprehensive guide for scientists and professionals in the field of glycobiology and drug development to effectively utilize NMR for the characterization of Lyso-GM3 and related glycosphingolipids. This detailed structural knowledge is a prerequisite for understanding their biological functions and for designing novel therapeutic strategies.
References
- 1. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganglioside-mediated modulation of cell growth. Specific effects of GM3 and lyso-GM3 in tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of lyso-GM3 (II3Neu5Ac Lactosyl sphingosine), de-N-acetyl-GM3 (II3NeuNH2 lactosyl Cer), and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Developing High-Specificity Antibodies for Lyso-GM3: A Guide for Researchers
For Immediate Release
Introduction to Lyso-GM3 and its Biological Significance
Lyso-GM3 is the deacylated form of ganglioside GM3, differing by the absence of a fatty acid chain on the sphingosine (B13886) base. This seemingly minor structural difference results in distinct biological activities. While GM3 is involved in modulating cell signaling pathways, including the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, Lyso-GM3 has been shown to exhibit an even stronger inhibitory effect on EGFR phosphorylation.[1] Dysregulation of Lyso-GM3 levels has been implicated in various pathological conditions, making it a compelling target for further investigation.
Strategic Approach to Developing Lyso-GM3 Specific Antibodies
The development of antibodies that can distinguish between Lyso-GM3 and GM3 requires a meticulous approach, from antigen design to antibody screening and characterization. The key is to present the unique epitope of Lyso-GM3—the free amino group on the sphingosine base—to the immune system.
1. Antigen Preparation: Hapten-Carrier Conjugation
Due to its small size and low immunogenicity, Lyso-GM3 must be conjugated to a larger carrier protein to elicit a robust immune response. This process, known as hapten-carrier conjugation, is a critical step in generating specific antibodies.
Protocol: EDC-Mediated Conjugation of Lyso-GM3 to Keyhole Limpet Hemocyanin (KLH)
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to create a stable amide bond between the carboxyl group of a linker attached to the sialic acid of Lyso-GM3 and the primary amines on the carrier protein, KLH. This strategy is designed to leave the crucial sphingosine amino group of Lyso-GM3 exposed.
Materials:
-
Lyso-GM3
-
Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Adipic acid dihydrazide (ADH) linker
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Activation of Lyso-GM3:
-
Dissolve Lyso-GM3 in Activation Buffer.
-
Add a 10-fold molar excess of ADH linker.
-
Add a 5-fold molar excess of EDC and NHS.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Conjugation to KLH:
-
Dissolve KLH in Coupling Buffer.
-
Add the activated Lyso-GM3-ADH linker solution to the KLH solution at a molar ratio of 50:1 (Lyso-GM3:KLH).
-
Add a fresh 5-fold molar excess of EDC.
-
Incubate overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours with at least three buffer changes to remove unreacted components.
-
Determine the protein concentration and conjugation efficiency using a suitable method (e.g., BCA assay and MALDI-TOF mass spectrometry).
-
2. Immunization and Hybridoma Production
The Lyso-GM3-KLH conjugate is used to immunize mice to generate an immune response. Subsequent fusion of spleen cells with myeloma cells produces hybridomas, which are then screened for the production of the desired monoclonal antibodies.
3. Screening for Lyso-GM3 Specificity: Competitive ELISA
A competitive ELISA is the primary method for identifying hybridoma clones that produce antibodies with high specificity for Lyso-GM3 over GM3.
Protocol: Competitive ELISA for Lyso-GM3 Specificity
Materials:
-
Purified Lyso-GM3 and GM3
-
High-binding 96-well microtiter plates
-
Hybridoma culture supernatants
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: 0.05% Tween-20 in PBS
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat the wells of a microtiter plate with 1 µg/mL of Lyso-GM3 in PBS overnight at 4°C.
-
Blocking: Wash the plate with Wash Buffer and block with Blocking Buffer for 1 hour at room temperature.
-
Competition:
-
In a separate plate, pre-incubate the hybridoma supernatants for 1 hour with varying concentrations of either Lyso-GM3 or GM3 as competitors (e.g., ranging from 0.1 to 100 µg/mL).
-
A control with no competitor should also be included.
-
-
Binding: Transfer the pre-incubated supernatant-competitor mixtures to the Lyso-GM3 coated plate and incubate for 2 hours at room temperature.
-
Detection:
-
Wash the plate and add HRP-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with Stop Solution and read the absorbance at 450 nm.
-
Data Interpretation: A highly specific anti-Lyso-GM3 antibody will show a significant decrease in signal in the presence of the Lyso-GM3 competitor, while showing minimal change in signal with the GM3 competitor.
Characterization of Anti-Lyso-GM3 Antibodies
Selected antibody candidates should undergo rigorous characterization to determine their binding kinetics, affinity, and functional activity.
| Parameter | Method | Typical Values/Observations |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | Expected in the nanomolar (nM) to picomolar (pM) range for high-affinity antibodies. |
| Specificity | Competitive ELISA, Flow Cytometry on cells expressing GM3 and/or Lyso-GM3 | High IC50 ratio (GM3/Lyso-GM3) in competitive ELISA. Specific binding to cells with surface Lyso-GM3. |
| Functional Activity | Inhibition of EGFR phosphorylation, ADCC, CDC assays | Dose-dependent inhibition of EGF-induced receptor phosphorylation. Lysis of target cells in the presence of effector cells (ADCC) or complement (CDC). |
Experimental Workflows and Signaling Pathways
Diagram 1: Monoclonal Antibody Production Workflow
Caption: Workflow for generating Lyso-GM3 specific monoclonal antibodies.
Diagram 2: Lyso-GM3 Signaling and Antibody Inhibition
Caption: Inhibition of EGFR signaling by Lyso-GM3 and its blockade by a specific antibody.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time data on the association and dissociation rates of the antibody-antigen interaction.
Procedure:
-
Immobilize the anti-Lyso-GM3 antibody on a sensor chip.
-
Flow different concentrations of Lyso-GM3 and GM3 over the chip surface.
-
Measure the change in the refractive index to determine the on-rate (ka) and off-rate (kd).
-
Calculate the dissociation constant (KD = kd/ka).
Flow Cytometry for Cell Surface Binding
This assay confirms the antibody's ability to bind to Lyso-GM3 on the cell surface.
Procedure:
-
Use a cell line known to express GM3. Induce the formation of Lyso-GM3 by treating the cells with a suitable agent (e.g., a specific ceramidase inhibitor).
-
Incubate the cells with the anti-Lyso-GM3 antibody.
-
Add a fluorescently labeled secondary antibody.
-
Analyze the cell population using a flow cytometer to detect fluorescence, indicating antibody binding.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This functional assay determines if the antibody can mediate the killing of target cells by immune effector cells.
Procedure:
-
Label target cells expressing Lyso-GM3 with a fluorescent dye.
-
Incubate the target cells with the anti-Lyso-GM3 antibody.
-
Add effector cells (e.g., Natural Killer cells) at a specific effector-to-target ratio.
-
After incubation, measure the release of the fluorescent dye from lysed target cells.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay assesses the antibody's ability to induce cell lysis through the complement cascade.
Procedure:
-
Incubate target cells expressing Lyso-GM3 with the anti-Lyso-GM3 antibody.
-
Add a source of complement (e.g., rabbit serum).
-
After incubation, measure cell lysis using a viability dye (e.g., propidium (B1200493) iodide) and flow cytometry.
These comprehensive application notes and protocols provide a robust framework for the successful development and characterization of high-specificity antibodies against Lyso-GM3, paving the way for new discoveries in cellular biology and the development of novel therapeutic strategies.
References
Application Notes and Protocols for Utilizing Lyso-GM3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lyso-GM3, a lysosomal derivative of the ganglioside GM3, in a variety of cell culture experiments. This document outlines the biological context of Lyso-GM3, detailed protocols for its preparation and application, and methods to assess its effects on cellular processes.
Introduction to Lyso-GM3
Lyso-GM3, or sialyllactosylsphingosine, is a glycosphingolipid that acts as an important modulator of cellular signaling pathways. It is known to be an auxiliary factor in the GM3-dependent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] Dysregulation of Lyso-GM3 and other glycosphingolipids has been implicated in various pathological conditions, including cancer, making it a molecule of significant interest in drug development and fundamental research.
Biological Activities of Lyso-GM3
Lyso-GM3 has been demonstrated to exert several biological effects on cultured cells, including:
-
Inhibition of EGFR Signaling: Lyso-GM3 strongly inhibits the kinase activity of the Epidermal Growth Factor Receptor (EGFR) in a dose-dependent manner.[2][3] This inhibition can impact downstream signaling cascades, such as the Akt pathway.[1][4]
-
Anti-proliferative Effects: By modulating EGFR signaling and other pathways, Lyso-GM3 can inhibit the proliferation of various cancer cell lines.
-
Inhibition of Cell Migration: Lyso-GM3 has been shown to effectively inhibit the migration of cancer cells, suggesting its potential as an anti-metastatic agent.[5]
-
Cytolytic Effects at High Concentrations: It is important to note that at concentrations greater than 50 µM, Lyso-GM3 has been observed to be cytolytic to cells such as the A431 human epidermoid carcinoma cell line.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of Lyso-GM3 in cell culture experiments.
| Parameter | Cell Line | Value | Reference |
| Cytolytic Concentration | A431 | > 50 µM | [2] |
| IC50 (Proliferation) | HCT-116 | See specific product datasheet | |
| IC50 (Proliferation) | B16-F10 | See specific product datasheet |
Table 1: Effective Concentrations of Lyso-GM3
Experimental Protocols
Preparation of Lyso-GM3 Stock and Working Solutions
Materials:
-
Lyso-GM3 (lyophilized powder)
-
Methanol
-
10% Acetic Acid
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Nitrogen gas or a vacuum concentrator (optional)
Protocol:
-
Reconstitution of Lyophilized Lyso-GM3:
-
Bring the lyophilized Lyso-GM3 vial to room temperature.
-
Prepare a solvent mixture of chloroform:methanol:10% acetic acid in a 5:6:2 volume ratio.
-
Add the appropriate volume of the solvent mixture to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).
-
Vortex thoroughly until the Lyso-GM3 is completely dissolved.
-
-
Preparation of a Cell Culture-Compatible Stock Solution:
-
Aliquot the desired amount of the chloroform-based stock solution into a sterile microcentrifuge tube.
-
Evaporate the chloroform:methanol:acetic acid solvent under a gentle stream of nitrogen gas or using a vacuum concentrator. Ensure complete removal of the solvent, as residual chloroform is toxic to cells.
-
Resuspend the dried Lyso-GM3 lipid film in cell culture grade DMSO to a desired high-concentration stock (e.g., 10-20 mM).[6] Vortex thoroughly to ensure complete dissolution. This DMSO stock is now compatible with cell culture media.
-
-
Storage:
-
Store the lyophilized Lyso-GM3 and the DMSO stock solution at -20°C for long-term storage.[7]
-
-
Preparation of Working Solutions:
-
For cell culture experiments, dilute the DMSO stock solution of Lyso-GM3 directly into the cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general guideline. Optimal cell seeding density and Lyso-GM3 concentration should be determined empirically for each cell line.
Materials:
-
Cells of interest (e.g., A431, HCT-116, B16-F10)
-
Complete cell culture medium
-
Lyso-GM3 working solutions
-
Vehicle control (DMSO in media)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of Lyso-GM3 or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Low-serum or serum-free medium
-
Lyso-GM3 working solutions
-
Vehicle control (DMSO in media)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to confluence.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.[8]
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with low-serum or serum-free medium containing the desired concentrations of Lyso-GM3 or the vehicle control. Using low-serum media minimizes cell proliferation, ensuring that wound closure is primarily due to cell migration.[9]
-
Image Acquisition: Immediately acquire images of the scratch at time 0.
-
Incubation: Incubate the plate at 37°C.
-
Monitoring: Acquire images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure or the rate of cell migration.
Signaling Pathway and Experimental Workflow Diagrams
Lyso-GM3 Experimental Workflow
Caption: Workflow for Lyso-GM3 preparation and use in cell culture experiments.
Lyso-GM3 Signaling Pathway: Inhibition of EGFR
References
- 1. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Globotriaosylsphingosine Accumulation and Not Alpha-Galactosidase-A Deficiency Causes Endothelial Dysfunction in Fabry Disease | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganglioside GM3 depletion reverses impaired wound healing in diabetic mice by activating IGF-1 and insulin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lyso-GM3 in the Analysis of Lipid Rafts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, nanoscale membrane microdomains enriched in sphingolipids, cholesterol, and specific proteins. These domains serve as platforms for cellular signaling, influencing a variety of physiological and pathological processes, including cancer progression. Lyso-GM3, a deacylated derivative of the ganglioside GM3, has emerged as a critical modulator of signaling events within these microdomains. Unlike its parent molecule, Lyso-GM3 often exhibits more potent biological activities, making it a valuable tool for studying lipid raft function and a potential target for therapeutic intervention.
These application notes provide detailed protocols and data on the use of Lyso-GM3 in the analysis of lipid rafts, focusing on its role in modulating key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and c-Src signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of Lyso-GM3 and its derivatives on cellular processes related to lipid raft signaling.
Table 1: Inhibitory Effects of Lyso-GM3 and its Analogs on EGFR Tyrosine Kinase Activity
| Compound | Concentration (µM) | Inhibition of EGFR Tyrosine Kinase Activity | Cell Line | Reference |
| GM3 | 5-10 | No inhibition | A431 | [1] |
| GM3 | 50-200 | Minimal inhibition | A431 | [1] |
| Lyso-GM3 | >50 | Strong inhibition (cytolytic) | A431 | [2] |
| Lyso-GM3 Dimer | >50 | Strong inhibition (not cytolytic) | A431 | [2] |
| Lipid Mimetic of Lyso-GM3 Dimer | 100 | Significant inhibition | A431 | [1][3] |
Table 2: Effects of Lyso-GM3 Analogs on Cell Cycle Progression
| Compound | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Cell Line | Reference |
| Control | - | 65.4 | 18.2 | 16.4 | A431 | [1] |
| Lipid Mimetic of Lyso-GM3 Dimer | Pre-incubation | 70.1 | 16.5 | 13.4 | A431 | [1] |
Experimental Protocols
Protocol 1: Isolation of Lipid Rafts by Sucrose (B13894) Density Gradient Ultracentrifugation
This protocol describes the isolation of detergent-resistant membranes (DRMs), which are enriched in lipid raft components.
Materials:
-
Cells of interest (e.g., A431 epidermoid carcinoma cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease and phosphatase inhibitors
-
Sucrose solutions (in TNE buffer): 80% (w/v), 35% (w/v), and 5% (w/v)
-
Ultracentrifuge and swinging bucket rotor (e.g., SW 41 Ti)
-
Dounce homogenizer
-
Bradford assay reagents
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold lysis buffer for 30 minutes on ice.
-
Homogenize the lysate with 10-15 strokes in a pre-chilled Dounce homogenizer.
-
-
Sucrose Gradient Preparation:
-
In an ultracentrifuge tube, mix 1 mL of the cell lysate with 1 mL of 80% sucrose solution to obtain a 40% sucrose solution.
-
Carefully layer 6 mL of 35% sucrose solution on top of the 40% layer.
-
Carefully layer 4 mL of 5% sucrose solution on top of the 35% layer.
-
-
Ultracentrifugation:
-
Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.
-
-
Fraction Collection:
-
After centrifugation, a faint band should be visible at the 5%/35% sucrose interface. This band contains the lipid rafts.
-
Carefully collect 1 mL fractions from the top of the gradient.
-
-
Analysis:
-
Determine the protein concentration of each fraction using the Bradford assay.
-
Analyze the fractions for lipid raft markers (e.g., Caveolin-1, Flotillin-1) and proteins of interest by Western blotting.
-
For Lyso-GM3 analysis, lipids can be extracted from the fractions and analyzed by mass spectrometry.
-
Protocol 2: Co-Immunoprecipitation of EGFR and Associated Proteins from Lipid Rafts
This protocol is designed to identify proteins that interact with EGFR within the lipid raft microdomains, and how this interaction is affected by Lyso-GM3.
Materials:
-
Isolated lipid raft fractions (from Protocol 1)
-
Co-immunoprecipitation (Co-IP) buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease inhibitors
-
Anti-EGFR antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Pre-clearing:
-
Pool the lipid raft-enriched fractions.
-
Add 20 µL of protein A/G agarose beads and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-EGFR antibody and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the beads three times with Co-IP buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in 2X SDS-PAGE sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and analyze by Western blotting for EGFR and potential interacting partners (e.g., c-Src).
-
To study the effect of Lyso-GM3, cells can be pre-treated with Lyso-GM3 before lipid raft isolation and immunoprecipitation.
-
Visualizations
Experimental Workflow: Lipid Raft Isolation and Analysis
Caption: Workflow for isolating and analyzing lipid rafts.
Signaling Pathway: Lyso-GM3 Regulation of EGFR Signaling in Lipid Rafts
Caption: Lyso-GM3 inhibits EGFR phosphorylation in lipid rafts.
Logical Relationship: Glycosignaling Domain (GSD) vs. Caveolae
Caption: GSDs are distinct from caveolae microdomains.
References
- 1. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Interaction of Lyso-GM3 with EGFR Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target. Gangliosides, components of the cell membrane, have been shown to modulate EGFR activity. Notably, Lyso-GM3, a derivative of the ganglioside GM3, and its analogues have emerged as potent inhibitors of EGFR tyrosine kinase activity.[2][3] This document provides detailed application notes and protocols for researchers studying the inhibitory effects of Lyso-GM3 and its derivatives on EGFR kinase.
Mechanism of Action
Lyso-GM3 and its derivatives inhibit the ligand-dependent activation of EGFR tyrosine kinase.[2] The proposed mechanism involves the interaction of the glycolipid with the N-linked glycans on the extracellular domain of EGFR.[4] This interaction is thought to interfere with the formation of EGFR dimers, a crucial step for the autophosphorylation and activation of its intracellular kinase domain.[2] The inhibition of EGFR autophosphorylation subsequently blocks downstream signaling pathways, such as the Akt pathway, leading to reduced cell proliferation.[2][5]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Lyso-GM3 and its derivatives on EGFR phosphorylation and cell viability.
Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by a Lipid Mimetic of Lyso-GM3 Dimer in A431 Cells
| Concentration (µM) | Inhibition of EGFR Phosphorylation (Relative Densitometry Units) |
| 0 (EGF only) | 100 |
| 5 | ~85 |
| 10 | ~70 |
| 50 | ~40 |
| 100 | ~20 |
Data is estimated from densitometry readings of Western blots and presented as a percentage of the EGF-stimulated control. Actual values may vary based on experimental conditions.[2]
Table 2: Cytotoxicity of Lyso-GM3 and its Dimer on A431 Cells
| Compound | Concentration (µM) | Cytotoxicity |
| Lyso-GM3 | >50 | Cytolytic[3] |
| Lyso-GM3 Dimer | Up to 100 | Not Cytolytic[3] |
| Lipid Mimetic of Lyso-GM3 Dimer | Not specified | Low Cytotoxicity[2][5] |
Table 3: IC50 Values of Lyso-GM3 Derivatives on Cancer Cell Proliferation (MTT Assay)
| Compound | HCT-116 Cells IC50 (µM) | B16-F10 Cells IC50 (µM) |
| Lyso-GM3 derivative 14 | 0.05 ± 0.01 | 0.12 ± 0.02 |
| Lyso-GM3 derivative 15 | 0.08 ± 0.01 | 0.25 ± 0.03 |
| Lyso-GM3 derivative 16 | 0.15 ± 0.02 | 0.41 ± 0.05 |
Note: These IC50 values are for cell proliferation and not directly for EGFR kinase inhibition, and were determined in HCT-116 and B16-F10 cell lines, not A431 cells.[1]
Mandatory Visualizations
Figure 1: EGFR signaling pathway and the inhibitory point of Lyso-GM3.
Figure 2: Experimental workflow for analyzing EGFR phosphorylation.
Figure 3: Workflow for assessing cell viability using the MTT assay.
Experimental Protocols
Protocol 1: Analysis of EGFR Phosphorylation by Western Blot
This protocol details the steps to assess the inhibitory effect of Lyso-GM3 on EGF-induced EGFR phosphorylation in A431 cells.
Materials:
-
A431 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lyso-GM3 or its derivatives
-
Epidermal Growth Factor (EGF)
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture A431 cells in DMEM with 10% FBS to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free DMEM.
-
Pre-incubate the cells with desired concentrations of Lyso-GM3 or its derivatives for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize, the membrane can be stripped and re-probed with an anti-total-EGFR antibody.
-
Protocol 2: Immunoprecipitation of EGFR
This protocol is for the isolation of EGFR to study its interaction with other proteins or its post-translational modifications.
Materials:
-
Cell lysate (from Protocol 1)
-
Anti-EGFR antibody for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Pre-clearing the Lysate (Optional):
-
Add protein A/G beads to the cell lysate and incubate for 30 minutes at 4°C with gentle rotation.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-EGFR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the protein complex.
-
Centrifuge to pellet the beads and collect the supernatant for analysis by Western blot.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxicity of Lyso-GM3 and its derivatives.
Materials:
-
A431 cells
-
96-well plates
-
Lyso-GM3 or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of Lyso-GM3 or its derivatives and incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor tyrosine kinase is modulated by GM3 interaction with N-linked GlcNAc termini of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Lyso-GM3 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-ganglioside M3 (Lyso-GM3), the deacylated form of ganglioside GM3, is an important bioactive sphingolipid involved in various cellular processes. Altered levels of Lyso-GM3 have been implicated in several pathological conditions, including cancer and lysosomal storage disorders, making its accurate quantification in biological samples crucial for biomarker discovery and drug development. These application notes provide detailed protocols for the quantification of Lyso-GM3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Thin-Layer Chromatography (HPTLC).
Methods for Quantification
A comparative overview of the most common methods for Lyso-GM3 quantification is presented below. LC-MS/MS is considered the gold standard due to its high sensitivity and specificity. ELISA offers a high-throughput alternative, while HPTLC provides a cost-effective method for screening.
Table 1: Comparison of Lyso-GM3 Quantification Methods
| Feature | LC-MS/MS | ELISA | HPTLC |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Immunoassay based on antibody-antigen recognition | Separation on a stationary phase based on polarity |
| Sensitivity | High (ng/mL to pg/mL) | Moderate to High (ng/mL) | Low to Moderate (µg/mL to ng/mL) |
| Specificity | Very High | High (antibody dependent) | Moderate |
| Throughput | Moderate | High | High |
| Cost | High | Moderate | Low |
| Instrumentation | LC system coupled with a tandem mass spectrometer | Microplate reader | HPTLC plates, developing chamber, densitometer |
| Sample Volume | Low | Low | Low |
I. Quantification of Lyso-GM3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific method for the quantification of Lyso-GM3 in complex biological matrices such as plasma, serum, and tissue homogenates.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma or serum sample in a glass tube, add an internal standard (e.g., d5-Lyso-GM3).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lyso-GM3: The specific precursor-to-product ion transition for Lyso-GM3 should be determined using a pure standard.
-
Internal Standard (d5-Lyso-GM3): Monitor the corresponding deuterated transition.
-
-
Optimization: Optimize collision energy and other MS parameters for maximal signal intensity.
-
3. Data Analysis
-
Quantify Lyso-GM3 concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Lyso-GM3.
Quantitative Data Example (Hypothetical)
The following table presents hypothetical data for Lyso-GM3 concentrations in plasma from healthy individuals and cancer patients, as would be determined by LC-MS/MS.
Table 2: Hypothetical Plasma Lyso-GM3 Concentrations
| Sample Group | N | Mean Lyso-GM3 (ng/mL) | Standard Deviation |
| Healthy Controls | 50 | 2.5 | 0.8 |
| Cancer Patients | 50 | 8.1 | 2.3 |
II. Quantification of Lyso-GM3 by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for quantifying Lyso-GM3, particularly suitable for screening large numbers of samples. This protocol describes a competitive ELISA, which is a common format for small molecule quantification.
Experimental Protocol
1. Reagent Preparation
-
Coating Antigen: Prepare a Lyso-GM3-carrier protein conjugate.
-
Primary Antibody: A specific monoclonal or polyclonal antibody against Lyso-GM3 is required.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Standard: Purified Lyso-GM3 of known concentration.
-
Buffers: Coating buffer, wash buffer, blocking buffer, and substrate solution.
2. Assay Procedure
-
Coating: Coat a 96-well microplate with the Lyso-GM3-carrier protein conjugate overnight at 4°C.[1]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites with blocking buffer for 1 hour at room temperature.
-
Competition: Add standards or samples and the primary anti-Lyso-GM3 antibody to the wells and incubate for 2 hours at room temperature. During this step, free Lyso-GM3 in the sample competes with the coated Lyso-GM3 for binding to the primary antibody.[1]
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the amount of Lyso-GM3 in the sample.
Quantitative Data Example (Hypothetical)
Table 3: Hypothetical Serum Lyso-GM3 Concentrations Determined by ELISA
| Sample Group | N | Mean Lyso-GM3 (ng/mL) | Standard Deviation |
| Healthy Controls | 100 | 3.1 | 1.1 |
| Disease Cohort X | 100 | 10.5 | 3.5 |
III. Quantification of Lyso-GM3 by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the semi-quantitative or quantitative analysis of Lyso-GM3.
Experimental Protocol
1. Sample Preparation
-
Lipid extraction from the biological sample is performed as described in the LC-MS/MS section (Liquid-Liquid Extraction).
2. HPTLC Analysis
-
Plate Preparation: Use pre-coated HPTLC silica (B1680970) gel 60 plates.
-
Sample Application: Apply the extracted lipid samples and Lyso-GM3 standards to the HPTLC plate as bands using an automated applicator.
-
Chromatographic Development: Develop the plate in a twin-trough chamber saturated with a suitable solvent system. A common solvent system for gangliosides is chloroform:methanol:0.2% aqueous CaCl2 (60:40:9, v/v/v).[2]
-
Visualization: After development, dry the plate and visualize the bands by spraying with a suitable reagent, such as resorcinol-HCl for sialic acid-containing lipids, followed by heating.[2]
-
Densitometry: Quantify the bands by scanning the plate with a densitometer at a specific wavelength (e.g., 580 nm for resorcinol).
Quantitative Data Example (Hypothetical)
Table 4: Hypothetical Tissue Lyso-GM3 Concentrations Determined by HPTLC
| Sample Group | N | Mean Lyso-GM3 (µg/g tissue) | Standard Deviation |
| Normal Tissue | 20 | 5.2 | 1.5 |
| Tumor Tissue | 20 | 15.8 | 4.2 |
Visualization of Workflows and Pathways
Experimental Workflow for LC-MS/MS Quantification of Lyso-GM3
Caption: Workflow for Lyso-GM3 quantification by LC-MS/MS.
Competitive ELISA Workflow for Lyso-GM3
Caption: Competitive ELISA workflow for Lyso-GM3.
Lyso-GM3 Signaling Pathway: Inhibition of EGFR Signaling
Lyso-GM3 has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which plays a critical role in cell proliferation and survival.[3][4]
Caption: Lyso-GM3 inhibits the EGFR signaling pathway.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lyso-GM3 in Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. Cell migration is a critical step in the metastatic cascade, making it a key target for anti-cancer drug development. Glycosphingolipids, components of the cell membrane, have emerged as important regulators of various cellular processes, including cell migration. Lyso-GM3, a derivative of the ganglioside GM3, has shown potential in modulating cancer cell migration, particularly in melanoma. This document provides detailed application notes and protocols for studying the effects of Lyso-GM3 on cancer cell migration.
Mechanism of Action
Lyso-GM3 is thought to inhibit cancer cell migration by modulating key signaling pathways involved in cell adhesion and motility. While the precise mechanisms are still under investigation, evidence suggests the involvement of the Focal Adhesion Kinase (FAK) and Src kinase signaling pathways. GM3, the precursor to Lyso-GM3, has been found in close association with c-Src and FAK in B16 melanoma cells, suggesting that Lyso-GM3 may interfere with the formation or function of signaling complexes that are critical for cell movement. This interference can lead to a reduction in the phosphorylation of FAK and Src, key events in the regulation of focal adhesion turnover and cell migration.
Furthermore, Lyso-GM3 may also influence the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. By potentially downregulating MMPs, such as MMP-2 and MMP-9, Lyso-GM3 could hinder the ability of cancer cells to break through tissue barriers. Additionally, Lyso-GM3 might play a role in regulating the epithelial-mesenchymal transition (EMT), a process by which cancer cells acquire migratory and invasive properties. This could involve the modulation of EMT markers like E-cadherin and N-cadherin.
Data Presentation
The following tables summarize the expected quantitative data from cancer cell migration assays investigating the effects of Lyso-GM3. These are representative tables and the actual results may vary depending on the experimental conditions and cell line used.
Table 1: Effect of Lyso-GM3 on B16-F10 Melanoma Cell Migration in a Wound Healing Assay
| Treatment | Concentration (µM) | Wound Closure (%) | Inhibition of Migration (%) |
| Control (Vehicle) | 0 | 95 ± 5 | 0 |
| Lyso-GM3 | 10 | 65 ± 7 | 31.6 |
| Lyso-GM3 | 25 | 40 ± 6 | 57.9 |
| Lyso-GM3 | 50 | 25 ± 4 | 73.7 |
Table 2: Effect of Lyso-GM3 on B16-F10 Melanoma Cell Invasion in a Transwell Assay
| Treatment | Concentration (µM) | Number of Invading Cells (per field) | Inhibition of Invasion (%) |
| Control (Vehicle) | 0 | 250 ± 20 | 0 |
| Lyso-GM3 | 10 | 175 ± 15 | 30 |
| Lyso-GM3 | 25 | 100 ± 12 | 60 |
| Lyso-GM3 | 50 | 50 ± 8 | 80 |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration.
Materials:
-
B16-F10 melanoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Lyso-GM3 (stock solution in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell-scratching instrument
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed B16-F10 cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours to minimize cell proliferation.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free medium containing different concentrations of Lyso-GM3 or the vehicle control to the respective wells.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). Mark the imaged areas for consistent imaging over time.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same marked areas at regular intervals (e.g., 12, 24, 48 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100 Calculate the percentage of inhibition of migration by comparing the wound closure in Lyso-GM3-treated wells to the control wells.
Protocol 2: Transwell Migration/Invasion Assay
This assay assesses the migratory and invasive capacity of individual cells.
Materials:
-
B16-F10 melanoma cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Lyso-GM3
-
Vehicle control
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Coating (for Invasion Assay): Thaw Matrigel on ice and dilute it with cold serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C for at least 30 minutes. For migration assays, this step is omitted.
-
Cell Preparation: Harvest B16-F10 cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-treat the cells with different concentrations of Lyso-GM3 or vehicle control for a specified time (e.g., 1-2 hours).
-
Assay Setup: Add complete medium (containing chemoattractant, e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration/invasion in the control group (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with a fixation solution for 15-20 minutes. Stain the cells with Crystal Violet solution for 20-30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Image Acquisition and Quantification: Take images of the stained cells on the underside of the membrane using a microscope. Count the number of cells in several random fields of view.
-
Data Analysis: Calculate the average number of migrated/invaded cells per field for each condition. Determine the percentage of inhibition by comparing the cell numbers in Lyso-GM3-treated wells to the control wells.
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway of Lyso-GM3 in inhibiting cancer cell migration and invasion.
Caption: Experimental workflow for the Wound Healing (Scratch) Assay.
Caption: Experimental workflow for the Transwell Migration and Invasion Assay.
Application Notes and Protocols for the Incorporation of Lyso-GM3 into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-ganglioside GM3 (Lyso-GM3) is a bioactive sphingolipid that plays a significant role in various cellular processes, including signal transduction, cell growth, and immune modulation. As the deacylated form of ganglioside GM3, Lyso-GM3 has been shown to be a more potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase compared to its acylated counterpart, GM3.[1] Furthermore, Lyso-GM3 and its derivatives have demonstrated anti-proliferative and anti-migratory effects on cancer cells, making them promising molecules for therapeutic development.[2][3]
Liposomes, as versatile drug delivery vehicles, offer a robust platform for the administration of bioactive lipids like Lyso-GM3. By incorporating Lyso-GM3 into a lipid bilayer, its stability, bioavailability, and cellular uptake can be significantly enhanced. These application notes provide a detailed protocol for the incorporation of Lyso-GM3 into liposomes using the thin-film hydration and extrusion method, along with methods for their characterization and a summary of relevant signaling pathways.
Data Presentation: Physicochemical Properties
The successful incorporation of Lyso-GM3 into liposomes and the resulting physicochemical properties are critical for their biological activity and stability. The following table summarizes expected quantitative data for Lyso-GM3-containing liposomes, based on typical values for ganglioside-containing liposomes. It is important to note that these values should be experimentally determined for each specific formulation.
| Parameter | Typical Value | Method of Analysis |
| Size (Mean Diameter) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 mV to -50 mV | Laser Doppler Velocimetry |
| Incorporation Efficiency | > 80% | HPLC or other suitable chromatographic techniques |
Experimental Protocols
Preparation of Lyso-GM3 containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar Lyso-GM3-containing liposomes. The thin-film hydration method is a widely used, straightforward, and reproducible technique for liposome (B1194612) formulation.[4][5][6][7][8]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Lyso-GM3
-
Chloroform
-
Methanol
-
Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
Procedure:
-
Lipid Preparation:
-
In a clean round-bottom flask, add the desired amounts of DPPC, cholesterol, and Lyso-GM3. A suggested starting molar ratio is DPPC:Cholesterol:Lyso-GM3 of 85:10:5.
-
Dissolve the lipids in a chloroform:methanol (2:1, v/v) solvent mixture. Ensure complete dissolution to form a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (for DPPC, Tc is 41°C).
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, dry the film under a gentle stream of nitrogen gas for at least 30 minutes, or under high vacuum for at least 2 hours.
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tc of the lipids.
-
Add the warm hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by gentle rotation (without creating foam) for 1-2 hours at a temperature above the Tc. This allows the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).
-
-
Extrusion for Size Reduction:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of the lipids.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension through the membrane a specified number of times (e.g., 11-21 passes). This process reduces the size of the liposomes and generates a more homogenous population of large unilamellar vesicles (LUVs).[9][10][11][12]
-
-
Storage:
-
Store the final liposome suspension at 4°C. For long-term storage, the stability should be assessed.
-
Characterization of Lyso-GM3 Liposomes
a. Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and the PDI. A PDI value below 0.2 indicates a homogenous population of liposomes.
b. Zeta Potential Measurement:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer.
-
Measure the electrophoretic mobility of the liposomes using a zeta potential analyzer. The zeta potential provides an indication of the surface charge and the stability of the liposomal formulation.
c. Determination of Lyso-GM3 Incorporation Efficiency:
-
Separate the non-incorporated Lyso-GM3 from the liposomes using size exclusion chromatography or centrifugation.
-
Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or organic solvent.
-
Quantify the amount of Lyso-GM3 in the liposomal fraction using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
The incorporation efficiency is calculated as: (Amount of Lyso-GM3 in liposomes / Initial amount of Lyso-GM3) x 100%
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Lyso-GM3 liposome preparation and characterization.
Signaling Pathways
1. Inhibition of EGFR Signaling by Lyso-GM3
Lyso-GM3 has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] This inhibition is thought to occur through the modulation of the receptor's dimerization and subsequent autophosphorylation.
References
- 1. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic synthesis and biological evaluation of ganglioside GM3 and lyso-GM3 as potential agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Need Thin film hydration protocol for liposome preparation [bio.net]
- 9. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlitech.com [sterlitech.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Lyso-GM3 in Studying Glycosphingolipid Signaling Domains
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycosphingolipids (GSLs) are integral components of the outer leaflet of the plasma membrane, where they are not merely structural molecules but key players in cellular signaling. They cluster with other lipids and proteins to form specialized microdomains, often referred to as lipid rafts or glycosphingolipid-enriched microdomains (GEMs), which function as platforms for signal transduction.[1][2][3] One such microdomain, termed the "glycosphingolipid signaling domain" (GSD), is enriched in the ganglioside GM3 and is involved in modulating critical cellular processes like cell adhesion, proliferation, and migration through interactions with signaling molecules such as c-Src, Rho A, and focal adhesion kinase (FAK).[4]
Lyso-GM3, the deacylated form of GM3, has emerged as a potent modulator of these signaling events. It is often found as a minor component in cells but exhibits significant biological activity.[5] Notably, Lyso-GM3 and its derivatives have been shown to be powerful inhibitors of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR).[5][6][7][8] This inhibitory action, often more potent than its acylated counterpart GM3, positions Lyso-GM3 as a valuable tool for dissecting GSL-mediated signaling and as a potential therapeutic agent, especially in oncology.[9][10]
These application notes provide a comprehensive overview of the use of Lyso-GM3 in studying glycosphingolipid signaling domains, summarizing key quantitative data and providing detailed experimental protocols for its application in research settings.
Data Presentation
Table 1: Effects of Lyso-GM3 and its Derivatives on EGFR Kinase Activity and Cell Viability
| Compound | Concentration | Effect on EGFR Kinase Activity | Cytotoxicity | Cell Line | Reference |
| Lyso-GM3 | > 50 µM | Strong inhibition (dose-dependent) | Cytolytic | A431 | [5] |
| Lyso-GM3 dimer | > 50 µM | Strong inhibition (dose-dependent) | Not cytolytic | A431 | [5] |
| Lyso-GM3 trimer | Not specified | No inhibition | Not specified | A431 | [5] |
| Lyso-GM3 tetramer | Not specified | No inhibition | Not specified | A431 | [5] |
| Lipid mimetic of Lyso-GM3 dimer | 50, 100, 200 µM | Strong inhibition, similar to authentic Lyso-GM3 dimer | Low cytotoxicity | A431 | [6][8] |
Table 2: Anti-proliferative Activity of Lyso-GM3 Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Lyso-GM3 derivatives with sphingosine (B13886) (compounds 14-16) | B16-F10 (melanoma) | More potent than corresponding Lyso-GM3 with ceramide | [9][10] |
| Lyso-GM3 with ceramide | B16-F10 (melanoma) | Less potent than sphingosine derivatives | [9][10] |
Signaling Pathways and Experimental Workflows
Lyso-GM3-Mediated Inhibition of EGFR Signaling
Lyso-GM3 exerts its inhibitory effect on EGFR within glycosphingolipid-enriched microdomains. Upon ligand (EGF) binding, EGFR typically dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival. Lyso-GM3, often in concert with GM3 and caveolin, can prevent this activation.[1][5] The dimer of Lyso-GM3 is particularly effective at this inhibition without causing cell death.[5] This leads to a downstream blockade of pathways such as the PI3K/Akt pathway.[6]
Figure 1: Lyso-GM3 inhibits EGFR signaling by preventing receptor activation.
Experimental Workflow for Studying Lyso-GM3 Effects
A typical workflow to investigate the impact of Lyso-GM3 on a specific cell line involves several key stages, from cell culture and treatment to downstream analysis of signaling pathways and cellular phenotypes.
Figure 2: General workflow for investigating the effects of Lyso-GM3.
Experimental Protocols
Protocol 1: Preparation and Treatment of Cells with Lyso-GM3
This protocol describes the general procedure for preparing and applying Lyso-GM3 to cultured cells.
Materials:
-
Lyso-GM3 (synthesized or commercially available)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM) appropriate for the cell line
-
Cultured cells (e.g., A431 human epidermoid carcinoma cells)
Procedure:
-
Stock Solution Preparation:
-
Dissolve Lyso-GM3 in ethanol to create a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Ensure the final concentration of ethanol in the medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of ethanol) should always be included in experiments.
-
-
Cell Treatment:
-
Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to a desired confluency (typically 60-80%).
-
Remove the existing medium and wash the cells once with sterile PBS.
-
Add the medium containing the various concentrations of Lyso-GM3 or the vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Protocol 2: In Vitro EGFR Tyrosine Kinase Activity Assay
This protocol outlines a method to assess the direct inhibitory effect of Lyso-GM3 on EGFR kinase activity in a cell-free system, often using cell lysates.
Materials:
-
A431 cells (or other cells with high EGFR expression)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Lyso-GM3
-
EGF
-
ATP
-
Kinase reaction buffer
-
Anti-phosphotyrosine antibody
-
Protein A/G-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysate Preparation:
-
Culture A431 cells to near confluency.
-
Lyse the cells on ice using lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins, including EGFR.
-
-
Immunoprecipitation of EGFR:
-
Incubate the cell lysate with an anti-EGFR antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for another 1-2 hours to capture the EGFR-antibody complex.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase reaction buffer.
-
Pre-incubate the beads with various concentrations of Lyso-GM3 or vehicle control for 15-30 minutes at 30°C.
-
Initiate the kinase reaction by adding EGF (to stimulate the receptor) and ATP.
-
Incubate for 20-30 minutes at 30°C.
-
-
Analysis of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-phosphotyrosine antibody to detect the level of EGFR autophosphorylation.
-
Normalize the results by probing with an anti-EGFR antibody to determine the total amount of immunoprecipitated EGFR.
-
Protocol 3: Cell Proliferation (MTT) Assay
This protocol measures the effect of Lyso-GM3 on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well culture plates
-
Lyso-GM3
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of Lyso-GM3 and a vehicle control as described in Protocol 1. Incubate for the desired time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value if applicable.
Protocol 4: Wound Healing (Scratch) Assay for Cell Migration
This protocol assesses the effect of Lyso-GM3 on the migratory capacity of cells.
Materials:
-
Cells of interest
-
6-well or 12-well culture plates
-
Lyso-GM3
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Monolayer: Seed cells in a plate and grow them to 100% confluency.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of Lyso-GM3 or a vehicle control.
-
Imaging: Immediately capture an image of the scratch at time 0. Place the plate back in the incubator.
-
Time-Lapse Imaging: Capture images of the same field at regular intervals (e.g., every 8, 12, or 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate between Lyso-GM3-treated and control cells.
Lyso-GM3 is a critical tool for investigating the complex world of glycosphingolipid signaling. Its ability to potently and specifically modulate the activity of key receptors like EGFR allows researchers to probe the function of GSL-enriched microdomains in health and disease. The protocols and data presented here provide a framework for utilizing Lyso-GM3 to uncover novel signaling mechanisms and to explore its potential as a therapeutic lead for a variety of pathologies, including cancer. As research in glycobiology advances, the role of Lyso-GM3 and other lyso-GSLs will undoubtedly become even more significant.
References
- 1. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Glycolipids: Linchpins in the Organization and Function of Membrane Microdomains [frontiersin.org]
- 4. Reconstitution of membranes simulating "glycosignaling domain" and their susceptibility to lyso-GM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic synthesis and biological evaluation of ganglioside GM3 and lyso-GM3 as potential agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Lyso-GM3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization and quantification of Lyso-GM3 (II³Neu5Ac-lactosylsphingosine), a crucial biomarker implicated in various physiological and pathological processes, including lysosomal storage disorders and cancer.[1][2] The primary analytical technique highlighted is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the detection of Lyso-GM3 in complex biological matrices.
Introduction to Lyso-GM3
Lyso-GM3 is the deacylated form of the ganglioside GM3.[3] Gangliosides are sialic acid-containing glycosphingolipids that are essential components of the outer leaflet of cell membranes.[1] They play significant roles in cell recognition, adhesion, and signal transduction.[2] Altered levels of Lyso-GM3 have been associated with several diseases. For instance, the accumulation of lysoglycosphingolipids, including Lyso-GM3, is a hallmark of lysosomal storage diseases such as Fabry disease, where it can contribute to the associated pathology.[1][4] Furthermore, Lyso-GM3 and its parent compound GM3 are involved in modulating signaling pathways, such as the Toll-like receptor 4 (TLR4) signaling cascade, which is critical in the inflammatory response.[5]
Analytical Techniques for Lyso-GM3 Characterization
The accurate and sensitive quantification of Lyso-GM3 is essential for its study as a biomarker. While various techniques can be employed, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its high selectivity and sensitivity.[4][6][7] This method allows for the precise measurement of Lyso-GM3 levels in various biological samples, including plasma and dried blood spots (DBS).[6][8]
Key analytical approaches include:
-
Liquid Chromatography (LC): Separation of Lyso-GM3 from other lipids and matrix components is typically achieved using either Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10][11] HILIC is particularly well-suited for the separation of polar analytes like glycosphingolipids.[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used to generate ions of Lyso-GM3, which are then detected and quantified using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for enhanced specificity.[4][7][12]
Experimental Protocol 1: Quantification of Lyso-GM3 in Human Plasma by UHPLC-MS/MS
This protocol describes a rapid and sensitive method for the quantification of Lyso-GM3 in human plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
1. Sample Preparation: Assisted Protein Precipitation
This method utilizes protein precipitation with concurrent removal of phospholipids (B1166683) to reduce matrix effects and improve analytical sensitivity.[13]
-
Materials:
-
Human plasma (collected in EDTA tubes)
-
Lyso-GM3 analytical standard
-
Lyso-Gb3-d7 (or other suitable isotopic internal standard)
-
Methanol (B129727) (LC-MS grade)
-
0.1% Formic acid in methanol
-
Phree™ Phospholipid Removal Cartridges
-
-
Procedure:
-
Prepare a stock solution of the internal standard (IS), Lyso-Gb3-d7, in 0.1% formic acid in methanol at a concentration of 5 ng/mL. This solution will also serve as the deproteinizing solution.
-
To 100 µL of human plasma in a microcentrifuge tube, add the deproteinizing solution containing the internal standard.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Pass the mixture through a Phree™ cartridge to remove phospholipids.
-
The resulting filtrate is ready for injection into the UHPLC-MS/MS system.
-
2. UHPLC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C8 or C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute Lyso-GM3. An example gradient is 30% to 95% B over 3 minutes.[14]
-
Flow Rate: 0.6 mL/min[14]
-
Column Temperature: 30 °C[14]
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 5000 V[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Lyso-GM3 and the internal standard should be monitored. For Lyso-GM3, transitions may vary slightly based on the specific adduct and instrument, but representative transitions can be derived from the literature. For a related compound, Lyso-Gb3, a common transition is m/z 786.8 > 268.3.[4][12] Similar principles would be applied to determine optimal transitions for Lyso-GM3.
-
3. Data Presentation: Quantitative Performance
The performance of the analytical method should be validated to ensure reliability. Key validation parameters are summarized in the table below, with representative values from published methods for similar analytes.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [6] |
| Linearity Range | 0.25 - 100 ng/mL | [6] |
| Intra-assay Precision (CV%) | < 10% | [6] |
| Inter-assay Precision (CV%) | < 10% | [6] |
| Intra-assay Accuracy | < 10% | [6] |
| Inter-assay Accuracy | < 10% | [6] |
| Recovery | > 90% | [4] |
Experimental Protocol 2: Analysis of Lyso-GM3 from Dried Blood Spots (DBS) by UHPLC-MS/MS
DBS samples offer a less invasive alternative to plasma for biomarker monitoring. This protocol outlines a method for the extraction and analysis of Lyso-GM3 from DBS.[8]
1. Sample Preparation: Extraction from DBS
-
Materials:
-
Dried blood spot cards
-
Methanol (LC-MS grade)
-
Internal standard solution (e.g., Lyso-Gb3-¹³C₆)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode strong cation exchange)
-
-
Procedure:
-
Punch a defined diameter disc from the DBS card.
-
Place the disc in a well of a 96-well plate or a microcentrifuge tube.
-
Add the internal standard solution in methanol to the disc.
-
Incubate to allow for extraction of the analytes.
-
Transfer the extract to a new tube or plate.
-
Further purify the extract using SPE to remove interfering substances.
-
Elute the analytes from the SPE cartridge, evaporate the solvent, and reconstitute the sample in a suitable injection solvent.
-
2. UHPLC-MS/MS Analysis
The UHPLC-MS/MS conditions would be similar to those described in Protocol 1, with potential minor adjustments to the gradient or other parameters to optimize for the DBS matrix.
Visualizations
Experimental Workflow
Caption: General workflow for Lyso-GM3 quantification.
Lyso-GM3 in TLR4 Signaling
Caption: Simplified TLR4 signaling pathway modulated by Lyso-GM3.
References
- 1. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Homeostatic and pathogenic roles of GM3 ganglioside molecular species in TLR4 signaling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of GM3 Gangliosides in Human Milk throughout Lactation: Insights from the Analysis with the Use of Reversed-Phase Liquid Chromatography Coupled to Quadrupole Time-Of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Employing Lyso-GM3 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-GM3, a derivative of the ganglioside GM3, has emerged as a significant modulator of cellular signaling pathways, primarily through its interaction with and inhibition of specific protein kinases. Notably, Lyso-GM3 has been demonstrated to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][3][4][5][6] This inhibitory action can subsequently affect downstream signaling cascades, including the PI3K-Akt pathway.[2][4][7] The ability of Lyso-GM3 and its derivatives to modulate kinase activity makes them valuable tools for in vitro kinase assays, aiding in the study of kinase function and the screening of potential therapeutic agents.
These application notes provide detailed protocols for utilizing Lyso-GM3 and its analogs as inhibitors in in vitro kinase assays, with a primary focus on EGFR and a secondary application for Akt kinase. The methodologies described herein are adaptable for various detection formats, including luminescence, fluorescence, and Western blot-based approaches.
Signaling Pathway: EGFR and Downstream Akt Activation
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][2] These phosphotyrosine sites serve as docking platforms for adaptor proteins, which in turn activate downstream signaling pathways, including the PI3K-Akt and RAS-RAF-MEK-ERK pathways, promoting cell proliferation and survival.[1][2] Lyso-GM3 exerts its inhibitory effect by interacting with the EGFR, thereby preventing its autophosphorylation and subsequent activation of downstream signaling molecules like Akt.[2][4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Lyso-GM3 in Aqueous Solutions
Welcome to the technical support center for Lyso-GM3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of Lyso-GM3 in aqueous solutions. Here you will find troubleshooting advice for common experimental issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Researchers may encounter challenges related to the stability and behavior of Lyso-GM3 in aqueous solutions. This guide addresses common problems in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| LGM3-S01 | Why is my Lyso-GM3 solution cloudy or showing precipitation? | Aggregation/Micelle Formation: Lyso-GM3 is amphiphilic and can form micelles or larger aggregates above its critical micelle concentration (CMC), leading to turbidity.[1] Low Solubility: The solubility of Lyso-GM3 in purely aqueous buffers can be limited. Temperature Effects: Low temperatures can decrease the solubility of lipids. pH Effects: The pH of the solution can influence the charge of the sialic acid residue, affecting solubility and aggregation. | - Prepare stock solutions in a solvent like methanol (B129727) or a chloroform (B151607)/methanol mixture before diluting into your aqueous buffer. - Gently warm the solution (e.g., to 37°C) and sonicate briefly to aid dissolution. - Consider the inclusion of a low concentration of a non-ionic detergent (e.g., Brij 96V) to improve solubility, but be aware that detergents can interfere with some biological assays.[2][3] - Ensure the final concentration is above the CMC if micellar form is desired for the experiment, or dilute further if a monomeric state is needed. |
| LGM3-S02 | I am observing inconsistent results in my cell-based or enzymatic assays. | Degradation of Lyso-GM3: Lyso-GM3 can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. This can lead to a loss of biological activity over time. Adsorption to Surfaces: Lyso-GM3 can adsorb to plasticware, leading to a lower effective concentration in your experiment. Aggregation State: The biological activity of Lyso-GM3 may differ depending on whether it is in a monomeric or micellar form. | - Prepare fresh dilutions of Lyso-GM3 for each experiment from a frozen stock. - Store aqueous solutions for short periods at 2-8°C and for longer periods at -20°C or -80°C. For a related compound, lyso-Gb3, plasma samples were stable for up to 48 hours at 4°C and for 20 weeks at -20°C.[4] - Use low-adhesion microplates and pipette tips. - Pre-incubate plasticware with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. - Characterize the aggregation state of your Lyso-GM3 solution if it is critical for your experiment. |
| LGM3-A01 | How can I confirm the concentration and integrity of my Lyso-GM3 solution? | Degradation or Precipitation: The actual concentration of active Lyso-GM3 may be lower than expected due to degradation or precipitation. Pipetting Inaccuracies: Inaccurate pipetting of viscous stock solutions can lead to incorrect final concentrations. | - Use a validated analytical method such as LC-MS/MS to quantify the concentration of Lyso-GM3.[5] - Perform a stability study under your specific experimental conditions (see Protocol LGM3-P01). - For viscous stock solutions, use positive displacement pipettes or reverse pipetting techniques for more accurate dispensing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Lyso-GM3?
A1: It is recommended to prepare a stock solution of Lyso-GM3 in an organic solvent such as high-purity methanol or a mixture of chloroform and methanol (e.g., 2:1 v/v). This ensures complete dissolution before further dilution into aqueous buffers for your experiments.
Q2: How should I store my Lyso-GM3 solutions?
A2: For long-term storage, Lyso-GM3 should be stored as a lyophilized powder or as a stock solution in an organic solvent at -20°C or -80°C. Aqueous solutions should be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C for no longer than a few days. Stability data for the related compound lyso-Gb3 in plasma suggests stability for up to 48 hours at 4°C and for 20 weeks at -20°C.[4]
Q3: What is the critical micelle concentration (CMC) of Lyso-GM3?
A3: The exact CMC of Lyso-GM3 is not widely reported in the literature. However, like other gangliosides, it is an amphiphilic molecule and will form micelles in aqueous solutions above a certain concentration.[1] The CMC will depend on factors such as temperature, pH, and ionic strength of the buffer.
Q4: Can I use detergents to improve the solubility of Lyso-GM3?
A4: Yes, non-ionic detergents can be used to improve the solubility and prevent aggregation of Lyso-GM3 in aqueous solutions. However, it is crucial to select a detergent that does not interfere with your experimental system. For example, some detergents can affect cell membranes or inhibit enzyme activity. It is recommended to perform a detergent compatibility test for your specific assay. Studies on ganglioside extraction have shown that detergents like Brij 96V may be less disruptive than others such as Triton X-100.[2][3]
Q5: Is Lyso-GM3 sensitive to pH changes?
A5: Yes, the stability of Lyso-GM3 can be influenced by pH. The sialic acid moiety has a carboxyl group that will be deprotonated at neutral and alkaline pH. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the glycosidic linkages or the amide bond. It is advisable to maintain the pH of your aqueous solution within a physiological range (e.g., pH 6.0-8.0) unless your experimental design requires otherwise.
Experimental Protocols
Protocol LGM3-P01: Assessment of Lyso-GM3 Stability in Aqueous Buffer by LC-MS/MS
This protocol provides a framework for evaluating the stability of Lyso-GM3 in a specific aqueous buffer over time and at different temperatures.
1. Objective: To determine the degradation rate of Lyso-GM3 in a user-defined aqueous buffer at various temperatures.
2. Materials:
-
Lyso-GM3
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Internal standard (e.g., a structurally similar lyso-glycosphingolipid not present in the sample)
-
Low-adhesion microcentrifuge tubes
-
HPLC-MS/MS system
3. Method:
-
Preparation of Lyso-GM3 Stock Solution:
-
Accurately weigh a small amount of lyophilized Lyso-GM3.
-
Dissolve in HPLC-grade methanol to a final concentration of 1 mg/mL. This is your primary stock solution.
-
-
Preparation of Stability Samples:
-
Dilute the primary stock solution with the aqueous buffer of choice to a final concentration relevant to your experiments (e.g., 10 µM).
-
Aliquot the solution into multiple low-adhesion microcentrifuge tubes.
-
-
Incubation:
-
Place the aliquots at the desired temperatures for the stability study (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature and immediately freeze it at -80°C to stop any further degradation.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw the frozen samples.
-
To 50 µL of each sample, add 150 µL of cold methanol containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins and extract the lipid.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 or C8 reversed-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B).
-
Set up the mass spectrometer to monitor the specific parent and daughter ion transitions for Lyso-GM3 and the internal standard in positive ion mode using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of Lyso-GM3 to the internal standard for each time point.
-
Normalize the peak area ratio at each time point to the ratio at time zero to determine the percentage of Lyso-GM3 remaining.
-
Plot the percentage of remaining Lyso-GM3 against time for each temperature to visualize the degradation profile.
-
Visualizations
Logical Workflow for Troubleshooting Lyso-GM3 Precipitation
References
- 1. Glycosphingolipid–Protein Interaction in Signal Transduction | MDPI [mdpi.com]
- 2. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
preventing Lyso-GM3 aggregation in experimental setups
Welcome to the technical support center for preventing Lyso-GM3 aggregation in experimental setups. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the handling and use of Lyso-GM3.
Frequently Asked Questions (FAQs)
Q1: What is Lyso-GM3, and why is aggregation a concern?
A1: Lyso-GM3 (monosialoganglioside GM3 lacking the N-acyl chain) is a bioactive glycosphingolipid involved in various cellular processes, including the modulation of signal transduction pathways.[1][2] Like many amphipathic molecules, Lyso-GM3 has a tendency to self-assemble into aggregates or micelles in aqueous solutions, especially at concentrations above its critical micelle concentration (CMC).[3] This aggregation can lead to a loss of biological activity, cause cytotoxicity, and interfere with experimental results, making it a significant concern for in vitro and cell-based assays.[4]
Q2: What is the critical micelle concentration (CMC) of Lyso-GM3?
Q3: How should I store Lyso-GM3 to prevent degradation and aggregation?
A3: For long-term storage, Lyso-GM3 should be stored as a lyophilized powder at -20°C. If it is necessary to store it in solution, dissolve it in an organic solvent such as a chloroform:methanol (B129727) mixture and store it in a glass vial with a PTFE-lined cap at -20°C under an inert gas like argon or nitrogen. Avoid using plastic containers as plasticizers can leach out and contaminate the solution. Aqueous solutions of gangliosides are not recommended for storage longer than one day due to the risk of hydrolysis and aggregation.
Q4: Can I use detergents to prevent Lyso-GM3 aggregation?
A4: While detergents are often used to solubilize lipids, their use with Lyso-GM3 should be approached with caution. The presence of detergents can affect the activity of proteins that Lyso-GM3 may be interacting with, such as the epidermal growth factor receptor (EGFR).[6] If detergents are necessary, it is crucial to use them at concentrations below their own CMC and to validate their non-interference with the experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms when adding Lyso-GM3 to aqueous buffer. | Lyso-GM3 concentration is above its solubility limit or CMC. | - Prepare a fresh stock solution in an appropriate organic solvent (e.g., methanol or DMSO) before diluting in aqueous buffer. - Use a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to increase solubility and prevent aggregation. (See Protocol 1)[7] - Ensure the final concentration of Lyso-GM3 in the aqueous solution is well below its estimated CMC. |
| Inconsistent results in cell-based assays. | Aggregation of Lyso-GM3 leading to variable effective concentrations and/or cytotoxicity. | - Visually inspect the Lyso-GM3 solution for any cloudiness or precipitate before adding it to the cell culture medium. - Prepare fresh dilutions of Lyso-GM3 for each experiment. - Use a BSA-complexed Lyso-GM3 solution to ensure it remains monomeric. (See Protocol 1)[7] - Test a range of Lyso-GM3 concentrations to identify a non-toxic working concentration. A concentration of less than 50 µM is a good starting point.[4] |
| Loss of Lyso-GM3 activity over time in an experiment. | Aggregation and/or degradation of Lyso-GM3 in the experimental buffer. | - Prepare fresh Lyso-GM3 solutions for each experiment. Avoid using aqueous stock solutions that have been stored. - If the experiment is lengthy, consider the stability of Lyso-GM3 in your specific buffer system. The inclusion of BSA can enhance stability.[7] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Estimated Critical Micelle Concentration (CMC) of Gangliosides | ~10⁻⁸ M to 10⁻¹⁰ M | [3][5] |
| Cytolytic Concentration of Lyso-GM3 | >50 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of Lyso-GM3 using Bovine Serum Albumin (BSA)
This protocol describes the preparation of a Lyso-GM3 solution complexed with fatty acid-free BSA to enhance its solubility and prevent aggregation in aqueous buffers for cell-based and in vitro assays.[7]
Materials:
-
Lyso-GM3 (lyophilized powder)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Methanol or DMSO (optional, for initial stock)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 4 mg/mL.
-
Gently vortex or invert the tube to dissolve the BSA completely. Avoid vigorous shaking to prevent foaming.
-
Warm the BSA solution to 37°C.
-
-
Prepare a Lyso-GM3 Stock Solution (Optional):
-
For easier handling, a concentrated stock solution of Lyso-GM3 can be prepared in a small volume of methanol or DMSO.
-
-
Prepare a Thin Film of Lyso-GM3:
-
If using a stock solution in an organic solvent, aliquot the desired amount of Lyso-GM3 into a sterile glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator to form a thin lipid film on the bottom of the tube.
-
-
Complex Lyso-GM3 with BSA:
-
Add the pre-warmed 4 mg/mL BSA solution to the tube containing the Lyso-GM3 thin film (or directly to the lyophilized powder). The volume of the BSA solution should be calculated to achieve the desired final concentration of Lyso-GM3.
-
Incubate the mixture at 37°C for 30 minutes.
-
Occasionally vortex the tube gently to facilitate the dissolution and complexation of Lyso-GM3 with BSA.
-
-
Final Preparation:
-
After incubation, the solution should be clear. This BSA-complexed Lyso-GM3 solution is now ready for dilution into your experimental buffer or cell culture medium.
-
Signaling Pathways and Experimental Workflows
Lyso-GM3 Signaling Pathway
Lyso-GM3 is known to modulate cellular signaling, primarily through its interaction with receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4] This interaction can lead to the inhibition of EGFR autophosphorylation and subsequent downstream signaling cascades, including the Akt pathway.[6][8] Furthermore, Lyso-GM3 is implicated in the regulation of other signaling molecules such as c-Src and RhoA, which are key players in cell adhesion, migration, and cytoskeletal organization.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders | MDPI [mdpi.com]
- 3. Critical micelle concentrations of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum Albumin Prevents Protein Aggregation and Amyloid Formation and Retains Chaperone-like Activity in the Presence of Physiological Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reconstitution of membranes simulating "glycosignaling domain" and their susceptibility to lyso-GM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lyso-GM3 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Lyso-GM3 concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is Lyso-GM3 and what is its role in cell viability?
A1: Lyso-GM3 (II³Neu5Ac-Lac-Sph) is a glycosphingolipid, a class of lipids that are important components of cell membranes and are involved in various cellular processes, including signal transduction, cell recognition, and adhesion.[1] Emerging research indicates that Lyso-GM3 can exhibit anti-proliferative and anti-migration effects on cancer cells.[2][3] The precise mechanisms are still under investigation, but evidence suggests that Lyso-GM3 and related gangliosides may induce cell death through pathways involving lysosomal and mitochondrial dysfunction.
Q2: What is a recommended starting concentration range for Lyso-GM3 in cell viability assays?
A2: The optimal concentration of Lyso-GM3 is highly dependent on the cell type and the duration of exposure. Based on published data, a broad range from nanomolar (nM) to low micromolar (µM) is a reasonable starting point for dose-response experiments. For instance, in studies on cancer cell lines, effective concentrations have been observed in the low micromolar range. It is crucial to perform a dose-response curve to determine the EC50 or IC50 for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of Lyso-GM3?
A3: Lyso-GM3 is a lipid-like molecule and may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though it is always best to determine the tolerance of your specific cell line.[4][5]
Protocol for Stock Solution Preparation:
-
Dissolve the lyophilized Lyso-GM3 powder in 100% DMSO to create a stock solution (e.g., 1-10 mM). Gentle warming or sonication may aid in dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. A common storage recommendation for similar lipid stock solutions is up to 6 months at -80°C.[6]
-
When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed the tolerance level of your cells (typically ≤ 0.5%).[4] Always include a vehicle control (medium with the same final DMSO concentration as the highest Lyso-GM3 concentration) in your experiments.
Data Presentation
Table 1: Reported IC50 Values for Lyso-GM3 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time | IC50 (µM) | Reference |
| HCT-116 | Human Colon Carcinoma | MTT | Not Specified | 0.05 ± 0.01 | [7] |
| B16-F10 | Murine Melanoma | MTT | Not Specified | 1.25 ± 0.13 | [7] |
Experimental Protocols
General Protocol for a Cell Viability Assay (MTT)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Lyso-GM3
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells. Ensure you have a single-cell suspension.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your Lyso-GM3 stock solution in complete growth medium to achieve 2x the final desired concentrations.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the Lyso-GM3 dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Mix the cell suspension between plating each row to maintain uniformity. |
| Edge Effects | Evaporation from the outer wells can concentrate media components. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier. |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions like DMSO stocks, consider using reverse pipetting techniques for better accuracy. |
Issue 2: Low signal or unexpected results.
| Possible Cause | Recommended Solution |
| Lyso-GM3 Precipitation | Due to its lipid nature, Lyso-GM3 might precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation. If observed, try preparing fresh dilutions or consider using a different solvent system if compatible with your cells. |
| Inappropriate Concentration Range | The chosen concentration range may be too high (leading to immediate cell death) or too low (no observable effect). Perform a broad dose-response curve (e.g., from 10 nM to 100 µM) to identify the optimal range. |
| Incorrect Incubation Time | The effect of Lyso-GM3 may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Issue 3: Interference with the assay chemistry.
| Possible Cause | Recommended Solution |
| Direct Reduction of MTT by Lyso-GM3 | Some compounds can directly reduce MTT, leading to a false-positive signal for cell viability. To test for this, set up a cell-free control plate with medium, Lyso-GM3 at various concentrations, and the MTT reagent. A color change in the absence of cells indicates direct interference. |
| Lipid Interference with Formazan Crystals | The lipid nature of Lyso-GM3 or its interaction with cell membranes might interfere with the formation or solubilization of formazan crystals.[8] If interference is suspected, consider using an alternative viability assay that measures a different cellular parameter. |
| Alternative Assays | Consider using assays with different detection principles, such as the Sulforhodamine B (SRB) assay (measures total protein), a CytoTox-Glo™ Assay (measures membrane integrity via LDH release), or an ATP-based assay like CellTiter-Glo® (measures metabolic activity). |
Visualizations
Caption: A typical workflow for assessing cell viability after treatment with Lyso-GM3 using the MTT assay.
Caption: A logical workflow for troubleshooting common issues in Lyso-GM3 cell viability assays.
Caption: A proposed signaling pathway for Lyso-GM3-induced apoptosis, involving lysosomal and mitochondrial crosstalk.
References
- 1. Caspase-3 activation by lysosomal enzymes in cytochrome c-independent apoptosis in myelodysplastic syndrome-derived cell line P39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mitochondrial dysfunction activates lysosomal-dependent mitophagy selectively in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Lyso-GM3 Experiments
Welcome to the technical support center for Lyso-GM3 experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during Lyso-GM3 analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for issues that may arise during your Lyso-GM3 experiments.
Q1: Why are my Lyso-GM3 measurements inconsistent between samples or experiments?
Inconsistent results in Lyso-GM3 quantification can stem from several factors throughout the experimental workflow. The primary areas to investigate are sample handling, the extraction procedure, and the analytical method itself. Glycosphingolipids like Lyso-GM3 are low-abundance, amphipathic molecules, making them susceptible to variability if not handled with care.
Troubleshooting Inconsistent Results:
| Potential Cause | Recommendation |
| Sample Quality & Handling | |
| Sample Degradation | Thaw samples on ice and process them as quickly as possible. Avoid repeated freeze-thaw cycles. |
| Improper Storage | Store plasma/serum samples at -80°C for long-term storage. Short-term storage at -20°C is also acceptable for some analytes, but long-term stability should be verified. Stock solutions of Lyso-GM3 standards should be stored at -20°C. |
| Hemolysis in Plasma/Serum | Visually inspect samples for hemolysis. Do not use grossly hemolyzed or lipemic specimens as they can interfere with the assay. |
| Sample Preparation & Extraction | |
| Inefficient Extraction | The choice of extraction solvent is critical. A common method for glycolipids is a chloroform/methanol (B129727)/water mixture (e.g., 2/1/0.3 v/v/v). Ensure vigorous mixing and sufficient incubation time during extraction. |
| Phospholipid Interference | Phospholipids are highly abundant and can interfere with Lyso-GM3 detection, especially in mass spectrometry by causing ion suppression. Consider a solid-phase extraction (SPE) step for cleanup. |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of extraction solvents and standards. |
| Analytical Method | |
| For ELISA: | |
| Improper Washing | Inadequate washing can lead to high background and variability. Ensure all wells are completely filled and aspirated during each wash step. |
| Reagent Issues | Ensure all reagents are brought to room temperature before use and that the kit is not expired. |
| Plate Sealer Use | Use plate sealers during incubation steps to prevent evaporation and edge effects. |
| For Mass Spectrometry (LC-MS/MS): | |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the Lyso-GM3 signal. An appropriate internal standard is crucial to correct for these effects. |
| Carry-over | Inject blank samples after high-concentration samples to check for carry-over on the analytical column. |
| In-source Fragmentation | Glycosphingolipids can fragment in the mass spectrometer's ion source, which can lead to inaccurate quantification. Optimize MS source conditions to minimize this. |
Q2: My ELISA is showing a weak or no signal for Lyso-GM3. What should I do?
A weak or absent signal in an ELISA can be frustrating. Here’s a checklist of potential causes and solutions.
Troubleshooting Weak/No ELISA Signal:
| Potential Cause | Solution |
| Reagent or Kit Issues | |
| Expired or Improperly Stored Kit | Verify the expiration date and ensure all components have been stored at the recommended temperatures (typically 2-8°C). |
| Reagents Not at Room Temperature | Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before use. |
| Incorrect Reagent Preparation | Double-check all dilution calculations and ensure reagents were added in the correct order as specified in the protocol. |
| Procedural Errors | |
| Insufficient Incubation Time/Temperature | Ensure incubation times and temperatures adhere to the protocol. Consider increasing incubation times if the signal is consistently low. |
| Inadequate Washing | Insufficient washing can leave interfering substances in the wells. Follow the washing protocol carefully. |
| Wells Drying Out | Do not allow wells to dry out during the assay, as this can denature the coated antibody or antigen. |
| Sample-Specific Issues | |
| Low Analyte Concentration | The concentration of Lyso-GM3 in your samples may be below the detection limit of the assay. Try concentrating the sample or using a more sensitive detection method like LC-MS/MS. |
| Sample Matrix Interference | Components in your sample matrix may be interfering with the antibody-antigen binding. Ensure your sample type is validated for the kit. |
Q3: I'm observing high background noise in my Lyso-GM3 ELISA. How can I reduce it?
High background can mask the true signal and reduce the dynamic range of your assay.
Troubleshooting High ELISA Background:
| Potential Cause | Solution |
| Washing & Blocking | |
| Insufficient Washing | Increase the number of washes or the soaking time between washes to remove unbound reagents. |
| Inadequate Blocking | Ensure the blocking buffer is fresh and that the incubation time is sufficient to cover all non-specific binding sites on the plate. |
| Reagent Concentrations | |
| Antibody Concentration Too High | Titrate the detection antibody to find the optimal concentration that gives a good signal-to-noise ratio. |
| Substrate Over-development | Reduce the substrate incubation time or dilute the substrate. Stop the reaction when the standard curve is appropriately developed. |
| Contamination | |
| Reagent Contamination | Use fresh, sterile reagents and pipette tips to avoid cross-contamination. |
Data Presentation
The following table provides an example of expected Lyso-GM3 concentration ranges. Note that these values can vary significantly based on the analytical method, population, and sample type. The data presented here for GM3 in Parkinson's Disease is to illustrate how such data can be structured; specific quantitative data for Lyso-GM3 is still emerging in the literature.
Table 1: Example Plasma GM3 Concentrations in a Clinical Study
| Analyte | Group | N | Mean Concentration (pmol/µl) | Standard Error | P-value |
| Total GM3 | Control | 100 | 1.337 | 0.040 | 5.96E-04 |
| Parkinson's Disease | 150 | 1.531 | 0.037 | ||
| GM3 (d18:1/24:1) | Control | 100 | 0.125 | 0.005 | 0.0012 |
| Parkinson's Disease | 150 | 0.149 | 0.005 |
Data adapted from a study on plasma GM3 levels in Parkinson's disease, which may not be directly representative of Lyso-GM3 levels but serves as a formatting example.[1]
Experimental Protocols
Protocol 1: Lyso-GM3 Extraction from Plasma for LC-MS/MS Analysis
This protocol is adapted from methods for similar lysosphingolipids and is a general guideline.[2] Optimization may be required.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex samples briefly to ensure homogeneity.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of a deproteinizing solution (e.g., methanol containing a suitable internal standard, such as a stable isotope-labeled Lyso-GM3).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis. For some applications, an evaporation and reconstitution step in the initial mobile phase may be necessary to concentrate the sample.
-
Protocol 2: General Workflow for a Lyso-GM3 Competitive ELISA
This is a generalized protocol and should be adapted based on the specific instructions of your ELISA kit.
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the Lyso-GM3 standard to generate a standard curve.
-
Dilute samples as necessary to fall within the range of the standard curve.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the microplate, which is pre-coated with an anti-Lyso-GM3 antibody.
-
Add a fixed amount of HRP-conjugated Lyso-GM3 to each well. This will compete with the Lyso-GM3 in the sample for binding to the antibody.
-
Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the TMB substrate solution to each well and incubate in the dark.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of Lyso-GM3 in the samples by interpolating from the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting inconsistent Lyso-GM3 results.
Caption: Key steps in the synthesis and breakdown of GM3 and Lyso-GM3.
References
Technical Support Center: Chemical Synthesis of Lyso-GM3
Welcome to the technical support center for the chemical and chemoenzymatic synthesis of Lyso-GM3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important glycosphingolipid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Lyso-GM3, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Sialylation Step (Chemical Synthesis)
-
Question: I am attempting the chemical sialylation of my protected lactosylsphingosine (B51368) acceptor, but I am consistently obtaining low yields of the desired α-sialoside. What are the common causes and how can I improve the yield?
-
Answer: Low yields in chemical sialylation are a well-documented challenge in ganglioside synthesis.[1] Several factors can contribute to this issue:
-
Steric Hindrance: The acceptor molecule may be sterically hindered, preventing efficient access for the sialyl donor.
-
Solution: Re-evaluate your protecting group strategy. Bulky protecting groups near the glycosylation site can be problematic. Consider using smaller or more flexible protecting groups.
-
-
Donor Reactivity: The sialyl donor may not be sufficiently reactive under the chosen reaction conditions.
-
Solution: Experiment with different activating agents (e.g., NIS/TfOH, TMSOTf) and optimize their stoichiometry. Ensure all reagents are anhydrous, as moisture can deactivate the promoter and hydrolyze the donor.
-
-
Anomeric Selectivity: The reaction may be producing a mixture of α and β anomers, with the desired α anomer being the minor product.
-
Solution: The choice of solvent and temperature can influence anomeric selectivity. Nitrile solvents like acetonitrile (B52724) can favor the formation of the α-anomer through the "nitrile effect." Low temperatures are also generally preferred. HPLC analysis of the crude product can help determine the anomeric ratio.
-
-
Side Reactions: The complex structure of sialic acid, with its carboxyl group and glycerol (B35011) side chain, can lead to various side reactions.[1]
-
Solution: Ensure that all functional groups on the sialyl donor not involved in the glycosylation are adequately protected. The use of a 5-N,4-O-carbonyl-protected sialyl donor can help to rigidify the ring system and improve α-selectivity.
-
-
Issue 2: Incomplete Deprotection of Protecting Groups
-
Question: I am having trouble removing all the protecting groups from my synthesized Lyso-GM3 precursor. I observe multiple spots on my TLC plate after the deprotection step. What could be the issue?
-
Answer: Incomplete deprotection is a common hurdle in multi-step organic synthesis. The stability of different protecting groups to various reagents is key.
-
Cause: The deprotection conditions may not be harsh enough or the reaction time may be too short to cleave all protecting groups. Some protecting groups, like benzyl (B1604629) ethers, can be particularly stubborn.[2]
-
Troubleshooting Steps:
-
Verify Deprotection Conditions: Double-check the literature for the recommended deprotection conditions for the specific protecting groups you have used. For example, benzyl (Bn) groups are typically removed by hydrogenolysis (H₂/Pd-C).[3]
-
Increase Reaction Time/Reagent Stoichiometry: If the standard conditions are not effective, cautiously increase the reaction time or the amount of reagent. Monitor the reaction closely by TLC to avoid degradation of the product.
-
Orthogonal Protecting Groups: For future syntheses, consider using an orthogonal protecting group strategy. This involves using protecting groups that can be removed under different, non-interfering conditions, allowing for sequential and clean deprotection.[4]
-
Product Solubility: Ensure your protected compound is fully soluble in the reaction solvent. Poor solubility can hinder the access of the deprotection reagents.
-
-
Issue 3: Difficulty in Purifying the Final Lyso-GM3 Product
-
Question: My final Lyso-GM3 product is difficult to purify. I am using silica (B1680970) gel chromatography, but the product either streaks or co-elutes with impurities. What are alternative purification strategies?
-
Answer: The amphiphilic nature of Lyso-GM3 can make purification by standard silica gel chromatography challenging.
-
Recommended Method: Reversed-Phase Chromatography: Reversed-phase chromatography using a C18-functionalized silica gel is a highly effective method for purifying gangliosides and their lyso-derivatives.[5][6]
-
Protocol Highlight: A common procedure involves loading the crude product onto a pre-conditioned C18 cartridge and eluting with a stepwise gradient of acetonitrile in water.[5] Less polar impurities can be washed away with lower concentrations of acetonitrile, while the more polar Lyso-GM3 will elute at higher acetonitrile concentrations. The fractions should be monitored by TLC to identify and pool the pure product.[5]
-
-
TLC Monitoring: When using TLC to monitor the purification, a mobile phase such as i-PrOH: H₂O: NH₄OH = 5:1:0.5 (by volume) can be effective.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purely chemical synthesis of Lyso-GM3?
A1: The primary challenges in the total chemical synthesis of Lyso-GM3 include:
-
α-Selective Sialylation: Achieving a high yield of the α-anomer during the sialylation step is difficult due to the steric hindrance and electronic effects of the sialic acid donor.[7]
-
Protecting Group Manipulation: The synthesis requires a complex strategy of protecting and deprotecting multiple hydroxyl, amino, and carboxyl groups, which can be lengthy and reduce the overall yield.[4]
-
Low Overall Yields: Due to the numerous steps involved, purely chemical syntheses of gangliosides often suffer from low overall yields.[5]
-
Purification: The amphipathic nature of Lyso-GM3 makes purification from reaction byproducts challenging.
Q2: What is chemoenzymatic synthesis, and what are its advantages for producing Lyso-GM3?
A2: Chemoenzymatic synthesis combines chemical methods with enzymatic catalysis to achieve a more efficient and selective synthesis.[8] For Lyso-GM3, this typically involves the chemical synthesis of a lactosylsphingosine acceptor, followed by an enzymatic sialylation step.[9] The main advantages are:
-
High Yield and Selectivity: Enzymes like sialyltransferases catalyze the formation of the glycosidic bond with high regio- and stereoselectivity, overcoming the challenge of α-selective sialylation and leading to high yields, often around 95% for the enzymatic step.[9]
-
Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions under mild pH and temperature conditions, which avoids the use of harsh reagents and protecting groups for the glycan part.[1]
-
Simplified Purification: The high selectivity of the enzymatic reaction often leads to a cleaner reaction mixture, simplifying the subsequent purification steps.[10]
Q3: Can you provide a general overview of a chemoenzymatic synthesis workflow for Lyso-GM3?
A3: A typical chemoenzymatic workflow for Lyso-GM3 synthesis can be summarized as follows:
-
Chemical Synthesis of Lactosylsphingosine: The backbone of Lyso-GM3, lactosylsphingosine, is synthesized chemically.[11]
-
Enzymatic Sialylation: The chemically synthesized lactosylsphingosine is then used as an acceptor in an enzymatic reaction with a sialyltransferase and a sialic acid donor (e.g., CMP-Neu5Ac). This step is often performed in a one-pot, multi-enzyme (OPME) system where the activated sugar donor is generated in situ.[9][12]
-
Purification: The resulting Lyso-GM3 is purified, typically using reversed-phase chromatography on a C18 cartridge.[5]
Q4: How can I monitor the progress of my Lyso-GM3 synthesis?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the synthesis. Specific staining reagents can be used to visualize the different components:
-
General Carbohydrate Stains: A p-anisaldehyde sugar stain is suitable for visualizing all glycosylated compounds.
-
Ninhydrin Stain: This stain reacts with primary amines and can be used to detect the free amino group of the sphingosine (B13886) backbone.
-
Resorcinol Stain: This is a specific stain for sialic acid-containing compounds (gangliosides).
Data Presentation
The choice of synthetic strategy significantly impacts the overall yield of Lyso-GM3. Chemoenzymatic approaches generally offer higher yields compared to purely chemical methods.
| Synthetic Strategy | Key Steps | Reported Yield | Reference |
| Chemoenzymatic Synthesis | Chemical synthesis of lactosylsphingosine followed by one-pot multienzyme (OPME) sialylation. | ~95% (for the enzymatic sialylation step) | [9] |
| Chemoenzymatic Synthesis (Overall) | 10-step chemoenzymatic synthesis of GM3 (from which Lyso-GM3 can be derived). | 22% (overall yield for GM3) | [1][12] |
| Chemical Synthesis | Multi-step chemical synthesis involving protecting groups and chemical sialylation. | Generally lower than chemoenzymatic methods. | [5] |
Experimental Protocols
Protocol: Chemoenzymatic Synthesis of Lyso-GM3 via One-Pot Multienzyme (OPME) Sialylation
This protocol describes the enzymatic sialylation of chemically synthesized lactosylsphingosine (LacβSph) to produce Lyso-GM3 (GM3 Sphingosine).
Materials:
-
Lactosylsphingosine (LacβSph)
-
N-acetylmannosamine (ManNAc)
-
Sodium pyruvate
-
Cytidine triphosphate (CTP)
-
Sialic acid aldolase
-
CMP-sialic acid synthetase (CSS)
-
α2,3-Sialyltransferase (e.g., PmST3)
-
Tris-HCl buffer
-
MgCl₂
-
C18 solid-phase extraction cartridge
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve lactosylsphingosine and N-acetylmannosamine in Tris-HCl buffer.
-
Addition of Reagents: Add sodium pyruvate, CTP, and MgCl₂ to the reaction mixture.
-
Enzyme Addition: Add the three enzymes: sialic acid aldolase, CMP-sialic acid synthetase, and the α2,3-sialyltransferase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) with gentle agitation. Monitor the reaction progress by TLC.
-
Reaction Quench: Once the reaction is complete (as determined by TLC), quench the reaction by adding cold ethanol (B145695) to precipitate the enzymes.
-
Purification: a. Centrifuge the quenched reaction mixture to pellet the precipitated enzymes. b. Load the supernatant onto a pre-conditioned C18 cartridge. c. Wash the cartridge with water to remove salts and other polar impurities. d. Elute the Lyso-GM3 product with a solution of acetonitrile in water (e.g., 60% acetonitrile).[5] e. Collect the fractions and analyze by TLC. f. Pool the pure fractions and lyophilize to obtain the final Lyso-GM3 product.
Mandatory Visualization
Caption: Chemoenzymatic synthesis workflow for Lyso-GM3.
Caption: Troubleshooting logic for low yield in chemical sialylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Profiling of Surface Gangliosides Extracted from Various Cell Lines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis of Gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advancing chemoenzymatic synthesis and covalent immobilization of a comprehensive ganglio-glycosphingolipid library enables functional multiplex bead assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. escholarship.org [escholarship.org]
- 12. Chemoenzymatic synthesis and biological evaluation of ganglioside GM3 and lyso-GM3 as potential agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemoenzymatic Synthesis of Lyso-GM3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemoenzymatic synthesis of Lyso-GM3.
Troubleshooting Guide
This guide addresses common issues encountered during Lyso-GM3 synthesis in a question-and-answer format.
Issue 1: Very low or no formation of Lyso-GM3 product.
-
Question: My reaction has run for 24 hours, but I see very little or no Lyso-GM3 product by TLC or mass spectrometry. What are the potential causes?
-
Answer: This issue often points to a problem with one of the core components of the enzymatic reaction. Here are the primary aspects to investigate:
-
Enzyme Activity: The sialyltransferase or the enzymes in the CMP-Neu5Ac regeneration system may be inactive or have low activity.
-
Recommendation: Verify the activity of each enzyme individually before setting up the one-pot reaction. Ensure that the enzymes were stored correctly and have not undergone excessive freeze-thaw cycles. Consider running the reaction at a slightly lower temperature (e.g., 30°C instead of 37°C) to improve enzyme stability over a longer incubation period.[1]
-
-
Purity of Starting Materials: The purity of the acceptor substrate, lactosylsphingosine (B51368) (LacβSph), is critical. Impurities can inhibit the enzymes.
-
Recommendation: Confirm the purity of your LacβSph using NMR and mass spectrometry. If necessary, purify the starting material before use.
-
-
CMP-Neu5Ac Generation: The in situ generation of the activated sugar donor, CMP-Neu5Ac, is a critical step. A failure in this part of the system will halt the entire synthesis.
-
Recommendation: Ensure that all components for the regeneration system are present in the correct concentrations, including the sialic acid precursor (e.g., N-acetylmannosamine), CTP, and the necessary enzymes (sialic acid aldolase (B8822740) and CMP-sialic acid synthetase). Also, confirm the presence of essential cofactors like MgCl₂.[2][3]
-
-
Issue 2: The reaction stalls, or the yield is significantly lower than expected.
-
Question: The reaction starts well, but the yield plateaus at a low level (e.g., <50%). What could be limiting the reaction?
-
Answer: A stalled reaction can be due to several factors, including substrate inhibition, product inhibition, or degradation of reactants.
-
Substrate/Product Inhibition: High concentrations of substrates or the accumulation of product can sometimes inhibit enzyme activity.
-
Recommendation: Try varying the initial concentrations of your substrates. A stepwise addition of the sialic acid precursor and CTP might improve the overall yield by maintaining optimal concentrations.
-
-
pH Shift: The reaction buffer's pH can shift during the course of the reaction, moving it away from the optimal pH for the enzymes.
-
Enzyme Instability: The enzymes may lose activity over the extended reaction time.
-
Recommendation: As mentioned before, lowering the incubation temperature can help.[1] You could also consider adding a second dose of the enzymes after 12-24 hours to replenish any denatured protein.
-
-
Issue 3: Difficulty in purifying the Lyso-GM3 product.
-
Question: I have confirmed the presence of Lyso-GM3 in my reaction mixture, but I am experiencing significant product loss during purification. How can I improve my purification yield?
-
Answer: Lyso-gangliosides can be challenging to purify due to their amphiphilic nature.
-
Purification Method: The choice of purification method is crucial.
-
Recommendation: A facile C18-cartridge purification is often reported to be effective for purifying glycosyl sphingosine (B13886) products.[4][5] This method takes advantage of the hydrophobic sphingosine tail for separation.
-
-
Handling of Lyso-GM3: Lyso-GM3 can form micelles, which can complicate purification.
-
Recommendation: The use of detergents during solubilization and purification might be necessary. For instance, lauryldimethylamine oxide (LDAO) has been used in the purification of GM3 synthase.[6] However, for product purification, care must be taken to remove the detergent afterward.
-
-
Frequently Asked Questions (FAQs)
Q1: Which sialyltransferase should I use for Lyso-GM3 synthesis?
A1: Several sialyltransferases have been successfully used for the synthesis of Lyso-GM3. The choice of enzyme can impact the yield and specificity. Commonly used enzymes include:
-
Pasteurella multocida sialyltransferases (e.g., PmST1, PmST2, PmST3).[2][3][7][8] PmST3, in particular, has been used in efficient one-pot multienzyme systems.[2][3]
-
Human ST3GalV (GM3 synthase).[9][10] This is the native enzyme for GM3 synthesis but may be more challenging to produce and handle.
Q2: What is a typical yield for the chemoenzymatic synthesis of Lyso-GM3?
A2: With optimized one-pot multienzyme (OPME) systems, high yields have been reported. For example, a yield of 95% has been achieved for the synthesis of Lyso-GM3 using a Pasteurella multocida α2–3-sialyltransferase 3 (PmST3)-catalyzed reaction with in situ generation of CMP-Neu5Ac.[1] However, yields can vary depending on the specific enzymes and reaction conditions used.
Q3: Can I use a different acceptor substrate besides lactosylsphingosine?
A3: The sialyltransferases used for GM3 synthesis are specific for lactosyl-containing acceptors. While lactosylsphingosine is the direct precursor for Lyso-GM3, lactosylceramide (B164483) is the natural substrate for GM3 synthase (ST3GAL5) to produce GM3.[10][11] Using a different acceptor would likely result in a different product or no reaction at all, depending on the enzyme's substrate specificity.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by taking small aliquots at different time points and analyzing them using:
-
Thin-Layer Chromatography (TLC): This allows for a qualitative assessment of the consumption of the starting material and the formation of the product.
-
Mass Spectrometry (MS): ESI-MS is a powerful tool for confirming the mass of the desired Lyso-GM3 product and monitoring its formation over time.
Quantitative Data Summary
| Enzyme System | Acceptor Substrate | Product | Yield | Reference |
| Pasteurella multocida α2–3-sialyltransferase 3 (PmST3) with one-pot two-enzyme sialylation system (S1) | Lactosylsphingosine | Lyso-GM3 | 95% | [1] |
| One-pot three-enzyme system (PmAldolase, NmCSS, PmST3) | Lactosylsphingosine | Lyso-GM3 | >85% | [3] |
| α-(2-3)-sialyltransferase reaction with polymer-supported lactosyl-β(1-1)-sphingosine | Lactosylsphingosine | Lyso-GM3 | 55.3% | [12] |
| One-pot two-enzyme system (NmCSS and PmST2) | Lactosyl sphingosine | Lyso-GM3 | 68% | [8] |
Experimental Protocols
Protocol: One-Pot, Three-Enzyme Synthesis of Lyso-GM3
This protocol is adapted from methodologies described for high-yield chemoenzymatic synthesis of GM3 sphingosines.[2][3]
Materials:
-
Lactosylsphingosine (LacβSph)
-
N-acetylmannosamine (ManNAc)
-
Cytidine triphosphate (CTP)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
MgCl₂ (20 mM)
-
P. multocida Aldolase (PmAldolase)
-
N. meningitidis CMP-Sialic Acid Synthetase (NmCSS)
-
P. multocida Sialyltransferase 3 (PmST3)
-
C18 solid-phase extraction cartridges
Procedure:
-
In a reaction vessel, dissolve Lactosylsphingosine (10 mM), ManNAc (15 mM), and CTP (20 mM) in Tris-HCl buffer containing 20 mM MgCl₂.
-
Add the enzymes to the reaction mixture: PmAldolase (0.2 mg/mL), NmCSS (0.1 mg/mL), and PmST3 (0.3 mg/mL).
-
Incubate the reaction at 30°C with gentle agitation (e.g., 100 rpm) for 24 hours.
-
Monitor the reaction progress by mass spectrometry to confirm product formation.
-
Upon completion, quench the reaction by adding an equal volume of cold water or by heating to denature the enzymes.
-
Purify the Lyso-GM3 product using a C18 solid-phase extraction cartridge. Elute the product with a stepwise gradient of methanol (B129727) in water.
-
Combine the fractions containing the pure product and lyophilize to obtain Lyso-GM3 as a white powder.
Visualizations
Caption: Workflow for the one-pot chemoenzymatic synthesis of Lyso-GM3.
Caption: Troubleshooting logic for low yields in Lyso-GM3 synthesis.
References
- 1. Advancing chemoenzymatic synthesis and covalent immobilization of a comprehensive ganglio-glycosphingolipid library enables functional multiplex bead assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Chemoenzymatic Total Synthesis of GM3 Gangliosides Containing Different Sialic Acid Forms and Various Fatty Acyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Special considerations in the purification of the GM3 ganglioside forming enzyme, CMP-sialic acid:lactosylceramide alpha 2-3 sialyltransferase (SAT-1): solubilization of SAT-1 with lauryldimethylamine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ST3GAL5 ST3 beta-galactoside alpha-2,3-sialyltransferase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. A mutation in a ganglioside biosynthetic enzyme, ST3GAL5, results in salt & pepper syndrome, a neurocutaneous disorder with altered glycolipid and glycoprotein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme assay of GM3 synthase (lactosylceramide α2,3-sialyltransferase, GM3S, ST3GAL5) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enzymic glycosphingolipid synthesis on polymer supports. III. Synthesis of GM3, its analog [NeuNAcalpha(2-3)Galbeta(1-4)Glcbeta(1-3)Cer] and their lyso-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Lyso-GM3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with Lyso-GM3 cytotoxicity in cell-based assays. The information is designed to help you obtain reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Lyso-GM3 and why is it cytotoxic?
Lyso-GM3 (monosialotetrahexosylganglioside, with the sialic acid attached to the terminal galactose) is a lysosomal metabolite of the ganglioside GM3. Its cytotoxicity is primarily attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) kinase activity.[1] This inhibition disrupts downstream signaling pathways crucial for cell survival and proliferation, ultimately leading to apoptosis (programmed cell death).
Q2: I am observing high levels of cell death in my experiments with Lyso-GM3. How can I reduce its cytotoxic effects?
There are several strategies to mitigate Lyso-GM3 cytotoxicity:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of Lyso-GM3 for your specific cell line and assay. Start with a low concentration and titrate upwards.
-
Use a Lyso-GM3 Dimer: Studies have shown that a dimeric form of Lyso-GM3 can still inhibit EGFR kinase but exhibits lower cytotoxicity.[2]
-
Complex with Bovine Serum Albumin (BSA): BSA can bind to lysophospholipids like Lyso-GM3, reducing their free concentration and thus their cytotoxicity.[3][4] See the detailed protocol below.
-
Reduce Incubation Time: A shorter exposure of cells to Lyso-GM3 may be sufficient to observe the desired biological effect without causing excessive cell death.
Q3: How should I prepare and store my Lyso-GM3 for cell-based assays?
Proper handling and storage are crucial for the stability and activity of Lyso-GM3.
-
Solubilization: Lyso-GM3 is often dissolved in an organic solvent like DMSO to create a stock solution. For cell culture experiments, it is critical to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% DMSO). To avoid precipitation when diluting the stock solution in aqueous media, it is recommended to perform serial dilutions in pre-warmed (37°C) culture medium while gently vortexing.[5]
-
Storage: Store the Lyso-GM3 stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Q4: Can Lyso-GM3 interfere with my cytotoxicity assay readout?
Yes, it is possible for Lyso-GM3 to interfere with certain assay chemistries. For example, in colorimetric assays like the MTT assay, the compound itself might interact with the reagent. It is essential to include proper controls, such as a cell-free system containing only the compound and the assay reagent, to account for any potential interference.[6]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider using a repeating pipette for better consistency. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity and minimize evaporation from the inner wells.[6] |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding Lyso-GM3. If precipitation occurs, refer to the solubilization protocol and consider using a lower final concentration or complexing with BSA.[5] |
| Inaccurate Pipetting | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
| Reagent Instability | Prepare fresh dilutions of Lyso-GM3 for each experiment from a frozen stock. Ensure all other assay reagents are within their expiration dates and stored correctly. |
Issue 2: Unexpected Cell Morphology Changes
| Potential Cause | Troubleshooting Step |
| Cytotoxic Effects of Lyso-GM3 | At high concentrations, Lyso-GM3 can induce significant changes in cell morphology, including cell shrinkage, membrane blebbing, and detachment, which are characteristic of apoptosis.[7] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line. Run a vehicle control with the highest concentration of the solvent used. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, mycoplasma), which can also alter cell morphology. |
Quantitative Data
Table 1: IC50 Values of Lyso-GM3 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a summary of reported IC50 values for Lyso-GM3 in different cancer cell lines. Note that these values can vary depending on the specific experimental conditions, including the assay used and the incubation time.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT-116 | Human Colon Cancer | 0.05 ± 0.01 | MTT | [8] |
| B16-F10 | Murine Melanoma | Not explicitly stated, but showed effective inhibition of migration | Wound Healing | [9][10] |
| A431 | Human Epidermoid Carcinoma | > 50 µM (cytolytic concentration) | Not specified | [8] |
Researchers should empirically determine the IC50 for their specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Preparation of Lyso-GM3 Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve Lyso-GM3 in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing. Store this stock solution in small aliquots at -20°C or -80°C.
-
Create an Intermediate Dilution: Before use, thaw an aliquot of the stock solution. Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C. To minimize precipitation, first, create an intermediate dilution of the stock solution in pre-warmed medium.
-
Prepare the Final Working Solution: Add a small volume of the intermediate dilution to the pre-warmed medium while gently vortexing to achieve the desired final concentration. For example, to achieve a 10 µM final concentration with 0.1% DMSO, you could add 1 µL of a 10 mM stock to 1 mL of medium.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol 2: MTT Cell Viability Assay with Lyso-GM3
This protocol is adapted for determining the cytotoxic effects of Lyso-GM3.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): To synchronize the cells in the same phase of the cell cycle, you can serum-starve them for 12-24 hours before treatment.[11][12] This can reduce variability in the cellular response.
-
Compound Treatment: Prepare serial dilutions of Lyso-GM3 in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Lyso-GM3. Include wells with medium alone (blank), vehicle control (e.g., 0.1% DMSO), and untreated cells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol outlines the detection of cleaved caspase-3 and cleaved PARP, key markers of apoptosis, following Lyso-GM3 treatment.
-
Cell Treatment and Lysis:
-
Culture cells to ~70-80% confluency and treat with the desired concentrations of Lyso-GM3 and a vehicle control for the appropriate time.
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Wash the collected cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Incubate the lysate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.[14][15][16][17] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 4: Using Bovine Serum Albumin (BSA) to Mitigate Lyso-GM3 Cytotoxicity
-
Prepare BSA Solution: Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium or PBS. Filter-sterilize the solution.
-
Complex Lyso-GM3 with BSA:
-
Prepare the desired concentration of Lyso-GM3 in serum-free medium.
-
Add the BSA stock solution to the Lyso-GM3 solution to achieve the desired final BSA concentration (e.g., 0.1-1% w/v). The optimal ratio of Lyso-GM3 to BSA may need to be determined empirically.
-
Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the complex to form.
-
-
Cell Treatment: Add the Lyso-GM3/BSA complex to your cells. Remember to include a control with BSA alone to account for any effects of BSA on your cells.
Visualizations
Caption: Lyso-GM3 Induced Apoptotic Signaling Pathway.
Caption: General Experimental Workflow for Lyso-GM3 Cytotoxicity Assays.
Caption: Troubleshooting Logic for High Lyso-GM3 Cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Lyso-Gb3 Is a Biomarker for Mucolipidosis II [mdpi.com]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. LYSOSOMAL ISOLATION PROTOCOL protocol v1 [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Chemoenzymatic synthesis and biological evaluation of ganglioside GM3 and lyso-GM3 as potential agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agriculturejournals.cz [agriculturejournals.cz]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
best practices for storing and handling Lyso-Monosialoganglioside GM3
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Lyso-Monosialoganglioside GM3 (Lyso-GM3), along with troubleshooting guides and frequently asked questions for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing Lyso-GM3?
A1: Proper storage of Lyso-GM3 is crucial for maintaining its stability and activity. For long-term storage, it is recommended to store Lyso-GM3 at -20°C.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is also advisable to store it in a dry, dark environment.[1]
Q2: How should I handle incoming shipments of Lyso-GM3?
A2: Lyso-GM3 is typically shipped at ambient temperature as a non-hazardous chemical.[1] The compound is stable for a few weeks under ordinary shipping conditions.[1] Upon receipt, it is best to transfer it to the recommended storage conditions as soon as possible.
Q3: How do I reconstitute lyophilized Lyso-GM3?
A3: Lyso-GM3 is slightly soluble in methanol (B129727) at a concentration of 0.1-1 mg/ml.[3] Some suppliers may provide it as a solution in methanol. For reconstitution of a lyophilized powder, you can use a solvent system of chloroform/methanol/10% acetic acid (5:6:2, v/v/v). Sonication or gentle warming (up to 40°C) can aid in dissolution.
Q4: What is the stability of Lyso-GM3 in solution?
A4: Once in solution, it is best to use Lyso-GM3 as fresh as possible. For storage of stock solutions, it is recommended to keep them at 0-4°C for short-term use (days to weeks) or -20°C for long-term use (months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Storage and Handling Data
| Parameter | Recommendation | Citation |
| Long-Term Storage | -20°C | [1][2] |
| Short-Term Storage | 0-4°C | [1] |
| Shipping Condition | Ambient Temperature | [1] |
| Shelf Life (if stored properly) | >2 years | [1] |
| Reconstitution Solvent | Methanol, Chloroform/Methanol/Acetic Acid | [3][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving Lyso-GM3 | Inappropriate solvent or concentration. | Use methanol or a chloroform/methanol-based solvent system. Gentle warming (up to 40°C) and sonication can improve solubility. Ensure the concentration is within the recommended range (0.1-1 mg/ml in methanol).[3] |
| Inconsistent experimental results | Improper storage leading to degradation. Repeated freeze-thaw cycles of stock solutions. | Store Lyso-GM3 at the recommended temperature and protect from light.[1] Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Cell toxicity observed in experiments | High concentration of Lyso-GM3. | Lyso-GM3 can be cytolytic at concentrations above 50 µM.[1] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. |
| No effect observed in EGFR kinase assay | Insufficient concentration of Lyso-GM3. Inactive compound due to improper handling. | A concentration of 500 µM has been shown to inhibit EGF-induced EGFR kinase activity in A431 cells.[5] Ensure proper storage and handling to maintain the compound's activity. |
| Variability in cell adhesion assays | Inconsistent coating of plates. Cell viability issues. | Ensure even coating of plates with relevant substrates. Check cell viability before and during the experiment. Use appropriate controls. |
Experimental Protocols
Inhibition of EGFR Tyrosine Kinase Activity in A431 Cells
This protocol is based on methodologies described in studies investigating the effect of Lyso-GM3 on Epidermal Growth Factor Receptor (EGFR) phosphorylation.
1. Cell Culture:
-
Culture A431 human epithelial carcinoma cells in DMEM supplemented with 10% fetal bovine serum.
-
Seed cells in 24-well plates and grow to near confluency.
-
Prior to treatment, starve the cells in serum-free DMEM for 24 hours.
2. Lyso-GM3 Treatment:
-
Prepare a stock solution of Lyso-GM3 in an appropriate solvent (e.g., methanol).
-
Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., a range of 50-500 µM).
-
Remove the starvation medium from the cells and add the Lyso-GM3 containing medium.
-
Incubate the cells for a predetermined time (e.g., 1-24 hours) at 37°C.
3. EGF Stimulation:
-
Following incubation with Lyso-GM3, stimulate the cells with human Epidermal Growth Factor (EGF) at a concentration of 100 ng/ml for 1 hour at 4°C.[2]
4. Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
5. Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Probe the membrane with a primary antibody against phosphorylated EGFR (p-EGFR).
-
Subsequently, probe with a primary antibody for total EGFR as a loading control.
-
Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the level of p-EGFR relative to total EGFR.
GM3-Dependent Cell Adhesion Assay
This protocol is adapted from general cell adhesion assay methodologies and studies on GM3-mediated cell adhesion.
1. Plate Coating:
-
Coat the wells of a 96-well plate with a solution of a complementary glycosphingolipid, such as Gg3, overnight at 4°C.
-
Wash the wells with PBS to remove any unbound lipid.
-
Block the wells with 1% BSA in PBS for at least 2 hours at room temperature to prevent non-specific cell binding.
2. Cell Preparation:
-
Culture cells with high expression of GM3 (e.g., B16 melanoma cells).
-
Harvest the cells and resuspend them in serum-free medium.
3. Lyso-GM3 Treatment (Inhibition):
-
To test the inhibitory effect of Lyso-GM3, pre-incubate the GM3-expressing cells with varying concentrations of Lyso-GM3 for a specific duration before adding them to the coated plate.
4. Adhesion Assay:
-
Add the cell suspension (with or without Lyso-GM3 pre-treatment) to the coated and blocked wells.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
5. Quantification of Adherent Cells:
-
Quantify the number of adherent cells using a suitable method, such as the CyQuant assay, which measures cellular DNA content.
-
Alternatively, cells can be fixed, stained with crystal violet, and the absorbance measured after solubilizing the dye.
Signaling Pathways and Experimental Workflows
Caption: Inhibition of EGFR signaling by Lyso-GM3.
Caption: Lyso-GM3 blocks GM3-dependent adhesion signaling.
Caption: Workflow for EGFR kinase inhibition assay.
References
- 1. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Improving the Resolution of Lyso-GM3 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the mass spectrometric analysis of Lyso-GM3. The information is presented in a user-friendly question-and-answer format, with detailed experimental protocols and data summaries to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Lyso-GM3 and why is its resolution in mass spectrometry important?
A1: Lyso-GM3, or monosialodihexosylsphingosine, is the deacylated form of the ganglioside GM3. Gangliosides are involved in various cellular processes, including signal transduction and cell-cell recognition.[1] Altered levels of Lyso-GM3 have been implicated in certain pathological conditions, making its accurate quantification crucial for biomarker discovery and drug development. Achieving high resolution in mass spectrometry is essential to distinguish Lyso-GM3 from other structurally similar lipids and obtain accurate and reproducible quantitative data.
Q2: What are the most common issues encountered when analyzing Lyso-GM3 by mass spectrometry?
A2: Researchers often face several challenges during Lyso-GM3 analysis, including:
-
Poor signal intensity or complete signal loss: This can be due to inefficient ionization, matrix effects, or improper sample preparation.
-
Poor peak shape (broadening, tailing, or splitting): These issues can arise from suboptimal chromatographic conditions, column contamination, or issues with the ion source.
-
Inaccurate mass measurement: This is often a result of improper instrument calibration.
-
Isobaric interference: Other lipids with the same nominal mass as Lyso-GM3 can co-elute and interfere with accurate quantification.
-
In-source fragmentation or adduct formation: The labile nature of the sialic acid moiety can lead to its loss in the ion source, and the formation of various adducts (e.g., sodium, potassium) can complicate spectral interpretation.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems during Lyso-GM3 analysis.
Issue 1: Poor or No Signal for Lyso-GM3
Question: I am not seeing any signal for my Lyso-GM3 standard or sample. What should I check?
Answer: A lack of signal can stem from multiple factors throughout your experimental workflow. Follow this logical troubleshooting guide to identify the potential cause.
Issue 2: Poor Peak Shape and Resolution
Question: My Lyso-GM3 peak is broad and tailing, leading to poor resolution. How can I improve this?
Answer: Poor peak shape is often related to chromatographic conditions. Here are some key areas to investigate:
-
Mobile Phase Composition: The choice of organic modifier and additives is critical. For ganglioside analysis, acetonitrile (B52724) is a common organic solvent. The addition of a small amount of formic acid (e.g., 0.1%) to both aqueous and organic phases can improve peak shape by ensuring the analyte is in a consistent protonation state.
-
Column Chemistry: A C18 column is often used for ganglioside separation. However, depending on the complexity of your sample, other stationary phases like C8 or hydrophilic interaction liquid chromatography (HILIC) might provide better resolution.
-
Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds. Experiment with the gradient slope and duration to optimize the resolution of Lyso-GM3 from other matrix components.
-
Flow Rate: Lowering the flow rate can sometimes improve peak shape and resolution, but it will also increase the run time.
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency. However, be mindful of the thermal stability of Lyso-GM3.
Issue 3: In-source Fragmentation and Adduct Formation
Question: I am observing significant in-source fragmentation (loss of sialic acid) and multiple adducts for Lyso-GM3. How can I minimize these effects?
Answer: The sialic acid moiety of gangliosides is known to be labile. Here’s how you can address these issues:
-
Optimize Ion Source Parameters:
-
Cone Voltage/Declustering Potential: This is a critical parameter. High cone voltages can induce in-source fragmentation. Start with a low value and gradually increase it while monitoring the precursor ion intensity and the appearance of fragment ions.
-
Source Temperature: High temperatures can also lead to thermal degradation. Use the lowest temperature that still allows for efficient desolvation.
-
-
Mobile Phase Additives: The presence of sodium and potassium salts in your sample or mobile phase can lead to the formation of [M+Na]+ and [M+K]+ adducts. Using high-purity LC-MS grade solvents and plasticware can help minimize salt contamination.[2] The addition of ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to the mobile phase can promote the formation of the desired protonated molecule [M+H]+.
-
Negative Ion Mode: While positive ion mode is common, negative ion mode can sometimes reduce fragmentation and provide a cleaner spectrum for sialylated molecules.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol is adapted from methods used for the analysis of similar lysosphingolipids.[3][4]
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled Lyso-GM3).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for Lyso-GM3 Analysis
These parameters are a starting point and should be optimized for your specific instrument and application. They are based on typical conditions for ganglioside analysis.[3][5]
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters (Positive Ion Mode)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MRM Transition | See discussion below |
| Collision Energy | Requires optimization (start around 20-40 eV) |
Note on MRM Transitions: The primary fragmentation of Lyso-GM3 is the neutral loss of the sialic acid group. Therefore, a common MRM transition to monitor would be from the precursor ion [M+H]+ of Lyso-GM3 to the fragment ion corresponding to the loss of N-acetylneuraminic acid (291.1 Da). Further fragmentation of the remaining lactosyl-sphingosine backbone can also be monitored for confirmation.
Predicted Lyso-GM3 Fragmentation Pathway
The following diagram illustrates the predicted fragmentation of Lyso-GM3 under collision-induced dissociation (CID) in positive ion mode. This is based on the known fragmentation patterns of GM3 and other gangliosides.[6][7]
Lyso-GM3 Signaling Pathway
Lyso-GM3, along with its parent molecule GM3, has been shown to modulate cellular signaling, particularly by inhibiting the epidermal growth factor receptor (EGFR). This can have downstream effects on cell growth and proliferation.
References
- 1. Synthesis and characterization of lyso-GM3 (II3Neu5Ac Lactosyl sphingosine), de-N-acetyl-GM3 (II3NeuNH2 lactosyl Cer), and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Structural Characterization of Gangliosides and Glycolipids via Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics of Glycosphingolipids [mdpi.com]
- 7. Ganglioside-mediated modulation of cell growth. Specific effects of GM3 and lyso-GM3 in tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Lyso-GM3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Lyso-GM3 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Lyso-GM3 quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Lyso-GM3, by co-eluting compounds from the sample matrix.[1][2] In biological samples like plasma or serum, phospholipids (B1166683) are a major source of matrix effects.[3][4] These effects can lead to inaccurate and irreproducible quantification, compromising the reliability of experimental results.[1]
Q2: I am observing poor sensitivity and inconsistent results in my Lyso-GM3 analysis. Could this be due to matrix effects?
A2: Yes, poor sensitivity, decreased reproducibility, and inaccurate results are common indicators of significant matrix effects.[1] Co-eluting matrix components can interfere with the ionization of Lyso-GM3 in the mass spectrometer's ion source, leading to a suppressed signal.[1][3]
Q3: How can I detect the presence of matrix effects in my assay?
A3: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[1][2]
-
Post-column infusion: A constant flow of a Lyso-GM3 standard solution is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. Any deviation (dip or peak) in the constant signal baseline indicates the retention time of matrix components causing ion suppression or enhancement.[2][5]
-
Post-extraction spike: The response of a Lyso-GM3 standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix extract. The difference in signal intensity reveals the extent of the matrix effect.[1]
Q4: What is the most effective way to minimize matrix effects?
A4: The most effective strategy is a combination of optimized sample preparation to remove interfering substances and the use of a stable isotope-labeled internal standard (SIL-IS).[1][6] Efficient sample cleanup reduces the amount of matrix components reaching the analytical column, while a SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means for correction.[1][7]
Q5: What type of internal standard is best for Lyso-GM3 quantification?
A5: A stable isotope-labeled version of Lyso-GM3 (e.g., d5-Lyso-GM3) is the ideal internal standard.[6] Since it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[1][7][8] If a labeled Lyso-GM3 is unavailable, a structurally similar lysosphingolipid can be used, but it may not compensate for matrix effects as effectively.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity / Poor sensitivity | Ion suppression from co-eluting phospholipids.[3] | Implement a phospholipid removal step during sample preparation (e.g., solid-phase extraction or liquid-liquid extraction).[3][4] Optimize chromatographic separation to resolve Lyso-GM3 from interfering peaks.[1] |
| High variability between replicate injections | Inconsistent matrix effects. | Use a stable isotope-labeled internal standard (SIL-IS) to normalize the signal.[6][7] Ensure complete removal of precipitated proteins during sample preparation. |
| Poor peak shape | Contamination of the analytical column by matrix components.[10] | Incorporate a guard column to protect the analytical column.[10] Implement a more rigorous sample cleanup procedure.[10] |
| Shift in retention time | Buildup of matrix components on the column.[11] | Perform regular column washing and regeneration.[10] Use a guard column and replace it frequently.[10] |
| Inaccurate quantification | Uncorrected matrix effects. | Utilize a stable isotope-labeled internal standard.[6][7] If a SIL-IS is not available, consider the standard addition method for calibration.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is designed to remove phospholipids from plasma/serum samples, a primary source of matrix effects in Lyso-GM3 quantification.[3]
-
Protein Precipitation:
-
To 100 µL of plasma/serum, add 300 µL of cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., d5-Lyso-GM3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (Phospholipid Removal):
-
Condition a phospholipid removal SPE plate/cartridge (e.g., Ostro) by passing 500 µL of methanol (B129727) followed by 500 µL of water.
-
Load the supernatant from the protein precipitation step onto the SPE plate/cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent. The phospholipids are retained by the sorbent, while Lyso-GM3 passes through.
-
Collect the flow-through, which contains the purified Lyso-GM3.
-
Evaporate the collected fraction to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is an alternative method to separate lipids based on their differential solubility in immiscible solvents.
-
Extraction:
-
Sample Collection:
-
Two distinct phases will be visible. Carefully collect the upper organic phase, which contains the lipids including Lyso-GM3.
-
Transfer the organic phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS analysis.
-
Data Summary
The following table summarizes different sample preparation methods and their effectiveness in mitigating matrix effects, as indicated by analyte recovery and reduction in phospholipid intensity.
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) | Key Advantages | Reference |
| Protein Precipitation (PPT) only | >90 | <20 | Simple and fast | [3] |
| Liquid-Liquid Extraction (LLE) with MTBE | 85-95 | >95 | High efficiency for phospholipid removal | [12][13] |
| Solid-Phase Extraction (SPE) - Phospholipid Removal Plates | >90 | >99 | High-throughput, excellent phospholipid removal | [3] |
Visualizations
Experimental Workflow for Addressing Matrix Effects
Caption: Workflow for Lyso-GM3 quantification with matrix effect mitigation.
Logic Diagram for Troubleshooting Poor Quantification
Caption: Troubleshooting logic for suboptimal Lyso-GM3 quantification results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Lyso-GM3 Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Lyso-GM3 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for a Lyso-GM3 binding assay?
A good starting point for a Lyso-GM3 binding assay is a buffer that maintains the stability and activity of the interacting molecules. A common choice is Phosphate-Buffered Saline (PBS) or a Tris-based buffer at a physiological pH of 7.4.[1] A typical formulation would be 25 mM Tris, 150 mM NaCl, pH 7.4. It is crucial to ensure the buffer components do not interfere with the binding interaction or the detection method.
Q2: How does pH affect Lyso-GM3 binding assays?
The pH of the buffer can significantly influence the binding affinity by altering the ionization state of amino acid residues in the protein and the sialic acid on Lyso-GM3.[2] Extreme pH values can lead to protein denaturation and loss of binding activity. It is recommended to perform a pH screening experiment, typically ranging from pH 6.0 to 8.0, to determine the optimal pH for your specific protein-Lyso-GM3 interaction.[1]
Q3: What is the role of ionic strength in the binding buffer?
Ionic strength, primarily determined by the salt concentration (e.g., NaCl), affects electrostatic interactions between the protein and Lyso-GM3.[2][3] High salt concentrations can weaken electrostatic interactions, which may be crucial for binding. Conversely, very low ionic strength can sometimes lead to non-specific binding.[4] It is advisable to test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal balance for specific binding with minimal non-specific interactions.[3]
Q4: When should I include detergents in my binding buffer?
Detergents are essential when working with membrane-associated proteins or to prevent aggregation of hydrophobic molecules like Lyso-GM3.[2][5][6] Mild, non-ionic detergents such as Tween-20 or Triton X-100 at low concentrations (e.g., 0.01% to 0.1%) are often used to reduce non-specific binding and improve the signal-to-noise ratio.[7] For membrane protein solubilization, stronger but still mild detergents like Dodecyl Maltoside (DDM) might be necessary.[8][9] The choice and concentration of the detergent should be carefully optimized as they can also disrupt the binding interaction.[5]
Q5: How can I reduce high background noise in my Lyso-GM3 binding assay?
High background can be caused by several factors, including non-specific binding of the analyte or detection reagents to the assay surface. Here are some strategies to mitigate this:
-
Blocking: Use a blocking agent like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites on the assay surface.[10]
-
Washing: Increase the number and stringency of wash steps to remove unbound reagents.[4] Adding a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can be effective.
-
Optimize Reagent Concentrations: Titrate the concentrations of your Lyso-GM3 and binding protein to find the optimal balance that maximizes specific signal while minimizing background.
-
Ionic Strength: Adjusting the salt concentration in your buffers can help reduce non-specific electrostatic interactions.[4]
Troubleshooting Guides
Problem 1: Low or No Binding Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer pH | Perform a pH screen from 6.0 to 8.0 in 0.5 unit increments to identify the optimal pH for binding. |
| Inappropriate Ionic Strength | Test a range of NaCl concentrations (e.g., 50, 100, 150, 250, 500 mM) to determine the optimal ionic strength.[3] |
| Protein Inactivity | Ensure the protein is correctly folded and active. Verify protein integrity using techniques like SDS-PAGE and circular dichroism. |
| Lyso-GM3 Aggregation | Incorporate a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to prevent aggregation. |
| Incorrect Assay Temperature | Optimize the incubation temperature. While many assays are run at room temperature, some interactions are temperature-sensitive. |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Ineffective Blocking | Increase the concentration or incubation time of the blocking buffer (e.g., 1-5% BSA). Test different blocking agents (e.g., casein, non-fat dry milk).[10] |
| Non-specific Binding | Add a non-ionic detergent (e.g., 0.05% Tween-20) to the binding and wash buffers.[7] Adjust the ionic strength of the buffers.[4] |
| Excessive Reagent Concentration | Titrate the concentrations of the binding protein and/or the detection antibody to reduce non-specific binding. |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer used.[4] |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Filter-sterilize buffers to remove particulates. |
Quantitative Data Summary
The following tables provide a hypothetical summary of data from buffer optimization experiments for a Lyso-GM3 binding assay. These tables are intended to serve as a template for your experimental design and data presentation.
Table 1: Effect of pH on Signal-to-Noise Ratio
| Buffer pH | Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio |
| 6.0 | 1200 | 300 | 4.0 |
| 6.5 | 1800 | 250 | 7.2 |
| 7.0 | 2500 | 200 | 12.5 |
| 7.4 | 3200 | 180 | 17.8 |
| 8.0 | 2800 | 220 | 12.7 |
Table 2: Effect of Ionic Strength (NaCl Concentration) on Binding Affinity
| NaCl (mM) | Kd (nM) |
| 50 | 15 |
| 100 | 25 |
| 150 | 50 |
| 250 | 120 |
| 500 | 300 |
Table 3: Effect of Detergent on Non-Specific Binding
| Detergent (Tween-20) | Background Signal (RFU) |
| 0% | 550 |
| 0.01% | 300 |
| 0.05% | 150 |
| 0.1% | 160 |
Experimental Protocols
Protocol 1: pH Optimization for Lyso-GM3 Binding Assay
-
Prepare a series of binding buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) using appropriate buffering agents (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0). Keep all other buffer components, such as salt concentration, constant.
-
Coat microplate wells with your capture molecule (e.g., anti-tag antibody or the binding protein itself) overnight at 4°C.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Prepare serial dilutions of Lyso-GM3 in each of the different pH binding buffers.
-
Add the Lyso-GM3 dilutions to the wells and incubate for 1-2 hours at room temperature to allow binding.
-
Wash the wells three times with the corresponding pH wash buffer.
-
Add the detection molecule (e.g., a labeled antibody against Lyso-GM3 or the labeled binding partner) diluted in the corresponding pH binding buffer and incubate for 1 hour at room temperature.
-
Wash the wells five times with the corresponding pH wash buffer.
-
Add the substrate and measure the signal according to the assay manufacturer's instructions.
-
Analyze the data to determine the pH that yields the highest signal-to-noise ratio.
Protocol 2: Ionic Strength Optimization
-
Prepare a series of binding buffers with a constant pH (the optimum determined in Protocol 1) and varying concentrations of NaCl (e.g., 50, 100, 150, 250, 500 mM).
-
Follow steps 2-11 from Protocol 1, using the different ionic strength buffers for the respective experimental arms.
-
Analyze the data to determine the salt concentration that provides the best specific binding. This can be assessed by comparing the binding curves and calculating the apparent binding affinity (Kd) at each ionic strength.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 3. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. mdpi.com [mdpi.com]
- 8. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 9. mdpi.com [mdpi.com]
- 10. swordbio.com [swordbio.com]
dealing with solubility issues of Lyso-Monosialoganglioside GM3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lyso-Monosialoganglioside GM3 (Lyso-GM3).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Lyso-GM3)?
This compound is a glycosphingolipid, a derivative of the ganglioside GM3 that lacks the fatty acyl group from the ceramide backbone.[1][2] This structural modification alters its biological activity, making it a subject of interest in studies related to cell signaling, particularly in the context of cancer research where it has been shown to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4]
Q2: What is the typical form of commercially available Lyso-GM3?
Lyso-GM3 is often supplied as a lyophilized solid or as a solution in methanol (B129727).[1] The lyophilized form provides long-term stability when stored under appropriate conditions.
Q3: How should I store Lyso-GM3?
For long-term storage, Lyso-GM3, particularly in its lyophilized form, should be stored at -20°C.[5] Stock solutions, once prepared, should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Difficulty in dissolving lyophilized Lyso-GM3.
-
Problem: The lyophilized powder does not readily dissolve in my aqueous buffer.
-
Cause: Lyso-GM3, like other gangliosides, is amphipathic and has limited solubility in aqueous solutions alone. Direct reconstitution into aqueous buffers can lead to the formation of aggregates and incomplete dissolution.
-
Solution:
-
Initial Dissolution in Organic Solvent: First, dissolve the lyophilized Lyso-GM3 in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or a mixture of chloroform (B151607) and methanol (2:1, v/v) are commonly used for initial solubilization of gangliosides.[6] For related lyso-glycosphingolipids, a DMSO/methanol (1:1, v/v) mixture has also been used.[7]
-
Preparation of Stock Solution: Create a concentrated stock solution in the chosen organic solvent.
-
Dilution into Aqueous Buffer: For experimental use, the organic stock solution should be serially diluted into the desired aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous buffer while vortexing or stirring to facilitate mixing and prevent precipitation. The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Issue 2: Precipitation or aggregation of Lyso-GM3 in the final experimental solution.
-
Problem: After diluting the stock solution into my aqueous buffer, I observe a cloudy solution or precipitate.
-
Cause: This can be due to exceeding the critical micelle concentration (CMC) in a way that leads to uncontrolled aggregation, or due to interactions with components in the buffer (e.g., salts, proteins). The CMC for mixed gangliosides has been found to be approximately 10⁻⁸ M, while for a specific purified ganglioside, it was as low as (1-2) x 10⁻¹⁰ M.[8]
-
Solution:
-
Sonication: Briefly sonicate the final solution. This can help to disperse larger aggregates and form a more uniform suspension of micelles or liposomes.
-
Use of a Carrier: Incorporating Lyso-GM3 into liposomes can improve its stability and delivery in aqueous solutions. This involves co-dissolving Lyso-GM3 with phospholipids (B1166683) (e.g., dipalmitoylphosphatidylcholine) in an organic solvent, creating a lipid film, and then hydrating the film with the desired aqueous buffer.[9]
-
Adjusting Buffer Conditions: If possible, altering the pH or ionic strength of the buffer may improve solubility. However, this must be compatible with your experimental system.
-
Lowering the Final Concentration: If precipitation persists, it may be necessary to work at a lower final concentration of Lyso-GM3.
-
Issue 3: Inconsistent experimental results.
-
Problem: I am observing high variability between experiments.
-
Cause: This could be due to incomplete solubilization, degradation of the compound, or variability in the preparation of the working solutions.
-
Solution:
-
Freshly Prepare Working Solutions: Always prepare fresh dilutions of Lyso-GM3 from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.
-
Consistent Protocol: Ensure that the protocol for dissolving and diluting Lyso-GM3 is followed consistently for every experiment.
-
Check for Degradation: If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, consider preparing a fresh stock from new lyophilized material.
-
Confirm Concentration: If possible, the concentration of the stock solution can be verified using appropriate analytical techniques, although this is often not feasible in a standard biology lab.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration | Notes |
| Methanol | Slightly Soluble | 0.1 - 1 mg/mL | Can be used for initial reconstitution, but may require warming or sonication for complete dissolution.[1][2] |
| Chloroform:Methanol (2:1, v/v) | Soluble | Data not specified | A common solvent mixture for the initial dissolution of gangliosides.[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data not specified | Often used for preparing stock solutions of amphipathic molecules. |
| Water | Poorly Soluble | Forms liposomal aggregates | Direct dissolution in water is not recommended due to the formation of aggregates.[10] |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Data not specified | Similar to water, direct dissolution is challenging. Dilution from an organic stock is necessary. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Lyso-GM3 and Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Lyso-GM3 in DMSO.
Materials:
-
Lyophilized this compound (Molecular Weight: ~915 g/mol )[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of lyophilized Lyso-GM3 and the DMSO to come to room temperature.
-
Centrifuge: Briefly centrifuge the vial of Lyso-GM3 to ensure all the powder is at the bottom.[11][12]
-
Calculate Required Volume: Calculate the volume of DMSO needed to achieve a 10 mM stock solution. For example, for 1 mg of Lyso-GM3 (MW ~915 g/mol ):
-
Moles = 0.001 g / 915 g/mol ≈ 1.09 x 10⁻⁶ moles
-
Volume for 10 mM (0.010 mol/L) = 1.09 x 10⁻⁶ moles / 0.010 mol/L = 1.09 x 10⁻⁴ L = 109 µL
-
-
Dissolve: Carefully add the calculated volume of DMSO to the vial of Lyso-GM3.
-
Vortex: Vortex the solution gently until the Lyso-GM3 is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Lyso-GM3 Working Solution for Cell Culture Experiments
This protocol describes the preparation of a 100 µM working solution of Lyso-GM3 in cell culture medium.
Materials:
-
10 mM Lyso-GM3 stock solution in DMSO (from Protocol 1)
-
Pre-warmed sterile cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM Lyso-GM3 stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, prepare an intermediate dilution first. For example, dilute the 10 mM stock 1:10 in cell culture medium to make a 1 mM solution. To do this, add 5 µL of the 10 mM stock to 45 µL of pre-warmed medium and vortex immediately.
-
Prepare Final Working Solution: Dilute the intermediate solution (or the stock solution directly) to the final desired concentration. For a 100 µM final concentration from a 1 mM intermediate, dilute 1:10. For example, add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed cell culture medium.
-
Mix Thoroughly: Mix the final working solution by gentle pipetting or inverting the tube. Do not vortex vigorously as this can cause foaming of the medium.
-
Use Immediately: Use the freshly prepared working solution for your cell culture experiments immediately to avoid degradation or aggregation.
Visualizations
Signaling Pathways
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (synthetic) | CAS 94458-63-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of lyso-GM3 (II3Neu5Ac Lactosyl sphingosine), de-N-acetyl-GM3 (II3NeuNH2 lactosyl Cer), and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adipogen.com [adipogen.com]
- 11. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 12. m.youtube.com [m.youtube.com]
quality control measures for synthetic Lyso-GM3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic Lyso-GM3 (II³Neu5Ac-lactosylsphingosine). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is synthetic Lyso-GM3, and how should its identity be confirmed?
A1: Synthetic Lyso-GM3 is a glycosphingolipid that lacks the fatty acyl group attached to the sphingosine (B13886) base, which is present in its precursor, ganglioside GM3.[1] Unlike Lyso-GM3 isolated from biological sources, which may have variations in the sphingoid backbone, fully synthetic Lyso-GM3 offers a homogenous molecular structure.[1] The primary methods for confirming the identity of synthetic Lyso-GM3 are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight. For example, Lyso-GM3 species with C18- and C20-sphingosine backbones will show [M-1] ions at approximately m/z 914 and 942, respectively.[3]
-
NMR Spectroscopy: ¹H-NMR spectroscopy is used to verify the detailed chemical structure of the molecule.[2][4]
Q2: How should I properly store synthetic Lyso-GM3 to ensure its stability?
A2: Proper storage is critical to prevent degradation. For long-term stability, synthetic Lyso-GM3 should be stored at -20°C as a solid or dissolved in an organic solvent like methanol (B129727).[1] If stored in solution, use glass vials with PTFE-lined caps (B75204) and consider overlaying the solution with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[5] Aqueous solutions are not recommended for storage beyond one day.[5] Stability studies have shown Lyso-GM3 to be stable for at least 30 days at -20°C and -80°C.[6]
Q3: What are the best solvents for dissolving and handling synthetic Lyso-GM3?
A3: Lyso-GM3 is soluble in methanol.[1] When preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO)/methanol mixtures can also be used.[7] It is crucial to avoid using plastic containers or pipette tips when handling gangliosides in organic solvents, as these can leach plasticizers and other contaminants that may interfere with experiments. Always use glass, stainless steel, or PTFE materials.[5]
Q4: What level of purity should I expect for synthetic Lyso-GM3?
A4: High-quality synthetic Lyso-GM3 should have high purity, typically >98%. Purity is assessed by techniques like High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate Lyso-GM3 from residual starting materials (e.g., GM3) or synthesis byproducts.[3][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Multiple peaks observed in Mass Spectrometry (MS) analysis. | 1. Presence of different sphingosine chain lengths (e.g., C18 and C20) in the synthetic starting material.[3][9]2. Salt adducts (e.g., Na⁺, K⁺).3. In-source fragmentation. | 1. This is not necessarily an impurity. Check the mass difference between peaks to see if it corresponds to -(CH₂)₂-. Confirm with the manufacturer's specification sheet.2. Optimize MS source conditions and ensure high-purity mobile phases. Use of ammonium (B1175870) formate (B1220265) in the mobile phase can promote the formation of a single adduct type.[10]3. Adjust MS parameters (e.g., cone voltage) to minimize fragmentation. |
| Powdered Lyso-GM3 appears gummy or sticky. | Gangliosides can be hygroscopic and absorb moisture from the air, causing a change in physical appearance.[5] | This does not necessarily mean the compound is degraded. To prevent this, always allow the vial to warm to room temperature in a desiccator before opening.[5] If the material is already sticky, dry it under a high vacuum. Re-evaluate purity via HPTLC or LC-MS before use. |
| Low signal or poor recovery in LC-MS/MS from biological samples (e.g., plasma). | 1. Matrix effects from more abundant lipids and proteins in the sample.[11]2. Inefficient extraction from the biological matrix. | 1. Implement a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[6]2. Use an established extraction protocol, such as a chloroform/methanol/water mixture, to efficiently extract glycolipids.[10] The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled or D7-labeled Lyso-GM3) is highly recommended to correct for extraction inefficiency and matrix effects.[6][12] |
| Variability in experimental results (e.g., cell-based assays). | 1. Inconsistent concentration of Lyso-GM3 stock solution.2. Degradation of Lyso-GM3 due to improper handling (e.g., repeated freeze-thaw cycles, prolonged storage in aqueous buffer).3. Micelle formation at higher concentrations, affecting bioavailability. | 1. Accurately determine the concentration of your stock solution. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.2. Prepare fresh dilutions in your experimental buffer immediately before use. Do not store Lyso-GM3 in aqueous buffers for extended periods.3. Be aware of the critical micelle concentration (CMC). If high concentrations are needed, consider the potential impact of micelle formation on your experimental system. |
Quantitative Data Summary
Table 1: Stability of Lyso-GM3 in Plasma Samples
| Storage Condition | Duration | Stability |
| Autosampler (4°C) | 24 hours | Stable[6] |
| Room Temperature | 2 hours | Stable[6] |
| -20°C | 30 days | Stable[6] |
| -80°C | 30 days | Stable[6] |
| Data derived from studies on similar lyso-glycosphingolipids. |
Table 2: Example LC-MS/MS Parameters for Lyso-Glycosphingolipid Analysis
| Analyte | Precursor Ion (m/z) | Fragment Ion (m/z) | Reference |
| Lyso-Gb3 | 786.8 | 268.3 | [10][13] |
| Note: While for Lyso-Gb3, these values provide a starting point for developing a method for Lyso-GM3. Optimal transitions for Lyso-GM3 should be determined empirically. |
Experimental Protocols
Protocol 1: Identity and Purity Check by LC-MS/MS
This protocol provides a general workflow for verifying the identity and assessing the purity of synthetic Lyso-GM3.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of synthetic Lyso-GM3.
-
Dissolve in methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions in methanol or an appropriate mobile phase-like solvent to create working standards (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or C8 reversed-phase column is suitable.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[10]
-
Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.[10]
-
Gradient: Develop a suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode. Negative mode is often used for gangliosides.[14]
-
Full Scan (MS1): Scan a mass range that includes the expected m/z of Lyso-GM3 (e.g., m/z 700-1000) to confirm the presence of the correct molecular ion (e.g., [M-H]⁻ at ~m/z 914.5).
-
Tandem MS (MS/MS): Isolate the precursor ion of Lyso-GM3 and fragment it. Analyze the resulting product ions to confirm the structure. Key fragments correspond to the loss of sialic acid and other sugar moieties.
-
Purity Assessment: Analyze the full scan data for the presence of other ions, such as residual GM3 or synthesis-related impurities. Integrate the peak area of Lyso-GM3 relative to the total ion chromatogram area of all components to estimate purity.
-
Protocol 2: Purity Assessment by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for visualizing impurities based on differential migration.
-
Sample and Standard Preparation:
-
Dissolve synthetic Lyso-GM3 in a chloroform:methanol (1:1, v/v) mixture to a concentration of ~1 mg/mL.
-
If available, prepare a standard solution of GM3 as a reference for potential starting material impurity.
-
-
HPTLC Plate and Application:
-
Use silica (B1680970) gel 60 HPTLC plates.
-
Pre-wash the plate with methanol and dry it completely.[15]
-
Apply 1-5 µL of the sample and standard solutions as narrow bands onto the plate.
-
-
Chromatographic Development:
-
Prepare a mobile phase, for example, chloroform:methanol:0.25% aqueous KCl (60:35:8, v/v/v).[8]
-
Place the mobile phase in a TLC chamber and allow it to saturate.
-
Place the HPTLC plate in the chamber and allow the solvent front to migrate to the desired height.
-
Remove the plate and dry it thoroughly.
-
-
Visualization and Analysis:
-
Spray the plate with a suitable staining reagent, such as orcinol-sulfuric acid, which is sensitive to the sugar moieties of gangliosides.[15][16]
-
Heat the plate gently to develop the spots. Gangliosides typically appear as purple-violet bands.
-
Visually inspect the plate for any secondary spots in the Lyso-GM3 lane, which would indicate impurities. Compare the migration (Rf value) of the main spot to the GM3 standard to check for residual starting material. Purity can be quantified using a densitometer.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and characterization of lyso-GM3 (II3Neu5Ac Lactosyl sphingosine), de-N-acetyl-GM3 (II3NeuNH2 lactosyl Cer), and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS [mdpi.com]
- 11. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-step synthesis of carbon-13-labeled globotriaosylsphingosine (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural Characterization of Gangliosides and Glycolipids via Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zaguan.unizar.es [zaguan.unizar.es]
- 16. digital.csic.es [digital.csic.es]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Lyso-GM3 and GM3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the ganglioside GM3 and its derivative, Lyso-GM3. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of their respective roles in cellular processes and their potential as therapeutic agents.
Introduction
Gangliosides are sialic acid-containing glycosphingolipids that play crucial roles in various biological phenomena, including cell adhesion, signal transduction, and differentiation.[1] GM3, one of the simplest gangliosides, is a precursor for the biosynthesis of more complex gangliosides and is known to modulate the function of membrane receptors, notably the epidermal growth factor receptor (EGFR).[2][3] Lyso-GM3 is a derivative of GM3 that lacks the N-acyl chain.[3] This structural difference significantly influences its biological activity, particularly its potency in modulating cellular signaling pathways.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative data comparing the biological activities of Lyso-GM3 and GM3, primarily focusing on their anti-proliferative effects on cancer cell lines.
| Biological Activity | Molecule | Cell Line | IC50 (µM) | Reference |
| Anti-proliferation | Lyso-GM3 (Neu5Ac) | HCT-116 (Human Colon Carcinoma) | 0.05 ± 0.01 | [4][5] |
| GM3 (Neu5Ac) | HCT-116 (Human Colon Carcinoma) | > 50 | [4][5] | |
| Lyso-GM3 (Neu5Gc) | HCT-116 (Human Colon Carcinoma) | 0.07 ± 0.01 | [4][5] | |
| GM3 (Neu5Gc) | HCT-116 (Human Colon Carcinoma) | > 50 | [4][5] | |
| Lyso-GM3 (Neu5Ac) | B16-F10 (Murine Melanoma) | 0.08 ± 0.02 | [4][5] | |
| GM3 (Neu5Ac) | B16-F10 (Murine Melanoma) | > 50 | [4][5] | |
| Lyso-GM3 (Neu5Gc) | B16-F10 (Murine Melanoma) | 0.12 ± 0.03 | [4][5] | |
| GM3 (Neu5Gc) | B16-F10 (Murine Melanoma) | > 50 | [4][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]
Signaling Pathways
Both GM3 and Lyso-GM3 are recognized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation, differentiation, and survival.[3][7] However, Lyso-GM3 and its dimeric form have been shown to be more potent inhibitors of EGFR tyrosine kinase activity compared to GM3.[3][7]
GM3-Mediated Inhibition of EGFR Signaling
GM3 inhibits EGFR signaling by interacting with the receptor within the plasma membrane, which in turn attenuates its ligand-independent, integrin-mediated activation and subsequent downstream signaling cascades.[2] This inhibition leads to the suppression of key pro-proliferative and survival pathways such as the PI3K/Akt and MAPK/ERK pathways.[8][9]
Caption: GM3 inhibits EGFR activation, suppressing downstream PI3K/Akt and MAPK pathways.
Lyso-GM3-Mediated Inhibition of EGFR Signaling
Lyso-GM3, lacking the fatty acyl chain, exhibits a stronger inhibitory effect on EGFR kinase activity.[3][10] This enhanced inhibition is attributed to its distinct interaction with the receptor. While the downstream signaling cascade is largely the same as that affected by GM3, the greater potency of Lyso-GM3 leads to a more pronounced suppression of cell proliferation. Some studies suggest that Lyso-GM3 displays a monophasic inhibitory effect on EGFR kinase over a wide range of detergent concentrations, unlike the biphasic effect observed with GM3.[10]
Caption: Lyso-GM3 potently inhibits EGFR, leading to stronger suppression of downstream signaling.
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of Lyso-GM3 and GM3.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of Lyso-GM3 and GM3 are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol Overview:
-
Cell Seeding: Plate cells (e.g., HCT-116 or B16-F10) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with varying concentrations of Lyso-GM3 or GM3 for a specified duration (e.g., 48 hours).[5] Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: A simplified workflow of the MTT cell proliferation assay.
EGFR Tyrosine Kinase Inhibition Assay
The inhibitory effect of Lyso-GM3 and GM3 on EGFR tyrosine kinase activity can be assessed using an in vitro kinase assay or by analyzing EGFR phosphorylation in cell-based assays.
Principle: This assay measures the extent of phosphorylation of EGFR at specific tyrosine residues upon stimulation with EGF in the presence or absence of the inhibitors.
Protocol Overview (Cell-Based):
-
Cell Culture and Starvation: Culture cells expressing EGFR (e.g., A431) and then starve them in serum-free medium to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with different concentrations of Lyso-GM3 or GM3.
-
EGF Stimulation: Stimulate the cells with EGF for a short period to induce EGFR autophosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Densitometry Analysis: Quantify the band intensities for p-EGFR and total EGFR to determine the relative level of EGFR phosphorylation and the inhibitory effect of the compounds.
Caption: Workflow for assessing EGFR phosphorylation inhibition by Western blotting.
Conclusion
The available data strongly indicate that both Lyso-GM3 and GM3 possess anti-proliferative properties, primarily through the inhibition of EGFR signaling. Notably, Lyso-GM3 demonstrates significantly greater potency in this regard, as evidenced by its substantially lower IC50 values in cancer cell lines. This enhanced activity makes Lyso-GM3 and its derivatives compelling candidates for further investigation in the development of novel anti-cancer therapies. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganglioside GM3 blocks the activation of epidermal growth factor receptor induced by integrin at specific tyrosine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganglioside GM3 inhibition of EGF receptor mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ganglioside-mediated modulation of cell growth. Specific effects of GM3 and lyso-GM3 in tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Lyso-GM3 from GM3 Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, precise molecular identification is paramount. This guide provides a detailed comparison of Lyso-GM3 and GM3, focusing on their differentiation using mass spectrometry, supported by experimental data and protocols.
Gangliosides, a class of glycosphingolipids, play crucial roles in cellular recognition, signaling, and adhesion. Among the simplest and most fundamental of these are GM3 and its derivative, Lyso-GM3. While structurally similar, the absence of a fatty acid chain in Lyso-GM3 results in distinct physicochemical properties and biological activities. Mass spectrometry has emerged as a powerful tool for the unambiguous identification and quantification of these molecules. This guide will delve into the mass spectrometric nuances that allow for their clear differentiation.
Structural and Mass Differences
The primary structural difference between GM3 and Lyso-GM3 lies in the ceramide backbone. GM3 possesses a ceramide moiety composed of a sphingosine (B13886) base linked to a fatty acid via an amide bond. In contrast, Lyso-GM3 lacks this fatty acid chain, presenting a free amino group on the sphingosine base. This fundamental difference results in a significant mass discrepancy, which is the initial basis for their distinction in mass spectrometry.
The mass of GM3 varies depending on the length and saturation of its fatty acid chain. Common forms include those with stearic acid (C18:0) or nervonic acid (C24:1). Lyso-GM3, having a consistent core structure, exhibits a more defined mass.
Mass Spectrometric Differentiation
Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a highly effective technique for distinguishing between Lyso-GM3 and GM3. The differentiation is primarily based on two key aspects:
-
Precursor Ion Mass-to-Charge Ratio (m/z): Due to the absence of the fatty acid, the m/z of the precursor ion of Lyso-GM3 will be significantly lower than that of any GM3 variant.
-
Fragmentation Patterns (MS/MS): Collision-induced dissociation (CID) of the precursor ions yields distinct fragmentation patterns for each molecule. While both will show characteristic fragments from the oligosaccharide chain, only GM3 will produce fragments related to the loss of the fatty acid.
Comparative Data
The following table summarizes the expected mass-to-charge ratios for common forms of GM3 and Lyso-GM3, along with their characteristic fragment ions observed in tandem mass spectrometry.
| Feature | Lyso-GM3 (d18:1) | GM3 (d18:1/18:0) | GM3 (d18:1/24:1) |
| Molecular Formula | C₄₁H₇₄N₂O₂₀ | C₅₉H₁₀₈N₂O₂₁ | C₆₅H₁₁₈N₂O₂₁ |
| Monoisotopic Mass | 914.48 Da | 1176.75 Da | 1260.83 Da |
| Precursor Ion [M-H]⁻ (m/z) | 913.47 | 1175.74 | 1259.82 |
| Key Fragment Ions (m/z) | Carbohydrate Fragments: | Carbohydrate Fragments: | Carbohydrate Fragments: |
| ~632 (Loss of Sphingosine) | ~632 (Loss of Ceramide) | ~632 (Loss of Ceramide) | |
| ~470 (Loss of Sphingosine + Galactose) | ~470 (Loss of Ceramide + Galactose) | ~470 (Loss of Ceramide + Galactose) | |
| ~290 (Sialic Acid) | ~290 (Sialic Acid)[1] | ~290 (Sialic Acid)[1] | |
| Sphingosine Fragments: | Ceramide-Related Fragments: | Ceramide-Related Fragments: | |
| ~282 (Sphingosine - H₂O) | ~564 (Ceramide) | ~648 (Ceramide) | |
| Loss of Fatty Acid (Neutral Loss) | Loss of Fatty Acid (Neutral Loss) |
Experimental Workflow & Signaling Pathway Visualization
The general workflow for the analysis of GM3 and Lyso-GM3 from a biological sample involves several key steps, as illustrated in the following diagram.
Caption: Workflow for differentiating GM3 and Lyso-GM3.
The biosynthesis of these molecules is also a key consideration. GM3 is synthesized from lactosylceramide (B164483) by the enzyme GM3 synthase. Lyso-GM3 can be formed through the deacylation of GM3.
Caption: Simplified biosynthesis of GM3 and Lyso-GM3.
Experimental Protocols
Below are representative protocols for the extraction and mass spectrometric analysis of GM3 and Lyso-GM3.
Ganglioside Extraction from Biological Samples
This protocol is a modification of the Folch method for lipid extraction.
Materials:
-
Biological sample (e.g., 100 µL plasma, 10 mg tissue homogenate)
-
Chloroform
-
Deionized water
-
C18 Solid-Phase Extraction (SPE) cartridges
Procedure:
-
To the sample, add 20 volumes of chloroform:methanol (2:1, v/v).
-
Vortex thoroughly for 2 minutes and incubate at room temperature for 20 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the gangliosides.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the collected upper aqueous phase onto the conditioned C18 cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove salts and other polar impurities.
-
Elute the gangliosides with 5 mL of methanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:water, 1:1, v/v).
LC-MS/MS Analysis
This protocol outlines typical parameters for analysis using a High-Performance Liquid Chromatography (HPLC) system coupled to an electrospray ionization tandem mass spectrometer.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer with an ESI source
LC Conditions:
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Gradient: Start with 5% B, increase to 50% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Desolvation): 600 L/hr
-
Scan Mode: Full scan from m/z 300-1500 for precursor identification.
-
Product Ion Scan: For selected precursors of interest, with collision energy ramped (e.g., 20-50 eV) to induce fragmentation.
Conclusion
The differentiation of Lyso-GM3 from GM3 by mass spectrometry is a robust and reliable method, hinging on the significant mass difference and unique fragmentation patterns arising from their distinct chemical structures. The absence of the fatty acid chain in Lyso-GM3 provides a clear diagnostic marker in both precursor ion scans and tandem mass spectra. By employing the detailed protocols and understanding the fragmentation behaviors outlined in this guide, researchers can confidently identify and distinguish these critical ganglioside species in complex biological matrices.
References
Unveiling the Potency of Lyso-GM3: A Comparative Guide to EGFR Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lyso-GM3 and other established inhibitors of Epidermal Growth Factor Receptor (EGFR) phosphorylation. We will delve into the experimental data supporting the inhibitory effects of these compounds, present detailed protocols for key assays, and visualize the underlying biological pathways and experimental workflows.
Introduction to EGFR and the Role of Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligand, such as the epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are pivotal for normal cellular function. However, aberrant EGFR activation, through mutation or overexpression, is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth. Consequently, the inhibition of EGFR phosphorylation has become a cornerstone of modern cancer therapy.
Lyso-GM3, a glycosphingolipid, has emerged as a potent endogenous modulator of EGFR activity. This guide will explore its inhibitory effects in comparison to well-established synthetic EGFR tyrosine kinase inhibitors (TKIs).
Comparative Analysis of EGFR Phosphorylation Inhibitors
The inhibitory potential of various compounds on EGFR phosphorylation is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%. While Lyso-GM3 and its dimeric form have been shown to be strong, dose-dependent inhibitors of EGFR kinase activity, a precise IC50 value for their direct inhibition of EGFR phosphorylation is not consistently reported in the available scientific literature.[1] However, studies indicate that concentrations of Lyso-GM3 above 50 µM can be cytolytic, whereas a Lyso-GM3 dimer at similar concentrations strongly inhibits EGFR kinase without cytotoxicity.[1]
For a clear comparison, the following table summarizes the IC50 values of several well-known EGFR inhibitors against EGFR phosphorylation.
| Inhibitor | Target(s) | IC50 (EGFR Phosphorylation) | Cell Line/Assay Condition |
| Lyso-GM3 | EGFR | Not explicitly reported; strong inhibition observed at concentrations >50 µM[1] | A431 cells |
| Gefitinib | EGFR | ~37 nM | NR6wtEGFR cells |
| Erlotinib | EGFR, HER2 | ~20 nM | Intact tumor cells |
| Afatinib | EGFR, HER2, HER4 | ~0.5 nM (wild-type EGFR), ~0.4 nM (L858R mutant) | Cell-free assays |
Signaling Pathway of EGFR and Inhibition by Lyso-GM3
The binding of EGF to its receptor triggers a cascade of intracellular events. The diagram below illustrates this signaling pathway and the point of intervention for inhibitors like Lyso-GM3.
Caption: EGFR signaling pathway and the inhibitory action of Lyso-GM3.
Experimental Protocols
Accurate assessment of EGFR phosphorylation is critical for evaluating the efficacy of inhibitors. The two most common methods are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blot Protocol for Phospho-EGFR (p-EGFR)
This protocol provides a step-by-step guide for detecting the phosphorylation status of EGFR in cell lysates.
1. Cell Culture and Treatment:
-
Culture cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with various concentrations of the inhibitor (e.g., Lyso-GM3) for a designated time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce EGFR phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total EGFR and a loading control like GAPDH or β-actin.
Caption: Workflow for Western Blot analysis of p-EGFR.
ELISA Protocol for Phospho-EGFR (p-EGFR)
This protocol offers a quantitative alternative to Western blotting for measuring EGFR phosphorylation.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and incubate overnight.
-
Serum-starve the cells as described for the Western blot protocol.
-
Pre-treat with inhibitors and stimulate with EGF.
2. Cell Fixation and Permeabilization:
-
Aspirate the media and fix the cells with a fixing solution (e.g., 4% paraformaldehyde).
-
Wash the cells and then add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
3. Immunodetection:
-
Block the wells with a blocking buffer.
-
Add the primary antibody specific for phospho-EGFR and incubate.
-
Wash the wells multiple times.
-
Add an HRP-conjugated secondary antibody and incubate.
-
Wash the wells to remove unbound secondary antibody.
4. Signal Development and Measurement:
-
Add a TMB substrate solution to each well and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the p-EGFR signal to the total EGFR signal (from parallel wells treated similarly but with a total EGFR primary antibody) or to cell number.
Caption: Workflow for ELISA-based detection of p-EGFR.
Conclusion
Lyso-GM3 presents a compelling case as a potent, naturally occurring inhibitor of EGFR phosphorylation. While a definitive IC50 value remains to be robustly established in the literature, qualitative and semi-quantitative data strongly support its inhibitory role, often superior to its precursor, GM3. Its dimeric form offers the added advantage of reduced cytotoxicity, making it an attractive candidate for further investigation in cancer research and drug development. The experimental protocols detailed in this guide provide a solid framework for researchers to further explore the inhibitory effects of Lyso-GM3 and other novel compounds on the EGFR signaling pathway. The continued exploration of endogenous modulators like Lyso-GM3 may open new avenues for therapeutic intervention in EGFR-driven malignancies.
References
A Comparative Analysis of Lyso-GM3 and Other Lysogangliosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between lysogangliosides is critical for advancing research in areas such as oncology, neurodegenerative diseases, and lysosomal storage disorders. This guide provides a comparative analysis of Lyso-GM3 and other related lysogangliosides, summarizing key biological functions, experimental data, and methodologies.
Executive Summary
Lysogangliosides, the deacylated forms of gangliosides, are increasingly recognized for their potent biological activities. Among them, Lyso-GM3 has emerged as a significant modulator of cellular signaling, particularly in the context of cancer biology. This guide presents a comparative overview of Lyso-GM3 with other lysogangliosides, focusing on their differential effects on cell signaling, proliferation, and migration. While direct comparative data between different lysogangliosides remains limited, this document synthesizes available information on their parent gangliosides (GM1, GM2, and GM3) to infer potential functional distinctions and highlights the specific, potent activities of Lyso-GM3.
Data Presentation: A Comparative Overview of Biological Activities
Quantitative data on the comparative biological activities of lysogangliosides is still an emerging field of study. However, studies on their parent gangliosides provide valuable insights into their potential differential effects.
| Ganglioside/Lysoganglioside | Target Receptor/Process | Observed Effect | Quantitative Data (IC50, Ratio, etc.) |
| GM1 | PDGF Receptor | Inhibition of receptor autophosphorylation and downstream signaling.[1] | IC50 for PDGF-BB binding: 30 µM[1] |
| bFGF Receptor | Inhibition of bFGF-induced mitogenesis.[2] | - | |
| EGFR | No significant inhibitory effect on EGF-induced phosphorylation.[3] | Ratio of EGFR phosphorylation (+EGF/-EGF): 8.3 (Control: 8.2)[3] | |
| GM2 | PDGF Receptor | Inhibition of receptor autophosphorylation and downstream signaling (more potent than GM1).[1] | IC50 for PDGF-BB binding: 20 µM[1] |
| bFGF Receptor | Inhibition of bFGF-induced mitogenesis (less potent than GM1).[2] | - | |
| GM3 | PDGF Receptor | No significant effect on receptor autophosphorylation or ligand binding.[1] | - |
| bFGF Receptor | Synergistic increase in bFGF-induced proliferation.[2] | - | |
| EGFR | Inhibition of EGF-dependent tyrosine phosphorylation.[3][4] | Ratio of EGFR phosphorylation (+EGF/-EGF): 4.87 (Control: 8.2)[3] | |
| Lyso-GM3 | EGFR | More potent inhibitor of EGF receptor tyrosine kinase than GM3.[4][5] | Monophasic inhibitory effect over a wide range of detergent concentrations, unlike the biphasic effect of GM3.[4] |
| Glycosignaling Domain (c-Src, Rho A, FAK) | Blocks GM3-dependent adhesion and signaling.[6] | - | |
| Melanoma Cell Migration | Effective inhibition of B16-F10 cell migration. | - | |
| Lyso-GM3 Dimer | EGFR | Stronger inhibitory effect on EGFR tyrosine kinase than Lyso-GM3, with minimal cytotoxicity.[5][7] | - |
Signaling Pathways and Mechanisms of Action
Gangliosides and their lyso-derivatives are key components of membrane microdomains, often referred to as lipid rafts, where they can modulate the activity of receptor tyrosine kinases and other signaling proteins.
Lyso-GM3 and EGFR Signaling
Lyso-GM3 is a notable inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[4][5] It exerts a more potent and consistent inhibitory effect on EGFR tyrosine kinase activity compared to its parent molecule, GM3.[4] This inhibition disrupts downstream signaling cascades that are crucial for cell proliferation and survival.
Figure 1. Simplified diagram of Lyso-GM3 inhibiting EGFR signaling.
The Glycosignaling Domain
GM3 is known to organize into "glycosignaling domains" (GSDs) with key signal transducer molecules like c-Src, Rho A, and Focal Adhesion Kinase (FAK).[6] This organization is crucial for GM3-dependent cell adhesion and signaling. Lyso-GM3 has been shown to block the function of these GSDs, suggesting a role in modulating cell adhesion and migration.[6]
Figure 2. Lyso-GM3 blocks the function of the Glycosignaling Domain.
Experimental Protocols
Quantification of Lysogangliosides by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lysogangliosides in biological samples.
1. Sample Preparation (from Cell Culture):
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Perform lipid extraction using a suitable solvent system (e.g., chloroform/methanol).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Utilize a reverse-phase C18 column with a gradient elution of mobile phases, such as water with formic acid and acetonitrile (B52724) with formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each lysoganglioside and the internal standard.
Figure 3. Experimental workflow for lysoganglioside quantification.
Cell Migration (Wound Healing) Assay
The wound healing assay is a straightforward method to assess the effect of lysogangliosides on cell migration.
1. Cell Seeding:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
2. Creating the "Wound":
-
Create a scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
3. Treatment:
-
Add fresh media containing the desired concentration of the lysoganglioside to be tested. A vehicle control should be included.
4. Imaging and Analysis:
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 12 or 24 hours).
-
Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Conclusion and Future Directions
The available evidence strongly suggests that Lyso-GM3 is a potent inhibitor of EGFR signaling and cell migration, with greater activity than its parent ganglioside, GM3. While direct comparative studies with other lysogangliosides are currently lacking, the differential effects of their parent gangliosides on various signaling pathways suggest that Lyso-GM1, Lyso-GM2, and Lyso-GM3 likely possess distinct biological activities.
Future research should focus on direct, quantitative comparisons of different lysogangliosides in a variety of biological assays. Such studies will be invaluable for elucidating their specific roles in health and disease and for identifying new therapeutic targets and strategies. The development of specific tools and reagents, including antibodies and selective inhibitors for the enzymes involved in lysoganglioside metabolism, will be crucial for advancing this field.
References
- 1. Gangliosides GM1, GM2 and GM3 inhibit the platelet-derived growth factor-induced signalling transduction pathway in vascular smooth muscle cells by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological concentrations of gangliosides GM1, GM2 and GM3 differentially modify basic-fibroblast-growth-factor-induced mitogenesis and the associated signalling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human neuroblastoma cell proliferation and EGF receptor phosphorylation by gangliosides GM1, GM3, GD1A and GT1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganglioside-mediated modulation of cell growth. Specific effects of GM3 and lyso-GM3 in tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of membranes simulating "glycosignaling domain" and their susceptibility to lyso-GM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Lyso-GM3 in Cell Signaling: A Comparison of Knockout Models and Exogenous Supplementation
For researchers, scientists, and drug development professionals, understanding the precise role of bioactive lipids in cell signaling is paramount for identifying novel therapeutic targets. Lyso-GM3, a deacylated derivative of the ganglioside GM3, has emerged as a potent modulator of key signaling pathways, notably inhibiting the epidermal growth factor receptor (EGFR) kinase and participating in glycosphingolipid-enriched microdomains. This guide provides a comparative analysis of experimental approaches to validate the function of Lyso-GM3, focusing on the insights gained from GM3 synthase (ST3GAL5) knockout models and the application of exogenous Lyso-GM3.
Comparative Analysis of Experimental Models
To elucidate the function of Lyso-GM3, two primary experimental paradigms are compared:
-
GM3 Synthase (ST3GAL5) Knockout Models: These models, available in both cell lines (e.g., HEK293-T) and mice, provide a cellular environment completely devoid of GM3 and its downstream metabolites, including Lyso-GM3.[1][2][3] This allows for the study of the consequences of its absence on global cell signaling and physiology.
-
Exogenous Lyso-GM3 Supplementation: In this approach, synthetic or purified Lyso-GM3 is added to cell cultures to directly assess its impact on specific signaling events, such as receptor phosphorylation and downstream kinase activation.[4] This method offers precise control over the concentration and timing of Lyso-GM3 exposure.
The following sections detail the experimental data derived from these models, the methodologies employed, and the signaling pathways implicated.
Data Presentation: Quantitative Analysis of Lyso-GM3's Effects
The inhibitory role of Lyso-GM3 on EGFR signaling and its impact on related lipid species are summarized in the tables below.
Table 1: Effect of Lyso-GM3 and its Derivatives on EGFR Kinase Activity
| Compound | Concentration | Inhibition of EGF-induced EGFR Kinase Activity (%) | Cytotoxicity | Reference |
| Lyso-GM3 | >50 µM | Strong | Cytolytic | [4] |
| Lyso-GM3 Dimer | >50 µM | Strong | Not Cytolytic | [4] |
| GM3 | Not specified | Weaker than Lyso-GM3 | Not specified | [5] |
| Lipid Mimetic of Lyso-GM3 Dimer | Not specified | Similar to authentic Lyso-GM3 Dimer | Low | [5] |
Table 2: Lipid Profile Alterations in ST3GAL5 Knockout HEK293-T Cells
| Lipid Species | Wild-Type (nmol/mg protein) | ST3GAL5 KO (nmol/mg protein) | Fold Change | p-value | Reference |
| GM3 | 0.72 ± 0.03 | Not Detectable | - | - | [1] |
| GM2 | 0.50 ± 0.01 | Not Detectable | - | - | [1] |
| Lactosylceramide (LacCer) | 0.64 ± 0.13 | 1.43 ± 0.29 | +2.23 | < 0.05 | [1] |
| Monosialyl-globoside Gb5 (MSGb5) | 0.29 ± 0.01 | 0.85 ± 0.01 | +2.93 | < 0.01 | [1] |
Signaling Pathways Modulated by Lyso-GM3
Lyso-GM3 has been shown to influence critical signaling pathways involved in cell growth, proliferation, and adhesion.
EGFR Signaling Pathway
Lyso-GM3 is a potent inhibitor of EGFR tyrosine kinase activity.[4] It is thought to exert this effect by interacting with the receptor within lipid rafts, specialized membrane microdomains, thereby preventing its dimerization and autophosphorylation upon ligand binding.[6]
Figure 1: Simplified diagram of Lyso-GM3's inhibitory effect on the EGFR signaling pathway.
Glycosignaling Domain and c-Src Activation
Lyso-GM3 has also been implicated in the function of "glycosignaling domains" (GSDs), which are membrane microdomains distinct from caveolae.[7] These domains are enriched in GM3 and signal transducer molecules like c-Src, Rho A, and focal adhesion kinase (FAK). The function of these GSDs, including GM3-dependent cell adhesion and subsequent c-Src phosphorylation, is blocked by the presence of Lyso-GM3.[7]
Figure 2: Logical relationship of Lyso-GM3 blocking c-Src phosphorylation within a GSD.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Generation of ST3GAL5 Knockout Cells (HEK293-T)
-
Method: CRISPR/Cas9 gene editing.
-
Procedure:
-
Design and synthesize guide RNAs (gRNAs) targeting a coding exon of the human ST3GAL5 gene.
-
Co-transfect HEK293-T cells with plasmids encoding Cas9 nuclease and the specific gRNAs.
-
Select single-cell clones and expand them.
-
Screen for successful knockout by genomic DNA sequencing to identify frameshift mutations.
-
Confirm the absence of GM3 synthase protein by Western blot and the lack of GM3 ganglioside by high-performance thin-layer chromatography (HPTLC) or mass spectrometry.
-
EGFR Phosphorylation Assay
-
Method: Western Blotting.
-
Procedure:
-
Culture cells (e.g., A431) to sub-confluency.
-
Pre-incubate cells with desired concentrations of Lyso-GM3 or control vehicle for a specified time.
-
Stimulate the cells with epidermal growth factor (EGF) for a short period (e.g., 5-15 minutes) at 37°C.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Subsequently, probe with a primary antibody for total EGFR as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
-
Reference: [5]
Lipid Extraction and Analysis by HPTLC
-
Method: High-Performance Thin-Layer Chromatography.
-
Procedure:
-
Harvest and pellet cells.
-
Extract total lipids using a chloroform:methanol solvent system (e.g., 2:1, v/v).
-
Separate the organic and aqueous phases by adding water or a salt solution.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of a suitable solvent.
-
Spot the lipid extract onto an HPTLC plate.
-
Develop the plate in a chromatography tank with a mobile phase appropriate for separating gangliosides.
-
Visualize the lipid bands by staining with a reagent such as resorcinol-HCl for sialic acid-containing lipids (gangliosides).
-
Identify and quantify lipids by comparing them to known standards run on the same plate.
-
-
Reference: [1]
Experimental Workflow for Validating Lyso-GM3 Function
The overall workflow for investigating the role of Lyso-GM3 combines knockout and supplementation studies.
References
- 1. Metabolic and Structural Consequences of GM3 Synthase Deficiency: Insights from an HEK293-T Knockout Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Dietary gangliosides rescue GM3 synthase deficiency outcomes in mice accompanied by neurogenesis in the hippocampus [frontiersin.org]
- 4. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of ganglioside GM3 derivatives: lyso-GM3, de-N-acetyl-GM3, and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reconstitution of membranes simulating "glycosignaling domain" and their susceptibility to lyso-GM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Lyso-GM3 in Cellular Signaling and Function
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic and naturally derived bioactive molecules is paramount. This guide provides a comprehensive comparison of the biological effects of synthetic versus natural Lyso-GM3, a key glycosphingolipid involved in various cellular processes. By presenting experimental data, detailed protocols, and visual representations of its signaling pathways, this document aims to facilitate informed decisions in research and therapeutic development.
Introduction to Lyso-GM3
Lyso-GM3, or II³Neu5Ac-gangliotriosylsphingosine, is the de-N-acylated form of the ganglioside GM3. Gangliosides are integral components of the outer leaflet of the plasma membrane and are involved in modulating cell surface signaling events.[1] The removal of the fatty acid from the ceramide backbone of GM3 results in the formation of Lyso-GM3, a molecule with distinct biological activities. While present in cells, often as a minor component, its synthesis for research and therapeutic purposes has become a significant area of investigation.[2] This guide explores the comparative effects of Lyso-GM3 derived from chemical or chemoenzymatic synthesis versus that isolated from natural sources.
Comparative Biological Activity
Current research predominantly utilizes synthetically or chemoenzymatically produced Lyso-GM3, which allows for structural modifications and the generation of derivatives for functional studies. These studies have elucidated several key biological functions of Lyso-GM3, particularly in the context of cancer biology and signal transduction.
Anti-proliferative and Anti-migration Effects
Chemoenzymatically synthesized Lyso-GM3 has demonstrated significant anti-proliferative and anti-migration activities in cancer cell lines. Studies on B16-F10 melanoma cells have shown that Lyso-GM3 can effectively inhibit cell migration.[3][4] Notably, Lyso-GM3 variants with a sphingosine (B13886) base exhibited greater potency in anti-proliferation assays compared to their counterparts with a ceramide base.[3][4]
Inhibition of Receptor Tyrosine Kinase Activity
A significant body of research highlights the role of chemically synthesized Lyso-GM3 as an inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity.[2] EGFR is a key driver of cell proliferation in many cancers, and its inhibition is a major therapeutic strategy. Lyso-GM3 and its synthesized dimer have been shown to strongly inhibit EGFR kinase in a dose-dependent manner.[2] Interestingly, at concentrations above 50 µM, monomeric Lyso-GM3 was found to be cytolytic, a property not observed with its dimeric form, which still retained potent EGFR kinase inhibitory activity.[2] This suggests that synthetic derivatives like the Lyso-GM3 dimer could be promising candidates for pharmacological inhibitors of epidermal tumor growth.[2]
Modulation of Glycosignaling Domains
Lyso-GM3 has been shown to disrupt "glycosignaling domains" (GSDs), which are membrane microdomains enriched in gangliosides like GM3 and associated signaling molecules such as c-Src.[5] In reconstituted membranes simulating these GSDs, Lyso-GM3 was able to block GM3-dependent adhesion and the subsequent phosphorylation of c-Src, a key event in downstream signaling.[5] This indicates that Lyso-GM3 can act as a modulator of cell adhesion and signaling processes mediated by these specialized membrane domains.
While direct comparative studies quantifying the potency of synthetic versus natural Lyso-GM3 are limited in the public domain, the biological effects observed with synthetic Lyso-GM3 are generally attributed to the inherent properties of the molecule. It is hypothesized that natural Lyso-GM3 would exhibit similar activities, though potential variations in purity, associated lipids, and post-translational modifications from natural sources could subtly influence its biological efficacy. The use of synthetic Lyso-GM3 in research provides the advantage of a homogenous and well-defined compound, crucial for reproducible experimental outcomes.
Data Summary
| Biological Effect | Lyso-GM3 Type | Cell Line/System | Key Findings | Reference |
| Anti-proliferation | Chemoenzymatic | B16-F10 Melanoma | Compounds with sphingosine (Lyso-GM3) are more potent than those with ceramide. | [3][4] |
| Anti-migration | Chemoenzymatic | B16-F10 Melanoma | Effectively inhibits cell migration. | [3][4] |
| EGFR Kinase Inhibition | Chemical Synthesis | A431 Human Epidermoid Carcinoma | Strong, dose-dependent inhibition of EGFR kinase activity. | [2] |
| Cytotoxicity | Chemical Synthesis | A431 Human Epidermoid Carcinoma | Cytolytic at concentrations >50 µM. | [2] |
| EGFR Kinase Inhibition (Dimer) | Chemical Synthesis | A431 Human Epidermoid Carcinoma | Strong inhibition without cytotoxicity at >50 µM. | [2] |
| GSD Disruption | Not specified (likely synthetic) | Reconstituted Membranes | Blocks GM3-dependent adhesion and c-Src phosphorylation. | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the effects of Lyso-GM3.
Caption: Inhibition of EGFR signaling by synthetic Lyso-GM3.
Caption: General workflow for comparing Lyso-GM3 effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Cell Proliferation Assay
-
Objective: To determine the effect of Lyso-GM3 on the proliferation of cancer cells.
-
Method:
-
Cells (e.g., B16-F10 melanoma) are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of synthetic or natural Lyso-GM3. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
The absorbance is measured, and the percentage of cell viability is calculated relative to the control. The IC50 value (concentration at which 50% of proliferation is inhibited) is then determined.
-
Cell Migration Assay (Wound Healing)
-
Objective: To evaluate the effect of Lyso-GM3 on the migratory capacity of cancer cells.
-
Method:
-
Cells are grown to confluence in a multi-well plate.
-
A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
-
The cells are washed to remove debris and then incubated with a medium containing different concentrations of Lyso-GM3 or a vehicle control.
-
Images of the wound are captured at different time points (e.g., 0, 12, and 24 hours).
-
The rate of wound closure is quantified by measuring the change in the wound area over time.
-
In Vitro EGFR Tyrosine Kinase Assay
-
Objective: To measure the direct inhibitory effect of Lyso-GM3 on EGFR kinase activity.
-
Method:
-
Recombinant human EGFR is incubated with a specific substrate (e.g., a synthetic peptide) in a kinase reaction buffer.
-
Varying concentrations of Lyso-GM3 are added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or through radioisotope labeling (³²P-ATP) and autoradiography.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
-
Conclusion
The available scientific literature strongly supports the role of synthetically derived Lyso-GM3 as a potent modulator of key cellular signaling pathways, particularly those involved in cancer progression. Its ability to inhibit EGFR kinase activity and cell migration underscores its potential as a lead compound for therapeutic development. While direct, extensive comparisons with naturally sourced Lyso-GM3 are not yet widely published, the consistent and reproducible effects observed with synthetic versions provide a solid foundation for future research. Further studies directly comparing highly purified natural Lyso-GM3 with its synthetic counterparts will be invaluable in fully understanding any subtle but potentially significant differences in their biological activities. The use of well-defined synthetic Lyso-GM3 and its derivatives remains a critical tool for elucidating the complex roles of glycosphingolipids in health and disease.
References
- 1. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis and biological evaluation of ganglioside GM3 and lyso-GM3 as potential agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reconstitution of membranes simulating "glycosignaling domain" and their susceptibility to lyso-GM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-GM3 Antibody Cross-Reactivity with Lyso-GM3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-GM3 antibodies with its deacetylated form, Lyso-GM3. The following sections detail the binding characteristics, relevant experimental protocols, and the signaling context of these molecules to support research and development in immunology and oncology.
Data Presentation: Binding Specificity of Anti-GM3 Antibody
The following table summarizes the binding characteristics of the anti-GM3 monoclonal antibody (clone GMR6) to GM3 and Lyso-GM3. The data is based on available experimental evidence from enzyme-linked immunosorbent assays (ELISA).
| Analyte | Antibody Clone | Binding Observed | Quantitative Data (Affinity) | Reference |
| GM3 | GMR6 | Strong Binding | Not explicitly stated in the provided search results. | [1] |
| Lyso-GM3 | GMR6 | No Significant Binding | Not applicable due to lack of significant binding. | [1] |
Note: The monoclonal antibody GMR6, which is widely used for the detection of cellular GM3, has been shown to not significantly bind to Lyso-GM3 in ELISA-based assays[1]. This suggests a high degree of specificity of this antibody for the N-acetylated form of the ganglioside.
Experimental Protocols
To assess the cross-reactivity of anti-GM3 antibodies with Lyso-GM3, two primary biophysical assays are commonly employed: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is adapted from standard methods for detecting antibodies against gangliosides.
Objective: To determine the binding of an anti-GM3 antibody to immobilized GM3 and Lyso-GM3.
Materials:
-
High-binding 96-well microtiter plates
-
GM3 and Lyso-GM3 antigens
-
Anti-GM3 primary antibody (e.g., clone GMR6)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Dissolve GM3 and Lyso-GM3 in an appropriate solvent (e.g., methanol) and dilute to the desired concentration in a coating buffer. Add 100 µL of the antigen solution to respective wells of the microtiter plate. As a negative control, add coating buffer alone to some wells. Incubate the plate overnight at 4°C to allow the antigens to adsorb to the well surface.
-
Washing: Aspirate the antigen solution and wash the wells three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of the anti-GM3 antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells five times with wash buffer. Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics and affinity.
Objective: To quantitatively measure the binding affinity and kinetics of an anti-GM3 antibody to GM3 and Lyso-GM3.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or L1 chip)
-
GM3 and Lyso-GM3 liposomes
-
Anti-GM3 antibody
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Liposome Preparation: Prepare liposomes incorporating either GM3 or Lyso-GM3.
-
Sensor Chip Immobilization: Immobilize the prepared liposomes onto the surface of the sensor chip. An L1 chip is suitable for direct capture of liposomes.
-
System Priming: Prime the SPR system with running buffer to obtain a stable baseline.
-
Analyte Injection: Inject a series of concentrations of the anti-GM3 antibody over the sensor chip surface containing the immobilized GM3 and Lyso-GM3 liposomes.
-
Association and Dissociation: Monitor the binding (association) of the antibody to the liposomes in real-time. After the injection, allow the running buffer to flow over the chip to monitor the dissociation of the antibody.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound antibody and prepare the surface for the next injection.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the interaction of the antibody with GM3 and Lyso-GM3.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing anti-GM3 antibody cross-reactivity.
GM3 and Lyso-GM3 in Cellular Signaling
GM3 and its metabolite Lyso-GM3 are involved in the regulation of cell signaling pathways, notably by modulating the activity of growth factor receptors such as the Epidermal Growth Factor Receptor (EGFR).
Caption: Modulation of EGFR signaling by GM3, Lyso-GM3, and anti-GM3 antibody.
References
Validating the Interaction Between Lyso-GM3 and Specific Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of interactions between the glycosphingolipid Lyso-GM3 and its target proteins. It offers a detailed overview of methodologies, supporting data, and comparisons with related molecules to aid in the design and interpretation of research in cellular signaling and drug development.
Overview of Lyso-GM3 Protein Interactions
Lyso-ganglioside GM3 (Lyso-GM3) is a bioactive lipid that modulates cellular processes by interacting with specific proteins. The primary and most studied interaction of Lyso-GM3 is with the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase crucial for cell growth and proliferation.[1][2] Beyond EGFR, Lyso-GM3 is implicated in the regulation of a membrane microdomain termed the "glycosignaling domain" (GSD), which includes the non-receptor tyrosine kinase c-Src , the small GTPase RhoA , and the focal adhesion-associated protein kinase FAK .[3] Additionally, emerging evidence suggests a potential role for Lyso-GM3 in modulating the activity of Toll-like receptor 4 (TLR4) , a key component of the innate immune system.
Comparative Analysis of Lyso-GM3 Interactions
The functional consequences of Lyso-GM3's interaction with its target proteins are often evaluated in comparison to its precursor, GM3, and other gangliosides.
| Interacting Protein | Effect of Lyso-GM3 Interaction | Comparison with Alternatives | Supporting Experimental Evidence |
| EGFR | Strong, dose-dependent inhibition of EGFR tyrosine kinase activity.[1][4] | Lyso-GM3 is a more potent inhibitor of EGFR kinase activity than its parent ganglioside, GM3.[1][5] While GM3 can also inhibit EGFR, its effect is often biphasic or weaker.[2] Other gangliosides like GM1 and GD1a show varied effects. | In vitro kinase assays, Western blot analysis of EGFR phosphorylation, Cell-based proliferation assays.[1][6] |
| c-Src | Blockade of GM3-dependent c-Src phosphorylation within reconstituted GSDs.[3] | GM3 promotes c-Src activation within the GSD.[3] The inhibitory effect of Lyso-GM3 is specific and not observed with other lipids like psychosine (B1678307) or lactosyl-sphingosine.[3] | Reconstituted membrane assays measuring c-Src phosphorylation via Western blot.[3] |
| RhoA | Implied inhibition of RhoA function by disrupting the GSD. | GM3 is known to organize RhoA within the GSD, coupling it to cell adhesion and signaling.[3] | Functional studies on cell adhesion and migration in the presence of Lyso-GM3 would provide further evidence. |
| FAK | Implied inhibition of FAK function through disruption of the GSD. | GM3 facilitates the activation of FAK in a cell adhesion-dependent manner within the GSD.[3] | Analysis of FAK phosphorylation at key activation sites (e.g., Tyr397) in response to Lyso-GM3 treatment.[7] |
| TLR4 | Potential modulation of TLR4 signaling. | Different molecular species of GM3 can either enhance or suppress TLR4 activation. The specific effect of Lyso-GM3 on TLR4 is an area of active investigation. | Cellular assays measuring cytokine production (e.g., TNF-α, IL-6) in response to TLR4 ligands and Lyso-GM3. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate Lyso-GM3-protein interactions.
In Vitro EGFR Kinase Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of Lyso-GM3 on EGFR kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Lyso-GM3 (and other test compounds)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of Lyso-GM3 in a suitable solvent (e.g., DMSO). Create a serial dilution in the kinase buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted Lyso-GM3 or control (DMSO for 100% activity, no enzyme for background).
-
Master Mix Preparation: Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. Add 10 µL of this master mix to each well.
-
Enzyme Addition: Dilute the recombinant EGFR enzyme in the kinase assay buffer. Initiate the kinase reaction by adding 10 µL of the diluted enzyme to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the luminescence signal against the Lyso-GM3 concentration to determine the dose-response curve and calculate the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This method assesses the in-cell inhibition of EGFR autophosphorylation by Lyso-GM3.
Materials:
-
Cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
Lyso-GM3
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of Lyso-GM3 for 2-24 hours.
-
-
EGFR Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, boil, and run on an SDS-PAGE gel.
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control to normalize the data.
Reconstituted Glycosignaling Domain (GSD) Assay
This assay evaluates the effect of Lyso-GM3 on the function of the GSD, particularly on c-Src activation.
Materials:
-
GM3 ganglioside
-
Sphingomyelin
-
Cholesterol
-
Phosphatidylcholine
-
Purified c-Src protein
-
Lyso-GM3
-
Liposome preparation equipment (e.g., sonicator, extruder)
-
Kinase assay buffer
-
ATP
-
Anti-phospho-c-Src (e.g., Tyr416) and anti-total-c-Src antibodies
-
Western blot reagents
Procedure:
-
Liposome Preparation:
-
Mix GM3, sphingomyelin, cholesterol, and phosphatidylcholine in chloroform/methanol.
-
Dry the lipid mixture to a thin film under nitrogen.
-
Hydrate the lipid film with buffer containing purified c-Src to form multilamellar vesicles.
-
Sonicate or extrude the vesicles to create small unilamellar vesicles (liposomes) with incorporated c-Src.
-
-
Treatment: Incubate the reconstituted GSD liposomes with varying concentrations of Lyso-GM3.
-
Kinase Reaction: Initiate the c-Src kinase reaction by adding ATP and incubating at 37°C.
-
Analysis: Stop the reaction and analyze the phosphorylation of c-Src by Western blot using anti-phospho-c-Src and anti-total-c-Src antibodies.
Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and the inhibitory point of Lyso-GM3.
Caption: Lyso-GM3 disrupts the GM3-mediated Glycosignaling Domain.
Experimental Workflows
References
- 1. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganglioside-mediated modulation of cell growth. Specific effects of GM3 and lyso-GM3 in tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstitution of membranes simulating "glycosignaling domain" and their susceptibility to lyso-GM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity - PMC [pmc.ncbi.nlm.nih.gov]
comparative lipidomics of cells treated with Lyso-GM3 vs. GM3
A Comparative Guide to the Cellular Effects of Lyso-GM3 and GM3: A Lipidomics Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of two closely related glycosphingolipids, Lyso-GM3 and GM3. While both molecules are integral to cell membrane composition and signaling, they exhibit distinct biological activities. This document summarizes their known functional differences, outlines a comprehensive experimental protocol for a comparative lipidomics study, and visualizes key signaling pathways and experimental workflows.
Functional Comparison: Lyso-GM3 vs. GM3
Lyso-GM3 and GM3, while structurally similar, exert different, and sometimes opposing, effects on cellular processes. GM3 is known for its role in inhibiting cell growth and modulating growth factor receptor activity.[1] Lyso-GM3, lacking the acyl chain of GM3, has been shown to have a more potent inhibitory effect on certain signaling pathways.[2][3]
| Feature | Lyso-GM3 | GM3 |
| Structure | Sphingosine backbone linked to a trisaccharide (N-acetylneuraminic acid - galactose - glucose) | Ceramide backbone (sphingosine + fatty acid) linked to a trisaccharide (N-acetylneuraminic acid - galactose - glucose)[1][4] |
| Effect on Cell Proliferation | Potentially more potent inhibitor of certain cancer cell lines compared to GM3.[5][6] | Generally inhibits cell proliferation in various cell types, including cancer cells.[1][7][8] |
| Effect on Cell Migration | Effectively inhibits the migration of melanoma B16-F10 cells.[5][6] | Reduces the motility of various cancer cells, including ovarian, colorectal, and gastric cancer cells.[1] However, its effect can be context-dependent, sometimes promoting migration.[9] |
| Effect on EGFR Signaling | Displays a strong, monophasic inhibitory effect on Epidermal Growth Factor Receptor (EGFR) kinase activity.[2][3] | Exhibits a biphasic effect on EGFR kinase activity, being inhibitory at low detergent concentrations and stimulatory at high concentrations.[2] |
| Cellular Localization | Found as a minor component in some cells.[2][3] | A common membrane-bound glycosphingolipid found in the plasma membrane of many tissues.[1][4] |
Experimental Protocols
Comparative Lipidomics of Cells Treated with Lyso-GM3 vs. GM3
This protocol outlines a comprehensive workflow for analyzing the global lipidomic changes in cells following treatment with Lyso-GM3 versus GM3.
1. Cell Culture and Treatment:
-
Cell Line: Select a relevant cell line (e.g., A431 human epidermoid carcinoma cells, B16-F10 melanoma cells) based on the research question.
-
Culture Conditions: Culture cells in appropriate media and conditions to 80% confluency.
-
Treatment: Treat cells with either Lyso-GM3, GM3 (at various concentrations, e.g., 10-100 µM), or a vehicle control (e.g., media with the same solvent concentration used to dissolve the gangliosides) for a specified time (e.g., 24-48 hours). Include untreated cells as a baseline control.
2. Lipid Extraction:
-
Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).
-
Perform lipid extraction using a modified Bligh-Dyer or Folch method. Briefly, add a chloroform (B151607):methanol (1:2, v/v) mixture to the cell pellet, vortex thoroughly, and incubate on ice.
-
Add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas and store at -80°C until analysis.
3. Mass Spectrometry-Based Lipidomics Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled with ultra-high-performance liquid chromatography (UHPLC).[10]
-
Chromatographic Separation: Resuspend the dried lipid extract in an appropriate solvent and inject it into the UHPLC system. Separate lipid species using a C18 or C30 reverse-phase column with a gradient elution of two or more mobile phases (e.g., water, acetonitrile, isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate).[10]
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.[10] Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS fragmentation data for lipid identification.[11]
4. Data Processing and Analysis:
-
Lipid Identification: Process the raw mass spectrometry data using specialized software (e.g., LipidSearch, MS-DIAL, XCMS). Identify lipid species based on their accurate mass, retention time, and fragmentation patterns by comparing them to lipid databases (e.g., LIPID MAPS).
-
Quantification: Perform relative or absolute quantification of the identified lipids. For relative quantification, normalize the peak area of each lipid species to an internal standard and/or total lipid signal.
-
Statistical Analysis: Use statistical methods (e.g., t-test, ANOVA, principal component analysis) to identify statistically significant differences in lipid profiles between the different treatment groups.
Visualizations
Experimental and Data Analysis Workflow
Caption: General workflow for comparative lipidomics analysis.
GM3 Modulation of EGFR Signaling Pathway
Caption: GM3 inhibits EGFR signaling and cell proliferation.
References
- 1. GM3 - Wikipedia [en.wikipedia.org]
- 2. Ganglioside-mediated modulation of cell growth. Specific effects of GM3 and lyso-GM3 in tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipotype.com [lipotype.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemoenzymatic synthesis and biological evaluation of ganglioside GM3 and lyso-GM3 as potential agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganglioside GM3 inhibits proliferation and invasion of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganglioside GM3 inhibits the proliferation of cultured keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganglioside GM3 exerts opposite effects on motility via epidermal growth factor receptor and hepatocyte growth factor receptor-mediated migration signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Cellular Uptake of Exogenous Lyso-GM3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to confirm the cellular uptake of exogenous Lyso-GM3, a molecule of significant interest in cancer research and cell signaling. We present available experimental data, detailed protocols for uptake analysis, and visualizations of the relevant signaling pathways. While direct comparative studies on the cellular uptake efficiency of Lyso-GM3 versus other gangliosides are limited in publicly available literature, this guide synthesizes existing data to provide a valuable resource for researchers in the field.
Data Presentation: Performance Comparison
Direct quantitative data on the cellular uptake rates of Lyso-GM3 is scarce. However, the biological effect of its uptake, such as the inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation, can serve as an indirect measure of its cellular activity. Lyso-GM3 has been shown to be a more potent inhibitor of EGFR tyrosine kinase activity compared to its precursor, GM3.[1][2]
| Compound | Target Cell Line | Concentration | Effect on EGFR Phosphorylation | Citation |
| Lyso-GM3 | A431 (human epidermoid carcinoma) | >50 µM | Strong, dose-dependent inhibition (cytolytic at >50 µM) | [3] |
| GM3 | A431 (human epidermoid carcinoma) | 50-200 µM | Minimal inhibition | [1] |
| Lyso-GM3 Dimer | A431 (human epidermoid carcinoma) | >50 µM | Strong inhibition, non-cytolytic | [3] |
| Lipid Mimetic of Lyso-GM3 Dimer | A431 (human epidermoid carcinoma) | Not specified | Strong inhibition, similar to authentic Lyso-GM3 dimer | [1] |
Experimental Protocols
To facilitate research in this area, we provide detailed methodologies for key experiments.
Protocol 1: Fluorescent Labeling of Lyso-GM3 for Cellular Uptake Studies
This protocol is adapted from established methods for labeling similar lipid molecules with fluorescent dyes like NBD (Nitrobenzoxadiazole) or BODIPY (Boron-dipyrromethene).
Materials:
-
Lyso-GM3
-
NBD-Cl (4-Chloro-7-nitrobenzofurazan) or BODIPY FL-hydrazide
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
-
Appropriate solvents for HPLC (e.g., chloroform, methanol, water)
-
Mass spectrometer for verification
Procedure:
-
Dissolution: Dissolve Lyso-GM3 in a minimal amount of anhydrous DMF or DMSO.
-
Reaction Setup: In a light-protected vial, add the fluorescent dye (NBD-Cl or BODIPY FL-hydrazide) to the Lyso-GM3 solution. A molar excess of the dye is typically used.
-
Base Addition: Add a small amount of triethylamine to the reaction mixture to act as a base, facilitating the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, protected from light.
-
Purification: Purify the fluorescently labeled Lyso-GM3 using HPLC. A C18 reverse-phase column is often suitable. Monitor the elution using a fluorescence detector at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~460/535 nm for NBD, ~495/505 nm for BODIPY FL).
-
Verification: Collect the fluorescent peak and confirm the identity and purity of the labeled product using mass spectrometry.
Protocol 2: Cellular Uptake Assay of Fluorescently Labeled Lyso-GM3
This protocol outlines the steps to visualize and quantify the cellular uptake of the synthesized fluorescent Lyso-GM3.
Materials:
-
Fluorescently labeled Lyso-GM3 (from Protocol 1)
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing cells
-
DAPI or Hoechst stain for nuclear counterstaining
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the chosen cancer cell line in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry). Allow cells to adhere and grow to 70-80% confluency.
-
Incubation with Labeled Lyso-GM3: Prepare a working solution of the fluorescently labeled Lyso-GM3 in a serum-free or low-serum medium. The optimal concentration should be determined empirically but can range from 1-10 µM. Remove the culture medium from the cells and replace it with the medium containing the labeled Lyso-GM3.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a CO₂ incubator to observe the kinetics of uptake.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any unbound fluorescent probe.
-
Fixation (for microscopy): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining (for microscopy): After washing out the fixative, permeabilize the cells if necessary and counterstain the nuclei with DAPI or Hoechst.
-
Analysis:
-
Confocal Microscopy: Visualize the cellular uptake of the fluorescent Lyso-GM3. The localization of the fluorescent signal within the cell (e.g., plasma membrane, endosomes, Golgi) can provide insights into the uptake mechanism.
-
Flow Cytometry: For a quantitative analysis, detach the cells after the washing step and analyze the fluorescence intensity of the cell population using a flow cytometer. This will provide data on the percentage of cells that have taken up the probe and the mean fluorescence intensity, which is proportional to the amount of uptake.
-
Mandatory Visualization
Experimental Workflow for Confirming Lyso-GM3 Cellular Uptake
Caption: Workflow for fluorescently labeling Lyso-GM3 and its subsequent cellular uptake analysis.
Signaling Pathway: Lyso-GM3 Inhibition of EGFR Signaling
Caption: Lyso-GM3 inhibits the EGFR signaling pathway by preventing receptor autophosphorylation.
References
- 1. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganglioside-mediated modulation of cell growth. Specific effects of GM3 and lyso-GM3 in tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Lyso-GM3 Effects In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of Lyso-GM3 with relevant alternatives, supported by experimental data. It is designed to assist researchers in validating the specificity of Lyso-GM3's biological activities.
Comparative Analysis of In Vitro Efficacy
To ascertain the specific effects of Lyso-GM3, its performance was compared against its precursor, GM3, and a structurally related molecule, lactosylsphingosine (B51368). The key parameters evaluated were the inhibition of cancer cell proliferation, cell migration, and Epidermal Growth Factor Receptor (EGFR) kinase activity.
Anti-Proliferative Activity
The cytotoxic effects of Lyso-GM3 and its derivatives were assessed using the MTT assay on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, were determined to quantify their anti-proliferative potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Lyso-GM3 (Neu5Ac-Lac-Sphingosine) | HCT-116 (Human Colon Carcinoma) | 0.05 ± 0.01 | [1][2] |
| B16-F10 (Murine Melanoma) | 3.2 ± 0.1 | [1][2] | |
| GM3 (Neu5Ac-Lac-Ceramide) | HCT-116 (Human Colon Carcinoma) | > 50 | [1][2] |
| B16-F10 (Murine Melanoma) | > 50 | [1][2] | |
| Lyso-GM3 Analogs (with modified sialic acid) | HCT-116 (Human Colon Carcinoma) | 0.04 - 0.06 | [1][2] |
| B16-F10 (Murine Melanoma) | 2.9 - 4.5 | [1][2] |
Table 1: Comparative IC50 values for Lyso-GM3 and GM3 in cancer cell lines. Lower IC50 values indicate higher potency.
The data clearly demonstrates that Lyso-GM3 exhibits significantly more potent anti-proliferative activity against HCT-116 and B16-F10 cancer cells compared to GM3.[1][2]
Inhibition of Cell Migration
The ability of Lyso-GM3 and GM3 to inhibit the migration of highly metastatic murine melanoma cells (B16-F10) was evaluated. Both Lyso-GM3 and GM3 were found to effectively inhibit cell migration.[3]
| Compound | Cell Line | Effect on Migration | Reference |
| Lyso-GM3 | B16-F10 (Murine Melanoma) | Effective Inhibition | [3] |
| GM3 | B16-F10 (Murine Melanoma) | Effective Inhibition | [3] |
Table 2: Comparative effect of Lyso-GM3 and GM3 on melanoma cell migration.
Inhibition of EGFR Tyrosine Kinase Activity
A key mechanism of action for Lyso-GM3 is the inhibition of EGFR tyrosine kinase activity. The inhibitory effects of Lyso-GM3, its dimer, and GM3 were compared in A431 human epidermoid carcinoma cells, which overexpress EGFR.
| Compound | Concentration (µM) | EGFR Kinase Inhibition | Cytotoxicity | Reference |
| Lyso-GM3 | Dose-dependent | Strong | Cytolytic at >50 µM | [4] |
| Lyso-GM3 Dimer | Dose-dependent | Strong | Not cytolytic at >50 µM | [4] |
| GM3 | 5 - 200 | Minimal | Not reported | [5] |
| Lactosylsphingosine | Not specified | No detectable effect | Not reported | [6] |
Table 3: Comparative inhibition of EGFR kinase activity by Lyso-GM3, its derivatives, and control molecules.
Lyso-GM3 and its dimer were found to be potent inhibitors of EGFR kinase activity in a dose-dependent manner.[4] In contrast, GM3 showed only minimal inhibition even at high concentrations, and lactosylsphingosine had no detectable effect.[5][6] This highlights the specificity of the lyso-form in targeting the EGFR kinase.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic synthesis and biological evaluation of ganglioside GM3 and lyso-GM3 as potential agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganglioside-mediated modulation of cell growth. Specific effects of GM3 and lyso-GM3 in tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Membrane Partitioning: Lyso-GM3 vs. GM3
For researchers and professionals in drug development and cellular biology, understanding the nuanced differences in how lipids interact with cell membranes is paramount. This guide provides a detailed comparison of the membrane partitioning behavior of two closely related gangliosides: GM3 and its deacetylated form, Lyso-GM3. While structurally similar, the absence of an N-acetyl group in Lyso-GM3 significantly alters its biophysical properties, leading to distinct membrane interactions and cellular signaling outcomes.
Quantitative Comparison of Membrane Behavior
Direct quantitative measurements of the partition coefficients for Lyso-GM3 and GM3 into specific membrane phases are not extensively documented in publicly available literature. However, based on their structural differences and qualitative experimental observations, we can infer their differential behavior in membrane partitioning. GM3 is well-established as a component of lipid rafts, which are liquid-ordered (Lo) domains within the plasma membrane.[1][2] The deacetylation to form Lyso-GM3 is known to change the biophysical nature of the lipid, which suggests a difference in its partitioning behavior.[2]
| Parameter | GM3 | Lyso-GM3 | Key Observations & Inferences |
| Preferred Membrane Domain | Liquid-ordered (Lo) / Lipid Rafts | Likely partitions differently, potentially disrupting Lo domains | GM3 is a known constituent of lipid rafts and can form clusters within these domains.[1][2][3] Lyso-GM3 has been shown to block the function of GM3-enriched "glycosignaling domains," implying an interaction with and potential disruption of these raft-like structures.[4] General studies on lysolipids indicate they can significantly alter the size and stability of lipid domains.[5] |
| Effect on Membrane Fluidity | Promotes ordered domain formation | May increase local membrane fluidity or disorder | The presence of the bulky N-acetyl group on GM3 contributes to its ability to pack tightly with cholesterol and sphingomyelin (B164518) in lipid rafts. The removal of this group in Lyso-GM3 would reduce its packing efficiency, likely leading to a preference for more disordered membrane regions or causing a disruption of ordered domains. |
| Impact on Signaling | Modulates receptor tyrosine kinase activity within rafts (e.g., EGFR, Insulin Receptor) | Potent inhibitor of EGFR tyrosine kinase; can antagonize GM3-mediated signaling | Both molecules influence EGFR signaling, but Lyso-GM3 and its derivatives have been shown to be more potent inhibitors in some contexts.[6][7][8] This suggests their different localization relative to the receptor within the membrane. |
Experimental Protocols
To quantitatively assess the membrane partitioning of Lyso-GM3 and GM3, a robust experimental approach using model membranes such as Giant Unilamellar Vesicles (GUVs) can be employed. This would involve fluorescence microscopy to visualize and quantify the distribution of fluorescently labeled versions of these lipids between coexisting liquid-ordered (Lo) and liquid-disordered (Ld) phases.
Protocol: Determination of Partition Coefficient in GUVs
Objective: To determine the partition coefficient (Kp) of fluorescently labeled Lyso-GM3 and GM3 between Lo and Ld phases in GUVs.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Bovine brain sphingomyelin (BSM)
-
Cholesterol
-
Fluorescently labeled Lyso-GM3 (e.g., NBD-Lyso-GM3)
-
Fluorescently labeled GM3 (e.g., NBD-GM3)
-
A lipid marker for the Ld phase (e.g., Lissamine rhodamine B-DOPE)
-
Sucrose (B13894) and glucose solutions for GUV formation
-
Confocal microscope with spectral imaging capabilities
Methodology:
-
Lipid Film Preparation:
-
Prepare a lipid mixture of DOPC, BSM, and cholesterol in a molar ratio that promotes the formation of coexisting Lo and Ld phases (e.g., 40:40:20).
-
Add the fluorescently labeled Lyso-GM3 or GM3 to the lipid mixture at a low concentration (e.g., 0.5 mol%).
-
Add the Ld phase marker at a similar low concentration.
-
Dissolve the lipid mixture in chloroform (B151607) in a glass vial.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 2 hours to remove any residual solvent.
-
-
GUV Formation:
-
Hydrate the lipid film with a sucrose solution (e.g., 300 mM) at a temperature above the phase transition temperature of the lipid mixture (e.g., 65°C) for 2-4 hours. This allows for the spontaneous formation of GUVs.
-
-
Microscopy and Image Analysis:
-
Transfer an aliquot of the GUV suspension to a microscopy chamber containing an equimolar glucose solution. The density difference between the sucrose inside the GUVs and the surrounding glucose solution will cause the GUVs to settle at the bottom of the chamber for easier imaging.
-
Identify GUVs exhibiting clear phase separation using a confocal microscope. The Ld phase will be marked by the rhodamine-DOPE fluorescence, while the Lo phase will appear dark in that channel.
-
Acquire images in the channels corresponding to the labeled ganglioside and the Ld phase marker.
-
For each GUV, measure the mean fluorescence intensity of the labeled ganglioside in the Lo phase (I_Lo) and the Ld phase (I_Ld).
-
-
Calculation of Partition Coefficient (Kp):
-
The partition coefficient is calculated as the ratio of the concentration of the labeled ganglioside in the Lo phase to that in the Ld phase. This can be approximated by the ratio of the fluorescence intensities: Kp = I_Lo / I_Ld
-
Repeat the measurement for a statistically significant number of GUVs for both Lyso-GM3 and GM3.
-
Compare the Kp values to determine the relative preference of each ganglioside for the liquid-ordered phase.
-
Signaling Pathways and Membrane Organization
The differential partitioning of GM3 and Lyso-GM3 has significant implications for their roles in cell signaling. GM3's localization within lipid rafts facilitates its interaction with and modulation of various receptor tyrosine kinases. Lyso-GM3, by potentially disrupting these domains or partitioning differently, can antagonize these effects.
GM3-Mediated Signaling within a Glycosignaling Domain
GM3 clusters with signaling molecules like c-Src within specialized lipid raft domains, termed "glycosignaling domains" (GSDs). This organization is crucial for mediating cellular processes like adhesion and subsequent signal transduction.
Caption: GM3-mediated signaling in a glycosignaling domain (GSD).
Disruption of GM3 Signaling by Lyso-GM3
Lyso-GM3 can interfere with the integrity of the GSD, leading to the inhibition of GM3-dependent signaling cascades.
Caption: Lyso-GM3 disrupts GSD formation and blocks downstream signaling.
References
- 1. Behavior of GM3 ganglioside in lipid monolayers mimicking rafts or fluid phase in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell density-dependent membrane distribution of ganglioside GM3 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gangliosides GM1 and GM3 in the Living Cell Membrane Form Clusters Susceptible to Cholesterol Depletion and Chilling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstitution of membranes simulating "glycosignaling domain" and their susceptibility to lyso-GM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysolipids regulate raft size distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GM1 and GM3 gangliosides highlight distinct lipid microdomains within the apical domain of epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Functional Dichotomy: A Comparative Analysis of Lyso-GM3 and its Acylated Counterpart, GM3
For researchers, scientists, and drug development professionals, understanding the nuanced functional distinctions between related bioactive lipids is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of Lyso-GM3 and its acylated form, the ganglioside GM3, focusing on their differential impacts on key cellular processes. The information presented herein is supported by experimental data to facilitate an objective evaluation of their respective biological activities.
At a Glance: Key Functional Differences
Structurally, the primary difference between GM3 and Lyso-GM3 lies in the presence of a fatty acid chain in GM3, which is absent in Lyso-GM3. This seemingly subtle variation in acylation status leads to significant functional divergences, particularly in their ability to modulate cellular signaling, proliferation, and migration.
| Feature | GM3 (Acylated Form) | Lyso-GM3 (De-N-acylated Form) |
| Structure | Contains a ceramide backbone with a fatty acid chain. | Lacks the fatty acid chain, possessing a sphingosine (B13886) base instead of a full ceramide. |
| Inhibition of Cell Proliferation | Moderate inhibitor. | Potent inhibitor. |
| Inhibition of EGFR Kinase Activity | Inhibitor. | Stronger inhibitor than GM3. |
| Effect on Cell Cycle | Minimal effect on the G2/M phase. | Induces G2/M phase arrest (as a lipid mimetic dimer). |
| Inhibition of Cell Migration | Inhibits migration of certain cancer cells. | Also inhibits migration of certain cancer cells. |
In-Depth Functional Comparison
Anti-Proliferative Activity
Experimental evidence demonstrates that Lyso-GM3 is a more potent inhibitor of cancer cell proliferation compared to GM3. This has been quantified through IC50 values obtained from MTT assays.
Table 1: Comparative IC50 Values for Inhibition of Cancer Cell Proliferation [1][2]
| Cell Line | Compound | IC50 (µM) |
| HCT-116 (Human Colon Carcinoma) | Lyso-GM3 (Neu5Ac) | 0.05 ± 0.01 |
| Lyso-GM3 (Neu5Gc) | 0.04 ± 0.03 | |
| Lyso-GM3 (Neu5TFA) | 0.08 ± 0.02 | |
| GM3 (Neu5Ac) | > 50 | |
| GM3 (Neu5Gc) | > 50 | |
| GM3 (Neu5TFA) | > 50 | |
| B16-F10 (Murine Melanoma) | Lyso-GM3 (Neu5Ac) | 0.12 ± 0.02 |
| Lyso-GM3 (Neu5Gc) | 0.09 ± 0.01 | |
| Lyso-GM3 (Neu5TFA) | 0.15 ± 0.03 | |
| GM3 (Neu5Ac) | > 50 | |
| GM3 (Neu5Gc) | > 50 | |
| GM3 (Neu5TFA) | > 50 |
Data represents the mean ± standard deviation.
Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling
Both GM3 and Lyso-GM3 are known to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation. However, studies indicate that Lyso-GM3 and its derivatives are more potent inhibitors.[3][4] This enhanced inhibition of EGFR phosphorylation by Lyso-GM3 and its lipid mimetic dimer leads to a more significant impact on downstream signaling pathways, particularly the Akt pathway.[3][4]
Table 2: Differential Effects on EGFR Signaling
| Parameter | GM3 | Lyso-GM3 / Lyso-GM3 Dimer (or mimetic) |
| EGFR Tyrosine Kinase Inhibition | Inhibitory | Stronger Inhibition |
| Downstream Akt Kinase Activity | Moderate Inhibition | Significant Inhibition |
| Cell Cycle Progression | Minimal effect | G2/M phase arrest |
Cell Migration
Both Lyso-GM3 and GM3 have been shown to effectively inhibit the migration of melanoma B16-F10 cells, as demonstrated in wound healing assays.[2]
Experimental Protocols
MTT Assay for Cell Proliferation[2]
-
Cell Seeding: Human colon carcinoma (HCT-116) and murine melanoma (B16-F10) cells were seeded into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours of incubation at 37°C in a 5% CO₂ atmosphere, the medium was replaced with fresh medium containing various concentrations of Lyso-GM3 or GM3 derivatives.
-
Incubation: The cells were incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Wound Healing Assay for Cell Migration[2]
-
Cell Seeding: B16-F10 melanoma cells were seeded into 6-well plates and grown to confluence.
-
Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch (wound) in the cell monolayer.
-
Compound Treatment: The cells were washed with PBS to remove detached cells and then incubated with fresh medium containing the test compounds (Lyso-GM3 or GM3 derivatives) at a concentration of 20 µM.
-
Image Acquisition: Images of the wound were captured at 0 and 48 hours using an inverted microscope.
-
Data Analysis: The width of the wound was measured at different points, and the percentage of wound closure was calculated to determine the effect of the compounds on cell migration.
In Vitro EGFR Tyrosine Kinase Assay[4]
-
Immunoprecipitation of EGFR: A431 human epidermoid carcinoma cells were lysed, and the EGFR was immunoprecipitated using an anti-EGFR antibody.
-
Kinase Reaction: The immunoprecipitated EGFR was incubated in a kinase reaction buffer containing [γ-³²P]ATP and the test compounds (lipid mimetics of GM3 or Lyso-GM3 dimer) for 10 minutes at 4°C.
-
SDS-PAGE and Autoradiography: The reaction was stopped, and the proteins were separated by SDS-PAGE. The gel was dried and exposed to X-ray film to visualize the phosphorylated EGFR.
-
Quantification: The intensity of the bands corresponding to phosphorylated EGFR was quantified to determine the inhibitory effect of the compounds.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Differential Inhibition of EGFR Signaling by GM3 and Lyso-GM3.
Caption: Workflow for the MTT Cell Proliferation Assay.
Caption: Structure-Function Relationship of GM3 and Lyso-GM3.
References
Validating Lyso-GM3 as a Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lyso-GM3 and its parent compound, GM3 ganglioside, as research tools. The information presented is supported by experimental data to validate the use of Lyso-GM3 in studying cellular signaling, cancer biology, and other physiological and pathological processes.
Data Presentation: Quantitative Comparison of Lyso-GM3 and GM3
The following tables summarize the quantitative data on the biological activities of Lyso-GM3 and GM3, highlighting their differential effects on cell proliferation and receptor kinase activity.
| Table 1: Anti-Proliferative Activity (IC50 Values in µM) | ||
| Compound | HCT-116 (Human Colon Cancer) | B16-F10 (Murine Melanoma) |
| Lyso-GM3 | 0.05 ± 0.01[1] | < 0.01[1] |
| GM3 | > 10[1] | > 0.1[1] |
| Lyso-GM3 compounds with sphingosine (B13886) showed significantly better inhibitory effects than the corresponding GM3 with ceramide moieties.[1] |
| Table 2: Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity | |
| Compound | Inhibitory Effect |
| Lyso-GM3 | Strong, dose-dependent inhibition.[2][3] Cytolytic at concentrations >50 µM.[2][3] |
| Lyso-GM3 Dimer | Stronger inhibition than GM3 with minimal cytotoxicity.[4][5] |
| GM3 | Minimal inhibition, even at high concentrations.[4] |
| Lyso-GM3 and its dimer exert an auxiliary effect on GM3-induced inhibition of EGFR kinase and cell growth.[2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of Lyso-GM3 and GM3 on the proliferation of cancer cell lines.
Materials:
-
Human colon cancer (HCT-116) and murine melanoma (B16-F10) cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Lyso-GM3 and GM3 (and their derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCT-116 or B16-F10 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Lyso-GM3, GM3, or control vehicle for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of Lyso-GM3 and GM3 on cancer cell migration.
Materials:
-
B16-F10 melanoma cells
-
DMEM with 10% FBS
-
12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed B16-F10 cells in 12-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of Lyso-GM3, GM3, or a vehicle control.
-
Capture images of the wound at 0 hours and after 48 hours of incubation.
-
Measure the width of the wound at different points and calculate the percentage of wound closure. All ganglioside GM3 and lyso-GM3 compounds have been shown to effectively inhibit the migration of melanoma B16-F10 cells.[6]
In Vitro EGFR Kinase Assay
This assay determines the inhibitory effect of Lyso-GM3 and GM3 on EGFR tyrosine kinase activity.
Materials:
-
A431 human epidermoid carcinoma cells
-
Membrane fraction from A431 cells
-
Lyso-GM3, Lyso-GM3 dimer, and GM3
-
EGF (Epidermal Growth Factor)
-
ATP (Adenosine triphosphate)
-
Anti-EGFR and anti-phosphotyrosine antibodies
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Isolate the membrane fraction from A431 cells.
-
Incubate the membrane fraction with varying concentrations of Lyso-GM3, Lyso-GM3 dimer, or GM3.
-
Stimulate the EGFR kinase activity by adding EGF and ATP.
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Perform Western blotting using anti-EGFR and anti-phosphotyrosine antibodies to detect the level of EGFR phosphorylation.
-
Quantify the band intensities to determine the extent of inhibition. Lyso-GM3 and its dimer have been shown to strongly inhibit EGFR kinase activity in a dose-dependent manner.[2][3]
Quantification of Lyso-GM3 in Cells by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for the extraction and quantification of Lyso-GM3 from cultured cells.
Materials:
-
Cultured cells
-
Methanol, Chloroform, Water (for extraction)
-
Internal standard (e.g., a stable isotope-labeled Lyso-GM3)
-
Liquid chromatography system coupled with a mass spectrometer (LC-MS)
Procedure:
-
Cell Harvesting and Lysis: Harvest cultured cells and lyse them to release intracellular contents.
-
Lipid Extraction: Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water to separate the lipid phase containing gangliosides.
-
Sample Preparation: Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS analysis. Add a known amount of an internal standard.
-
LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable chromatographic column to separate Lyso-GM3 from other lipids. The mass spectrometer is used to detect and quantify the specific mass-to-charge ratio of Lyso-GM3 and the internal standard.
-
Data Analysis: Generate a standard curve using known concentrations of Lyso-GM3. Use the ratio of the peak area of the endogenous Lyso-GM3 to the internal standard to calculate the concentration of Lyso-GM3 in the sample.
Signaling Pathways and Mechanisms of Action
Lyso-GM3 exerts its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and adhesion.
Inhibition of EGFR Signaling Pathway
Lyso-GM3 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon binding of EGF, EGFR dimerizes and autophosphorylates, initiating a downstream cascade that promotes cell proliferation and survival. Lyso-GM3 interferes with this process, leading to the inhibition of EGFR kinase activity.[2][3]
Caption: Lyso-GM3 inhibits the EGFR signaling pathway.
Modulation of the Glycosignaling Domain and Inhibition of c-Src and RhoA
GM3 is known to organize into membrane microdomains termed "glycosignaling domains" (GSDs) along with signal transducer molecules like c-Src and RhoA. These GSDs are involved in cell adhesion and signaling. Lyso-GM3 can block the function of these GSDs, thereby inhibiting GM3-dependent cell adhesion and the activation of c-Src and RhoA.
Caption: Lyso-GM3 disrupts glycosignaling domains.
Conclusion
The experimental data presented in this guide validate the use of Lyso-GM3 as a valuable research tool. Its distinct and often more potent biological activities compared to GM3 make it a critical molecule for investigating the roles of glycosphingolipids in various cellular processes. For researchers in cancer biology and drug development, Lyso-GM3 offers a specific tool to probe signaling pathways that are often dysregulated in disease, providing opportunities for the identification of new therapeutic targets.
References
- 1. rsc.org [rsc.org]
- 2. Lyso-GM3, its dimer, and multimer: their synthesis, and their effect on epidermal growth factor-induced receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Lyso-Monosialoganglioside GM3: A Procedural Guide
Key Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to consult the manufacturer's Safety Data Sheet (SDS) for Lyso-Monosialoganglioside GM3. Although an SDS may not provide explicit disposal instructions, it will contain vital information on handling, personal protective equipment (PPE), and potential hazards.[1][2] Always handle Lyso-GM3 in a well-ventilated area, and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][3]
Disposal Protocol for this compound
The appropriate disposal method for Lyso-GM3 depends on its physical state—whether it is in a solid form or dissolved in a solvent, such as methanol (B129727).
Step 1: Waste Identification and Segregation
Properly identify the waste stream. Lyso-GM3, particularly when in a solvent, should be treated as chemical waste.[4] It is critical to segregate it from other types of laboratory waste to prevent incompatible mixtures.[4][5]
Step 2: Containment
-
For Lyso-GM3 in Methanol:
-
For Solid Lyso-GM3:
-
If the original container is being discarded, it should be securely sealed.
-
For any contaminated materials, such as weighing paper or pipette tips, collect them in a designated solid hazardous waste container.[7] This container should also be clearly labeled with the chemical name.
-
Step 3: Consultation with Environmental Health & Safety (EHS)
Contact your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance on the disposal procedures that comply with local, state, and federal regulations.[5] Inform them of the chemical composition of the waste.
Step 4: Waste Storage and Pickup
-
Store the sealed and labeled hazardous waste container in a designated and secure area away from general lab traffic.
-
Arrange for a waste pickup with your EHS department as soon as the container is full.[5] Do not accumulate large quantities of hazardous waste in the laboratory.[5]
Prohibited Disposal Methods:
-
Do NOT dispose of Lyso-GM3 down the sink. [5][6] This applies to both the solid form and solutions.
-
Do NOT discard in the regular trash. [5]
-
Evaporation is not an acceptable method of disposal. [6]
The following table summarizes the key characteristics of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Synonyms | Lyso-GM3, Lysoganglioside GM3 | [1][8] |
| Molecular Formula | C41H74N2O20 | [1][8] |
| Formulation | A solution in methanol or as a solid/film | [1][9] |
| Storage Temperature | -20°C | [1][8][9] |
| Hazard Classification | Should be considered hazardous until further information is available.[9] Not classified as a hazardous substance according to some suppliers for related compounds.[2][10] |
Experimental Workflow for Disposal
The logical flow for making decisions on the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory aspects are considered.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. luxiumsolutions.com [luxiumsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. cpp.edu [cpp.edu]
- 8. medkoo.com [medkoo.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: Essential Protocols for Handling Lyso-Monosialoganglioside GM3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemicals like Lyso-Monosialoganglioside GM3. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and handle this compound with confidence.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. Although a specific Safety Data Sheet (SDS) for the lyso- form may not be readily available, data from the closely related Ganglioside GM3 indicates that the compound may be irritating to mucous membranes and the upper respiratory tract. It may also be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, a comprehensive PPE strategy is crucial.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to prevent inhalation of dust particles.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound, from receipt to experimental use, is critical for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container at -20°C for long-term stability.
-
As an unsaturated lipid, this compound is best stored dissolved in a suitable organic solvent to prevent degradation from moisture absorption.
2. Preparation of Solutions:
-
All handling of the powdered form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
When weighing the compound, use an analytical balance within a fume hood or a ventilated balance enclosure.
-
To prepare a stock solution, dissolve the compound in an appropriate organic solvent. Ensure the chosen solvent is compatible with your experimental system.
-
Close the container tightly after use and store the solution at the recommended temperature.
3. Experimental Use:
-
Always wear the recommended PPE during experimental procedures.
-
Avoid direct contact with the compound and its solutions.
-
Work in a well-ventilated area to minimize the potential for aerosol formation and inhalation.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Segregate this waste from general laboratory trash.
2. Waste Collection:
-
Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled chemical waste container.[1]
-
The label should include the name of the chemical and the appropriate hazard warnings.
3. Final Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour chemical waste down the drain or dispose of it in the regular trash.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
